molecular formula C8H14O2S2 B3029310 Lipoic acid CAS No. 62-46-4

Lipoic acid

Cat. No.: B3029310
CAS No.: 62-46-4
M. Wt: 206.3 g/mol
InChI Key: AGBQKNBQESQNJD-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-lipoic acid is the (R)-enantiomer of lipoic acid. A vitamin-like, C8 thia fatty acid with anti-oxidant properties. It has a role as a prosthetic group, a nutraceutical and a cofactor. It is a this compound, a member of dithiolanes, a heterocyclic fatty acid and a thia fatty acid. It is functionally related to an octanoic acid. It is a conjugate acid of a (R)-lipoate. It is an enantiomer of a (S)-lipoic acid.
A vitamin-like antioxidant.
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
(R)-lipoic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Solanum lycopersicum with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Properties

IUPAC Name

5-[(3R)-dithiolan-3-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2S2/c9-8(10)4-2-1-3-7-5-6-11-12-7/h7H,1-6H2,(H,9,10)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBQKNBQESQNJD-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSC1CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSS[C@@H]1CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20152651
Record name (R)-Lipoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20152651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (R)-Lipoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001451
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble
Record name Lipoic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00166
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1200-22-2
Record name α-Lipoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1200-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lipoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001200222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lipoic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00166
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (R)-Lipoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20152651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[(3R)-1,2-dithiolan-3-yl]pentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Arlipoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VLL71EBS9Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (R)-Lipoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001451
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

60.5 °C
Record name Lipoic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00166
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (R)-Lipoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001451
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Lipoic Acid's Mechanism of Action in Mitochondrial Bioenergetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alpha-lipoic acid (ALA), a naturally occurring disulfide derivative of octanoic acid, is a critical player in mitochondrial bioenergetics.[1] Its significance extends beyond its foundational role as a covalently bound cofactor for key mitochondrial enzyme complexes. ALA, in both its oxidized (lipoic acid) and reduced (dihydrothis compound, DHLA) forms, functions as a potent antioxidant system and a modulator of critical signaling pathways that govern mitochondrial biogenesis and energy homeostasis.[1][2] This technical guide provides an in-depth exploration of ALA's core mechanisms of action, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes to support advanced research and drug development.

Core Mechanism I: Cofactor for Mitochondrial α-Ketoacid Dehydrogenase Complexes

This compound is an indispensable prosthetic group for a class of large, multienzyme structures known as α-ketoacid dehydrogenase complexes, which are central to cellular energy metabolism.[3][4] ALA is covalently attached via an amide bond to a specific lysine (B10760008) residue on the E2 subunit (dihydrolipoamide acyltransferase) of these complexes.[5] This creates a long, flexible "lipoamide arm" that shuttles intermediates between the active sites of the three constituent enzymes (E1, E2, and E3).[3][6]

The primary mitochondrial complexes requiring this compound are:

  • Pyruvate (B1213749) Dehydrogenase Complex (PDC): This complex is a critical gatekeeper, linking glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the irreversible oxidative decarboxylation of pyruvate to acetyl-CoA.[4][7]

  • α-Ketoglutarate Dehydrogenase Complex (KGDHC): A rate-limiting enzyme within the TCA cycle, KGDHC catalyzes the conversion of α-ketoglutarate to succinyl-CoA.[3][8]

  • Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC): This complex is essential for the catabolism of the branched-chain amino acids leucine, isoleucine, and valine.[3][9][10]

  • 2-Oxoadipate Dehydrogenase Complex (OADHC): Involved in the metabolic pathways of lysine and tryptophan.[11]

The general catalytic mechanism is a conserved, multi-step process.[6] The lipoamide (B1675559) arm of the E2 subunit accepts the acyl group from the TPP-bound intermediate on the E1 subunit, transfers it to Coenzyme A to form acyl-CoA, and is subsequently re-oxidized by the FAD-dependent E3 subunit (dihydrolipoamide dehydrogenase).[3][6]

G cluster_PDC General α-Ketoacid Dehydrogenase Catalytic Cycle E1 E1 (Decarboxylase) CO2 CO2 E1->CO2 Acyl_TPP Acyl-TPP Intermediate E1->Acyl_TPP E2 E2 (Acyltransferase) with Lipoamide Arm AcylCoA Acyl-CoA E2->AcylCoA Dihydrolipoamide Dihydrolipoamide (Reduced) E2->Dihydrolipoamide E3 E3 (Dehydrogenase) Lipoamide Lipoamide (Oxidized) E3->Lipoamide FADH2 FADH2 E3->FADH2 Ketoacid α-Ketoacid Ketoacid->E1 TPP Acyl_TPP->E2 Acyl group transfer CoA CoASH CoA->E2 Dihydrolipoamide->E3 Re-oxidation FAD FAD FAD->E3 NAD NAD+ FADH2->NAD Electron transfer NADH NADH + H+ NAD->NADH

Caption: Catalytic cycle of α-ketoacid dehydrogenase complexes.

Beyond its structural role, this compound also influences the regulation of these complexes. For instance, R-lipoic acid has been shown to inhibit pyruvate dehydrogenase kinase (PDK) isoforms, the enzymes that phosphorylate and inactivate PDC.[4][12] This inhibition leads to a more active, dephosphorylated PDC, thereby enhancing the flux of pyruvate into the TCA cycle.[12]

Core Mechanism II: Mitochondrial Antioxidant and Redox Regulator

The mitochondrial electron transport chain is a major source of reactive oxygen species (ROS), making mitochondria particularly vulnerable to oxidative stress.[13] this compound and its reduced form, DHLA, constitute a potent redox couple that exerts significant protective effects within the mitochondrial matrix.[1]

The antioxidant mechanisms of the ALA/DHLA couple include:

  • Direct ROS Scavenging: Both ALA and DHLA can directly neutralize a variety of ROS, including hydroxyl radicals and singlet oxygen.[2][13]

  • Regeneration of Endogenous Antioxidants: DHLA is a powerful reducing agent capable of regenerating other key antioxidants, such as Vitamin C (ascorbate) and Vitamin E (tocopherol), from their radical forms.[1][2] It also contributes to raising intracellular levels of glutathione (B108866) (GSH) by increasing the availability of cysteine.[1]

  • Metal Chelation: Both ALA and DHLA can chelate redox-active transition metals like iron and copper, preventing them from participating in the Fenton reaction, a major source of highly damaging hydroxyl radicals.[2][14]

G cluster_antioxidant This compound Antioxidant Regeneration Cascade ALA This compound (ALA) DHLA Dihydrothis compound (DHLA) ALA->DHLA NAD(P)H NAD(P)+ ROS ROS (e.g., •OH) ALA->ROS Scavenges Metals Fe2+, Cu+ ALA->Metals Chelates DHLA->ROS Scavenges DHLA->Metals Chelates VitE_ox Vitamin E• (Oxidized) DHLA->VitE_ox Regenerates VitC_ox Vitamin C• (Oxidized) DHLA->VitC_ox Regenerates GSSG GSSG (Oxidized Glutathione) DHLA->GSSG Regenerates VitE_red Vitamin E (Reduced) VitE_ox->VitE_red VitC_red Vitamin C (Reduced) VitC_ox->VitC_red VitC_red->VitE_ox Regenerates GSH GSH (Reduced Glutathione) GSSG->GSH G cluster_biogenesis This compound-Mediated Mitochondrial Biogenesis Signaling LA This compound AMPK AMPK LA->AMPK SIRT1 SIRT1 LA->SIRT1 pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation PGC1a PGC-1α pAMPK->PGC1a ↑ Expression & Activation SIRT1->PGC1a ↑ Activity (Deacetylation) NRF12 NRF-1, NRF-2 PGC1a->NRF12 Co-activates TFAM TFAM NRF12->TFAM ↑ Transcription Mito Mitochondrial Biogenesis (Increased mtDNA, Proteins, Respiration) TFAM->Mito ↑ mtDNA Replication & Transcription G cluster_workflow Workflow: Mitochondrial H₂O₂ Measurement with Amplex Red start Isolate Mitochondria (Differential Centrifugation) setup Prepare Reaction Mix (Buffer, Mitochondria, HRP, Substrates) start->setup initiate Add Amplex Red to Initiate Reaction setup->initiate measure Kinetic Fluorescence Reading (Ex: 560nm, Em: 590nm) initiate->measure analyze Calculate Rate of H₂O₂ Production (pmol/min/mg protein) measure->analyze calibrate Generate H₂O₂ Standard Curve calibrate->analyze G cluster_workflow_qpcr Workflow: qPCR for Mitochondrial Biogenesis Markers start Extract Total RNA and DNA from Cells/Tissue rna_path Reverse Transcribe RNA to cDNA start->rna_path dna_path qPCR for mtDNA Copy Number (Mitochondrial Gene) + Nuclear Gene start->dna_path qpcr_rna qPCR for Gene Expression (e.g., PGC1A, NRF1, TFAM) + Housekeeping Gene rna_path->qpcr_rna analyze_rna Analyze via ΔΔCt Method qpcr_rna->analyze_rna result_rna Relative Gene Expression analyze_rna->result_rna analyze_dna Calculate mtDNA/nDNA Ratio dna_path->analyze_dna result_dna Relative mtDNA Content analyze_dna->result_dna

References

discovery and isolation of lipoic acid from biological sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-lipoic acid (ALA), a potent antioxidant and essential cofactor for numerous enzymatic reactions, has garnered significant attention in biomedical research and drug development. Its discovery and the intricate processes required for its isolation from natural sources laid the groundwork for understanding its physiological roles and therapeutic potential. This technical guide provides an in-depth exploration of the seminal work in discovering and isolating lipoic acid from biological matrices, with a focus on the pioneering efforts and the evolution of extraction and purification methodologies.

The Historic Discovery of this compound

The journey to uncover this compound began with early observations of a required growth factor for certain microorganisms. The pivotal moment in its history came in 1951 when a team led by Lester J. Reed at the University of Texas at Austin successfully isolated a crystalline growth factor from bovine liver.[1][2][3] This compound, initially termed "protogen," was found to be essential for the oxidative decarboxylation of pyruvate (B1213749) by Streptococcus faecalis. The sheer difficulty of this accomplishment is highlighted by the remarkably low yield: an estimated 10 tons of liver residue were processed to obtain a mere 30 mg of crystalline this compound.[4] Concurrently, the work of Esmond E. Snell and his colleagues in bacterial nutrition was instrumental in characterizing the biological activity of this new cofactor.[5]

Quantitative Analysis of this compound in Biological Sources

The concentration of this compound varies significantly across different biological sources. Animal tissues with high metabolic activity, such as the heart, liver, and kidneys, are particularly rich in this compound. Plant sources generally contain lower amounts. The following table summarizes the this compound content in various raw biological materials.

Biological SourceThis compound Concentration (ng/mg)
Beef Liver (raw)13.56
Chicken Liver (raw)7.20
Beef (raw)2.21
Chicken (raw)6.43
Mutton Liver (raw)10.88
Mutton (raw)4.87
Carp Fish (raw)2.83
Halibut Fish (raw)1.50
Bitter Gourd (raw)1.27
Pointed Gourd (raw)22.36
Ladies Finger (raw)12.56
Potato (raw)9.09
Tomato (raw)15.11

Data sourced from Saha et al. (2018). It is important to note that this compound content can be affected by factors such as diet, age, and preparation methods (e.g., boiling can significantly reduce content).

Experimental Protocols for the Isolation of this compound

The isolation of this compound from biological sources is a multi-step process that involves the liberation of the covalently bound cofactor from its protein complexes, followed by extraction and purification.

Isolation from Bovine Liver

This protocol is a composite methodology based on the principles of the original isolation and modern analytical techniques.

1. Tissue Homogenization and Initial Extraction:

  • Fresh or frozen bovine liver is minced and homogenized in a large volume of a suitable organic solvent mixture, typically chloroform:methanol (2:1, v/v), to extract lipids and other small molecules.

  • The mixture is stirred or agitated for an extended period to ensure thorough extraction.

2. Acid Hydrolysis:

  • The solvent is removed, and the resulting residue is subjected to strong acid hydrolysis to cleave the amide bond linking this compound to the lysine (B10760008) residues of mitochondrial enzyme complexes.

  • A common method involves heating the residue in 6 M sulfuric acid at elevated temperatures (e.g., 120°C) for several hours.

3. Solvent Extraction of Liberated this compound:

  • After hydrolysis, the acidic mixture is cooled and neutralized.

  • The liberated this compound is then extracted from the aqueous phase using a nonpolar organic solvent such as diethyl ether or ethyl acetate. This step is repeated multiple times to maximize the yield.

4. Purification by Chromatography:

  • The pooled organic extracts are concentrated, and the crude this compound is purified using chromatographic techniques.

  • Historically, column chromatography with adsorbents like alumina (B75360) or silica (B1680970) gel was employed.

  • Modern methods utilize high-performance liquid chromatography (HPLC) for more efficient and higher-purity separation.

5. Crystallization:

  • The purified this compound fraction is concentrated, and the compound is crystallized from a suitable solvent system to obtain the final pure product.

Isolation from Saccharomyces cerevisiae (Baker's Yeast)

Yeast is another significant biological source for this compound. The following protocol outlines a typical laboratory-scale isolation procedure.

1. Yeast Culture and Harvest:

  • Saccharomyces cerevisiae is cultured in a suitable growth medium until the desired cell density is reached.

  • The yeast cells are then harvested by centrifugation.

2. Cell Disruption:

  • The thick cell wall of yeast requires disruption to release the intracellular contents. Common methods include:

    • Mechanical Disruption: Bead beating with glass beads or high-pressure homogenization.

    • Enzymatic Lysis: Treatment with cell wall-degrading enzymes.

    • Chemical Permeabilization: Incubation with agents like EDTA.

3. Acid Hydrolysis:

  • Similar to the liver protocol, the disrupted cell lysate is subjected to strong acid hydrolysis (e.g., with sulfuric acid) to release the protein-bound this compound.

4. Extraction and Purification:

  • The hydrolyzed mixture is neutralized and extracted with an organic solvent.

  • The crude extract is then purified using chromatography, typically HPLC, to isolate the this compound.

Signaling Pathways and Biosynthesis

This compound is not an essential nutrient for humans as it is synthesized de novo in the mitochondria. The biosynthetic pathway involves a series of enzymatic steps, starting from the fatty acid precursor, octanoic acid.

This compound Biosynthesis and Attachment Pathway

The following diagram illustrates the key steps in the biosynthesis of this compound and its covalent attachment to target enzyme complexes.

Lipoic_Acid_Biosynthesis cluster_fas Mitochondrial Fatty Acid Synthesis cluster_attachment This compound Synthesis and Attachment Octanoyl-ACP Octanoyl-ACP Octanoyl-protein Octanoyl-protein Octanoyl-ACP->Octanoyl-protein LipB (Octanoyltransferase) Apo-protein Apo-protein Lipoyl-protein Lipoyl-protein Octanoyl-protein->Lipoyl-protein LipA (Lipoyl Synthase) + Sulfur Source

This compound Biosynthesis and Attachment Pathway
Experimental Workflow for this compound Isolation

The general workflow for isolating this compound from biological sources can be visualized as follows:

Isolation_Workflow Biological_Source Biological Source (e.g., Bovine Liver, Yeast) Homogenization Homogenization / Cell Disruption Biological_Source->Homogenization Hydrolysis Acid Hydrolysis Homogenization->Hydrolysis Extraction Solvent Extraction Hydrolysis->Extraction Purification Chromatographic Purification Extraction->Purification Pure_Lipoic_Acid Pure Crystalline This compound Purification->Pure_Lipoic_Acid

General Workflow for this compound Isolation

Conclusion

The discovery and isolation of this compound represent a significant milestone in biochemistry, revealing a critical player in cellular metabolism. The early, arduous efforts to purify this compound from natural sources have paved the way for the development of more efficient synthetic and biotechnological production methods. Understanding the foundational principles of its isolation from biological matrices remains crucial for researchers in various fields, from fundamental biochemistry to the development of novel therapeutics targeting pathways modulated by this versatile antioxidant.

References

The Structure-Activity Relationship of Lipoic Acid and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of lipoic acid (LA) and its derivatives. It explores their antioxidant, anti-inflammatory, and anticancer properties, detailing the molecular mechanisms and signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Structure and Chemical Properties

Alpha-lipoic acid (1,2-dithiolane-3-pentanoic acid) is a naturally occurring disulfide compound. Its structure consists of a dithiolane ring and a carboxylic acid side chain. This unique structure allows it to be soluble in both aqueous and lipid environments. The dithiolane ring is the active moiety, capable of undergoing redox cycling between its oxidized form (this compound) and its reduced form, dihydrothis compound (DHLA). This redox couple is central to its biological activities.[1]

The key structural features that are often modified to generate derivatives with altered activity include:

  • The Carboxylic Acid Group: Esterification or amidation of the carboxylic acid can modulate the lipophilicity, bioavailability, and cellular uptake of the resulting derivatives.

  • The Dithiolane Ring: While less common, modifications to the dithiolane ring can impact its redox potential and antioxidant capacity.

  • The Carbon Chain: Alterations to the length or composition of the pentanoic acid side chain can influence the molecule's interaction with biological targets.

Antioxidant Activity

The antioxidant activity of this compound and its derivatives is a cornerstone of their therapeutic potential. This activity is primarily attributed to the ability of the dithiolane ring to scavenge a wide range of reactive oxygen species (ROS) and to regenerate other endogenous antioxidants like glutathione, vitamin C, and vitamin E.

Structure-Activity Relationship for Antioxidant Effects

Studies on various this compound derivatives have revealed several key SAR principles for antioxidant activity:

  • Free Thiol Groups: The reduced form, DHLA, with its two free thiol groups, is generally a more potent antioxidant than the oxidized form, LA.[2]

  • Modification of the Carboxyl Group: Ester and amide derivatives of this compound have been synthesized and evaluated for their antioxidant properties. Some of these modifications have been shown to enhance antioxidant activity compared to the parent compound. For instance, certain ester derivatives have demonstrated potent scavenging activity in DPPH and ABTS assays.[3]

  • Hybrid Molecules: Conjugating this compound with other antioxidant moieties, such as phenols or flavonoids, can lead to synergistic effects and enhanced radical scavenging capabilities.

Quantitative Antioxidant Data

The following table summarizes the in vitro antioxidant activity of selected this compound derivatives from various studies, typically measured by their ability to scavenge stable free radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals.

Compound/DerivativeDPPH Scavenging IC50 (µM)ABTS Scavenging IC50 (µM)Reference
This compoundVariableVariable[2][3]
Dihydrothis compoundGenerally lower than LAGenerally lower than LA[2]
This compound Ester Derivative 3wClose to Trolox & Vitamin CClose to Trolox & Vitamin C[3]
This compound Ester Derivative 3oGood activity-[3]
This compound Ester Derivative 3pGood activity-[3]
This compound Ester Derivative 3vGood activityGood activity[3]
This compound Ester Derivative 3b-Good activity[3]
This compound Ester Derivative 3e-Good activity[3]
This compound Ester Derivative 3u-Good activity[3]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols for Antioxidant Assays

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol (B145695) (spectrophotometric grade)

  • Test compounds (this compound and its derivatives)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve the test compounds and positive control in methanol or ethanol to prepare a stock solution, from which serial dilutions are made.

  • Reaction: Add a specific volume of the sample solution to the DPPH solution in a 96-well plate or cuvette. A typical ratio is 1:1 (v/v).

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Ethanol or phosphate-buffered saline (PBS)

  • Test compounds

  • Positive control (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS radical solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.

  • Working Solution: Dilute the ABTS radical solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare serial dilutions of the test compounds and positive control.

  • Reaction: Add a small volume of the sample solution to the ABTS working solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS scavenging activity is calculated similarly to the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the concentration-response curve.

Anti-inflammatory Activity

This compound and its derivatives exhibit significant anti-inflammatory properties by modulating key inflammatory signaling pathways and reducing the production of pro-inflammatory mediators.

Structure-Activity Relationship for Anti-inflammatory Effects
  • Inhibition of NF-κB: A primary mechanism of the anti-inflammatory action of this compound is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[4][5] This inhibition has been shown to be independent of its antioxidant activity in some contexts.[4]

  • Modulation of Cytokine Production: this compound and its derivatives can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[6]

  • Inhibition of Nitric Oxide Production: Several derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. Indole (B1671886) α-lipoic acid derivatives, in particular, have demonstrated significant inhibitory effects on NO production and inducible nitric oxide synthase (iNOS) protein expression.[6]

Quantitative Anti-inflammatory Data

The following table presents the IC50 values for the inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophages by various this compound derivatives.

Compound/DerivativeNO Production Inhibition IC50 (µM)Reference
This compoundVariable[7]
Indole α-lipoic acid derivative I-4bMost active[6]
Indole α-lipoic acid derivative I-4eMost active[6]
Indole α-lipoic acid derivative II-3bMost active[6]
Epimuqubilin A (a norsesterterpene peroxide)7.4[8]
Sigmosceptrellin A (a norsesterterpene peroxide)9.9[8]

Note: The data for norsesterterpene peroxides are included for comparison of potent NO inhibitors.

Experimental Protocols for Anti-inflammatory Assays

This assay quantifies nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a suitable density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1 hour).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix equal volumes of the supernatant and Griess Reagent (freshly mixed components A and B in a 1:1 ratio).

  • Incubation: Incubate the mixture at room temperature for 10-15 minutes in the dark.

  • Measurement: Measure the absorbance at 540-550 nm.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

  • IC50 Determination: Calculate the IC50 value for the inhibition of NO production.

Anticancer Activity

This compound and its derivatives have demonstrated cytotoxic effects against various cancer cell lines, acting through multiple mechanisms including the induction of apoptosis and the modulation of oncogenic signaling pathways.

Structure-Activity Relationship for Anticancer Effects
  • Induction of Apoptosis: this compound and its derivatives can induce apoptosis in cancer cells by increasing the levels of pro-apoptotic proteins and decreasing the levels of anti-apoptotic proteins.

  • Targeting Mitochondria: Some derivatives are designed to specifically target mitochondrial metabolism in cancer cells, leading to cell death.[9]

  • Modification of the Carboxyl Group: Amide and ester derivatives have been synthesized and shown to possess significant anticancer activity against various cell lines. The nature of the substituent on the amide or ester group plays a crucial role in determining the potency.

Quantitative Anticancer Data

The following table summarizes the cytotoxic activity (IC50 values) of selected this compound derivatives against different human cancer cell lines.

Compound/DerivativeCell LineIC50 (µM)Reference
Benzo[a]phenazine derivativeHeLa, A549, MCF-7, HL-601.0 - 10[9]
Compound 6 (Benzo[a]phenazine)MCF-711.7[9]
Compound 6 (Benzo[a]phenazine)HepG20.21[9]
Compound 6 (Benzo[a]phenazine)A5491.7[9]
Compound 5d-2 (Benzo[a]phenazine)HeLa, A549, MCF-7, HL-601.04 - 2.27[9]
Oleoyl-tyrosol ester (1)HCT11622.4[10]
Oleoyl-hydroxytyrosol ester (2)HCT1160.34[10]

Note: The data presented are for various derivatives, some of which are not direct this compound conjugates but are included to illustrate the range of activities of related compounds.

Experimental Protocol for Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, A549)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (B87167) (DMSO) or solubilization solution

  • Test compounds

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add DMSO or a solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength between 550 and 600 nm.

  • Calculation: The cell viability is expressed as a percentage of the control (untreated cells).

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Key Signaling Pathways

This compound and its derivatives exert their pleiotropic effects by modulating several key intracellular signaling pathways.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. This compound has been shown to activate the PI3K/Akt pathway, which can have both pro-survival and anti-inflammatory effects depending on the cellular context.[11] In some cancer cells, inhibition of this pathway is a therapeutic goal, and some this compound derivatives may contribute to this effect.

PI3K_Akt_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth LA This compound LA->PI3K Activates

This compound's influence on the PI3K/Akt/mTOR signaling pathway.

AMPK Pathway

AMP-activated protein kinase (AMPK) is a key energy sensor that plays a central role in regulating cellular metabolism. Activation of AMPK by this compound can lead to increased glucose uptake, enhanced fatty acid oxidation, and stimulation of mitochondrial biogenesis through the activation of PGC-1α.[12][13] This makes the AMPK pathway a significant target for the therapeutic effects of this compound in metabolic diseases.

AMPK_Pathway LA This compound AMP_ATP Increased AMP/ATP Ratio LA->AMP_ATP LKB1 LKB1 AMP_ATP->LKB1 Activates AMPK AMPK LKB1->AMPK Phosphorylates & Activates PGC1a PGC-1α AMPK->PGC1a Activates GlucoseUptake Glucose Uptake AMPK->GlucoseUptake Promotes FattyAcidOx Fatty Acid Oxidation AMPK->FattyAcidOx Promotes MitoBiogenesis Mitochondrial Biogenesis PGC1a->MitoBiogenesis

This compound's activation of the AMPK signaling pathway.

Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes through the antioxidant response element (ARE). This compound can activate the Nrf2 pathway by modifying cysteine residues on Keap1, the cytosolic repressor of Nrf2. This leads to the translocation of Nrf2 to the nucleus and the subsequent upregulation of protective genes.[14]

Nrf2_Pathway LA This compound Keap1 Keap1 LA->Keap1 Modifies Cysteine Residues Nrf2_cyto Nrf2 (cytosolic) Keap1->Nrf2_cyto Binds & Sequesters Keap1->Nrf2_cyto Dissociation Proteasome Proteasomal Degradation Nrf2_cyto->Proteasome Ubiquitination Nrf2_nucl Nrf2 (nuclear) Nrf2_cyto->Nrf2_nucl Translocation ARE ARE (Antioxidant Response Element) Nrf2_nucl->ARE Binds to AntioxidantGenes Antioxidant & Detoxification Gene Expression ARE->AntioxidantGenes Induces

This compound's activation of the Nrf2 antioxidant pathway.

NF-κB Pathway

The NF-κB pathway is a central regulator of inflammation. Pro-inflammatory stimuli, such as TNF-α, lead to the activation of the IKK complex, which then phosphorylates IκBα, leading to its degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to inhibit this pathway at multiple levels, including the inhibition of IKK activity.[4][5][15]

NFkB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_cyto NF-κB (p50/p65) IkBa->NFkB_cyto Inhibits Proteasome Proteasomal Degradation IkBa->Proteasome NFkB_nucl NF-κB (nuclear) NFkB_cyto->NFkB_nucl Translocation InflammatoryGenes Pro-inflammatory Gene Expression NFkB_nucl->InflammatoryGenes Activates LA This compound LA->IKK Inhibits

This compound's inhibition of the NF-κB inflammatory pathway.

Conclusion

This compound and its derivatives represent a versatile class of compounds with significant therapeutic potential stemming from their potent antioxidant, anti-inflammatory, and anticancer activities. The structure-activity relationships highlighted in this guide demonstrate that modifications to the core this compound structure, particularly at the carboxylic acid terminus, can lead to derivatives with enhanced biological activities. The modulation of key signaling pathways such as PI3K/Akt, AMPK, Nrf2, and NF-κB underlies the diverse pharmacological effects of these compounds. This technical guide provides a foundational resource for the rational design and development of novel this compound-based therapeutics. Further research into the synthesis and biological evaluation of new derivatives will continue to expand the therapeutic applications of this remarkable natural product.

References

The Role of Lipoic Acid in Cellular Redox Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-lipoic acid (LA), a naturally occurring disulfide compound, and its reduced form, dihydrolipoic acid (DHLA), are potent modulators of cellular redox status.[1] This technical guide provides an in-depth analysis of the multifaceted roles of this compound in key cellular redox signaling pathways, including the Keap1-Nrf2 antioxidant response, NF-κB-mediated inflammation, and insulin (B600854) signaling. We will explore its dual function as both an antioxidant and a pro-oxidant, detail its mechanisms of action, and provide a compilation of quantitative data and experimental protocols for researchers in the field. This document aims to serve as a comprehensive resource for understanding and investigating the therapeutic potential of this compound in various pathologies associated with redox dysregulation.

Introduction: The Duality of this compound in Redox Biology

This compound is an essential cofactor for mitochondrial dehydrogenase complexes, playing a crucial role in cellular energy metabolism.[2] Beyond this fundamental role, exogenously administered LA exerts significant influence over the cellular redox environment.[1] The LA/DHLA redox couple possesses a low standard redox potential (-0.32 V), enabling it to interact with a wide range of cellular oxidants and reductants.[3] This chemical property underlies its ability to directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNOS), and to regenerate other endogenous antioxidants like vitamin C, vitamin E, and glutathione (B108866) (GSH).[4][5]

However, the effects of this compound are not limited to direct antioxidant activity. It can also exhibit pro-oxidant properties, which, paradoxically, can trigger protective cellular signaling pathways.[3][6] This dual nature allows LA to modulate the activity of redox-sensitive signaling proteins and transcription factors, thereby influencing a broad spectrum of cellular processes from inflammation to glucose metabolism.[1]

Modulation of the Keap1-Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is a primary cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[3][7]

This compound is a known activator of the Nrf2 pathway. Its mechanism of action involves the modification of specific cysteine residues on Keap1.[8][9] This modification leads to a conformational change in Keap1, disrupting its ability to bind to Nrf2.[3] Consequently, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[3] This leads to the upregulation of a battery of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1) and enzymes involved in glutathione synthesis.[4]

Quantitative Data: this compound and Nrf2 Activation
ParameterCell TypeThis compound ConcentrationEffectReference
Nrf2 Nuclear TranslocationOld Rat Liver40 mg/kg (i.p.)Increased nuclear Nrf2 levels, maximal at 24h[10]
Nrf2/ARE BindingOld Rat Liver40 mg/kg (i.p.)Increased binding activity within 12h, sustained for 48h[10]
HO-1 ExpressionHepG2 Cells5 mMPrevented As(3+)-induced overexpression of HO-1[11]
Nrf2-Keap1 InteractionAGS Cells5 µMDecreased interaction between Nrf2 and Keap1[3]
Nrf2 Target Gene Expression (GPX4)Human Decidual TissueNot specifiedUpregulated GPX4 expression[12]

Signaling Pathway Diagram: Keap1-Nrf2 Activation by this compound

Keap1_Nrf2_Pathway This compound Activation of the Keap1-Nrf2 Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LA This compound Keap1 Keap1 LA->Keap1 Modifies Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Sequesters Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Ubiquitination Proteasome Proteasome Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Proteasome Degradation ARE ARE Nrf2_n->ARE Binds Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, GCL) ARE->Genes Activates Transcription

Caption: this compound modifies Keap1, leading to Nrf2 release and nuclear translocation.

Inhibition of the NF-κB Inflammatory Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

This compound has been shown to be a potent inhibitor of NF-κB activation.[13][14] Interestingly, this inhibitory effect appears to be independent of its antioxidant properties.[13] LA has been demonstrated to inhibit the activity of IκB kinase (IKK), the enzyme responsible for phosphorylating IκB.[13][14] By preventing IκB phosphorylation and degradation, LA effectively blocks the nuclear translocation and DNA binding of NF-κB.[14] Some studies suggest that LA's inhibitory effect on NF-κB may also involve the activation of the PI3K/Akt signaling pathway.[15]

Quantitative Data: this compound and NF-κB Inhibition
ParameterCell TypeThis compound ConcentrationEffectReference
TNF-α-induced IκBα DegradationHUVECs0.1 - 1 mMDose-dependent inhibition[13]
TNF-α-induced VCAM-1 & COX2 ExpressionHUVECs1 mMInhibition[13]
TNF-α-induced IKK activityIn vitro1 mMInhibition[13]
LPS-induced NF-κB p65 Nuclear TranslocationRat Mesangial Cells200 - 400 µMInhibition[16]
TNF-α-induced NF-κB DNA BindingAortic Endothelial Cells0.05 - 1 mMDose-dependent inhibition[14]

Signaling Pathway Diagram: NF-κB Inhibition by this compound

NFkB_Pathway This compound Inhibition of the NF-κB Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LA This compound IKK IKK Complex LA->IKK Inhibits Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Genes (e.g., IL-6, COX-2) DNA->Genes Activates Transcription

Caption: this compound inhibits the IKK complex, preventing NF-κB activation.

Modulation of Insulin Signaling

This compound has garnered significant interest for its insulin-mimetic properties and its potential to improve insulin sensitivity.[6] The insulin signaling pathway is initiated by the binding of insulin to its receptor, leading to autophosphorylation of the receptor and the subsequent phosphorylation of insulin receptor substrate (IRS) proteins.[17] This triggers the activation of the PI3K/Akt pathway, which ultimately results in the translocation of GLUT4 glucose transporters to the cell membrane, facilitating glucose uptake.[1]

This compound can enhance insulin signaling through multiple mechanisms. It has been shown to directly bind to and activate the insulin receptor, promoting its autophosphorylation.[2][18] Furthermore, LA can increase the phosphorylation of IRS-1 and activate the downstream PI3K/Akt pathway.[1][17] In some cellular contexts, the pro-oxidant effects of LA are thought to contribute to insulin receptor activation, possibly by transiently inhibiting protein tyrosine phosphatases that would otherwise dephosphorylate the receptor.[19]

Quantitative Data: this compound and Insulin Signaling
ParameterCell TypeThis compound ConcentrationEffectReference
Glucose Uptake3T3-L1 Adipocytes2.5 mMRapidly stimulated[20]
Insulin Receptor Tyrosine Phosphorylation3T3-L1 Adipocytes2.5 mMIncreased[20]
IRS-1 Tyrosine Phosphorylation3T3-L1 Adipocytes2.5 mMIncreased[20]
PI3K Activity3T3-L1 Adipocytes2.5 mMIncreased[20]
Akt Activity3T3-L1 Adipocytes2.5 mMStimulated[20]

Signaling Pathway Diagram: this compound and Insulin Signaling

Insulin_Signaling This compound Modulation of Insulin Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm LA This compound IR Insulin Receptor LA->IR Directly Activates IRS1 IRS-1 LA->IRS1 Enhances Phosphorylation Insulin Insulin Insulin->IR Binds & Activates IR->IRS1 Phosphorylates GLUT4_v GLUT4 Vesicle GLUT4_m GLUT4 GLUT4_v->GLUT4_m Translocation PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates Akt->GLUT4_v Promotes Translocation Glucose Glucose Glucose->GLUT4_m Uptake

Caption: this compound enhances insulin signaling, promoting glucose uptake.

Experimental Protocols

Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is deacetylated by intracellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of ROS.

Protocol:

  • Culture cells to the desired confluency in a multi-well plate.

  • Treat cells with this compound at various concentrations and for the desired duration. Include appropriate positive and negative controls.

  • Prepare a working solution of DCFH-DA (typically 10-50 µM) in serum-free medium or a suitable buffer (e.g., PBS).

  • Remove the treatment medium and wash the cells once with warm PBS.

  • Add the DCFH-DA working solution to the cells and incubate for 30-45 minutes at 37°C in the dark.

  • Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Add PBS or a suitable buffer to the wells.

  • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[5][21][22][23][24]

Western Blot Analysis of Nrf2 Nuclear Translocation

Principle: This technique is used to detect the amount of Nrf2 protein that has translocated from the cytoplasm to the nucleus, indicating its activation.

Protocol:

  • Treat cultured cells with this compound as described above.

  • Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard protocol.

  • Determine the protein concentration of both the nuclear and cytoplasmic fractions using a protein assay (e.g., Bradford or BCA).

  • Separate equal amounts of protein from each fraction by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for Nrf2 overnight at 4°C.

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.

  • To ensure equal loading, probe the membrane with an antibody against a nuclear marker (e.g., Histone H1 or Lamin B1) and a cytoplasmic marker (e.g., β-actin or GAPDH).[10][25]

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

Principle: EMSA is used to detect the binding of proteins, such as NF-κB, to specific DNA sequences. The migration of a labeled DNA probe is retarded or "shifted" upon binding to a protein.

Protocol:

  • Prepare nuclear extracts from cells treated with or without this compound and a pro-inflammatory stimulus (e.g., TNF-α).

  • Synthesize and label a double-stranded oligonucleotide probe containing the consensus DNA binding site for NF-κB (e.g., with biotin (B1667282) or a radioactive isotope).

  • Set up the binding reaction by incubating the nuclear extract with the labeled probe in a binding buffer. Include a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.

  • For supershift analysis, add an antibody specific to an NF-κB subunit (e.g., p65) to the binding reaction to further shift the protein-DNA complex.

  • Resolve the binding reactions on a non-denaturing polyacrylamide gel.

  • Transfer the resolved complexes to a nylon membrane.

  • Detect the labeled probe using an appropriate method (e.g., chemiluminescence for biotin-labeled probes or autoradiography for radiolabeled probes).[13][26][27][28][29][30]

Conclusion

This compound is a pleiotropic molecule that exerts profound effects on cellular redox signaling. Its ability to modulate the Keap1-Nrf2, NF-κB, and insulin signaling pathways underscores its therapeutic potential for a wide range of diseases characterized by oxidative stress and inflammation, such as diabetes, cardiovascular disease, and neurodegenerative disorders. The dual antioxidant and pro-oxidant nature of this compound highlights the complexity of redox signaling and the importance of maintaining cellular redox homeostasis. The quantitative data and experimental protocols provided in this guide offer a foundation for further research into the intricate mechanisms of this compound's action and its development as a therapeutic agent. Further investigation is warranted to fully elucidate the dose-dependent and cell-type-specific effects of this compound to optimize its clinical applications.

References

A Comparative Analysis of the Antioxidant Properties of Dihydrolipoic Acid versus Lipoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alpha-lipoic acid (LA) and its reduced form, dihydrolipoic acid (DHLA), constitute a potent redox couple that plays a crucial role in cellular antioxidant defense. While both forms exhibit antioxidant properties, DHLA is demonstrably the more powerful and versatile antioxidant. This technical guide provides an in-depth comparison of their antioxidant mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of key cellular pathways. DHLA excels in direct radical scavenging, regeneration of primary antioxidants like vitamins C and E, and chelation of pro-oxidant metal ions. LA, while a less potent direct antioxidant, contributes to cellular defense by inducing the expression of endogenous antioxidant enzymes through the Nrf2 signaling pathway. Understanding the distinct advantages and mechanisms of each molecule is critical for their effective application in research and therapeutic development.

Physicochemical and Redox Properties

The primary difference between this compound and dihydrothis compound lies in their chemical structure, which dictates their redox potential and antioxidant capacity. LA contains a disulfide bond within a five-membered ring, which is cleaved upon reduction to form the two free thiol (-SH) groups of DHLA.

The LA/DHLA redox couple has a standard reduction potential (E₀') of -0.32 V, making it a significantly stronger reducing agent than other key cellular antioxidant systems, such as the glutathione (B108866)/glutathione disulfide (GSSG/2GSH) couple (E₀' = -0.24 V).[1] This low redox potential enables DHLA to effectively reduce oxidized forms of other antioxidants.

PropertyThis compound (LA)Dihydrothis compound (DHLA)Reference(s)
Chemical Structure Oxidized form with an internal disulfide (-S-S-) bond.Reduced form with two free thiol (-SH) groups.[2]
Solubility Soluble in both aqueous and lipid phases.Soluble in both aqueous and lipid phases.[3]
Standard Redox Potential (E₀') -0.32 V (for the LA/DHLA couple)-0.32 V (for the LA/DHLA couple)[1]

Mechanisms of Antioxidant Action

The antioxidant effects of the LA/DHLA system are multifaceted, involving direct quenching of reactive species and indirect actions that enhance the overall antioxidant capacity of the cell.

Direct Radical Scavenging

DHLA is a significantly more potent direct scavenger of a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS) than LA. The two thiol groups of DHLA are readily available to donate hydrogen atoms, thereby neutralizing free radicals. LA is primarily effective against highly reactive species like hydroxyl radicals.[4][5]

Radical SpeciesThis compound (LA) ActivityDihydrothis compound (DHLA) ActivityReference(s)
Hydroxyl Radical (•OH) Powerful scavenger.Potent scavenger.[3][4][5]
Peroxyl Radical (ROO•) Inefficient scavenger.Potent scavenger in both aqueous and lipid phases.[3][5]
Superoxide (B77818) Radical (O₂•⁻) No significant reaction.Scavenges superoxide radicals.[4][5]
Hypochlorous Acid (HOCl) Powerful scavenger.Powerful scavenger.[3][4]
Peroxynitrite (ONOO⁻) Scavenges peroxynitrite.More effective scavenger than LA.[2]
DPPH Radical Lower scavenging activity.Higher scavenging activity.[2]
ABTS Radical Cation (ABTS•⁺) Lower scavenging activity.Higher scavenging activity.[2]

Quantitative Comparison of Radical Scavenging:

Assay / ModelThis compound (LA) PerformanceDihydrothis compound (DHLA) PerformanceReference(s)
AAPH-induced Oxidation of DNA & Erythrocytes Scavenges ~1.5 radicals per molecule.Scavenges ~2.0 radicals per molecule.[1][2]
AAPH-induced Lipid Peroxidation Standard protection.~2.2-fold more effective than LA.[1][2]
Regeneration of Endogenous Antioxidants

A key function of DHLA is its ability to regenerate other vital antioxidants from their oxidized, radical forms. This recycling capacity amplifies the body's total antioxidant potential. DHLA can directly regenerate glutathione and indirectly regenerate vitamin E through its interaction with vitamin C.

  • Glutathione (GSH): DHLA can directly reduce glutathione disulfide (GSSG) back to its active GSH form.

  • Vitamin C (Ascorbate): DHLA efficiently reduces the ascorbyl radical back to ascorbate.

  • Vitamin E (α-tocopherol): DHLA regenerates ascorbate, which can then regenerate α-tocopherol from the α-tocopheroxyl radical at the membrane interface.

Below is a diagram illustrating this antioxidant network.

Antioxidant_Regeneration Antioxidant Regeneration by DHLA VitE_Rad Vitamin E Radical (Tocopheroxyl) VitE Vitamin E (Tocopherol) VitE_Rad->VitE Regeneration DHLA DHLA LA This compound DHLA->LA Oxidation Ascorbyl_Rad Ascorbyl Radical DHLA->Ascorbyl_Rad Reduces Ascorbate Vitamin C (Ascorbate) Ascorbate->VitE_Rad Reduces Ascorbyl_Rad->Ascorbate Regeneration

Antioxidant Regeneration Network
Metal Chelation

Transition metals like iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺) can catalyze the formation of highly destructive hydroxyl radicals via Fenton and Haber-Weiss reactions. Both LA and DHLA can chelate these metal ions, but DHLA is significantly more effective at forming stable complexes that render the metals redox-inactive.

Metal Chelation PropertyThis compound (LA)Dihydrothis compound (DHLA)Reference(s)
Iron (Fe³⁺) Binding Binds iron ions, rendering them redox-inactive.Reduces Fe³⁺ to Fe²⁺, which can be pro-oxidant in some contexts but also chelates iron.[4]
Copper (Cu²⁺) Binding No significant inhibition of copper-catalyzed oxidation.Strongly inhibits Cu²⁺-mediated oxidation. Complete inhibition observed at a 3:1 DHLA:Cu²⁺ molar ratio.[4]

Caution on Pro-oxidant Activity: While a potent antioxidant, DHLA can exhibit pro-oxidant properties under specific in vitro conditions, particularly in the presence of high concentrations of transition metals. By reducing Fe³⁺ to the more reactive Fe²⁺, DHLA can paradoxically accelerate iron-dependent hydroxyl radical generation and lipid peroxidation.[4]

Induction of Phase II Antioxidant Enzymes via Nrf2

This compound is a known activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to electrophiles or oxidants like LA, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of protective genes, including those for Phase II detoxification enzymes and antioxidant proteins like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

Nrf2_Pathway Nrf2-ARE Pathway Activation by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LA This compound Keap1 Keap1 LA->Keap1 Modifies Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Sequesters Nrf2_cyto->Keap1 Dissociation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Nrf2 Pathway Activation by LA

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate and compare the antioxidant properties of LA and DHLA.

Protocol: DPPH Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Workflow Diagram:

DPPH_Workflow DPPH Assay Workflow A Prepare DPPH Solution (e.g., 0.1 mM in Methanol) C Mix DPPH Solution with Antioxidant or Blank (Methanol) A->C B Prepare Antioxidant Solutions (LA/DHLA at various concentrations) B->C D Incubate in the Dark (e.g., 30 minutes at room temperature) C->D E Measure Absorbance (at ~517 nm) D->E F Calculate % Inhibition and IC50 Value E->F

DPPH Assay Experimental Workflow

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store in an amber bottle to protect from light.

    • Prepare stock solutions of LA and DHLA in a suitable solvent (e.g., methanol or ethanol). Create a series of dilutions to test a range of concentrations.

    • Prepare a positive control solution (e.g., Ascorbic Acid or Trolox).

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the various concentrations of LA, DHLA, positive control, or blank solvent to the respective wells.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader or spectrophotometer.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the DPPH solution with the blank solvent, and Abs_sample is the absorbance of the DPPH solution with the antioxidant.

    • Plot the % Inhibition against the antioxidant concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).

Protocol: Nrf2/ARE Luciferase Reporter Assay

This cell-based assay quantifies the activation of the Nrf2 pathway by measuring the expression of a luciferase reporter gene under the control of the Antioxidant Response Element (ARE).

Methodology:

  • Cell Culture and Seeding:

    • Culture HepG2 cells (or another suitable cell line) stably transfected with an ARE-luciferase reporter construct.

    • Seed the cells into a 96-well white, clear-bottom plate at an appropriate density (e.g., 35,000 cells/well) and allow them to attach overnight.

  • Compound Treatment:

    • Prepare solutions of LA (e.g., 1-100 µM) and a known Nrf2 activator (e.g., sulforaphane) in the appropriate cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the test compounds or a vehicle control.

    • Incubate the cells for a specified period (e.g., 16-24 hours) at 37°C in a CO₂ incubator.

  • Luciferase Assay:

    • After incubation, lyse the cells and measure luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system (e.g., Dual-Glo® Luciferase Assay System).

    • Measure the luminescence using a luminometer. If using a dual-reporter system, measure both firefly (for ARE activity) and Renilla (for transfection efficiency control) luminescence.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to correct for variations in cell number and transfection efficiency.

    • Calculate the fold induction of Nrf2 activity by dividing the normalized luciferase activity of the treated cells by the normalized activity of the vehicle-treated control cells.

Conclusion

For drug development and therapeutic applications, the choice between LA and DHLA depends on the desired mechanism of action. For applications requiring rapid, direct quenching of oxidative stress, DHLA is the superior molecule. For interventions aimed at upregulating the body's own long-term antioxidant defenses, LA may be the more appropriate choice. Future research should continue to explore the synergistic potential of this powerful redox couple in mitigating diseases associated with oxidative stress.

References

preliminary investigation of lipoic acid in neurodegenerative models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-lipoic acid (LA), a naturally occurring disulfide compound, is a critical cofactor for mitochondrial enzymes essential for energy production.[1] Its ability to readily cross the blood-brain barrier and its solubility in both water and lipid environments make it a compound of significant interest in neuroscience.[2] This guide explores the preliminary investigation of lipoic acid in preclinical models of neurodegenerative diseases, focusing on its mechanisms of action, experimental validation, and quantitative outcomes. Neurodegenerative disorders like Alzheimer's and Parkinson's disease are often linked to mitochondrial dysfunction, oxidative stress, and neuroinflammation, all of which are processes that this compound can modulate.[2][3]

Core Mechanisms of Action

This compound exerts its neuroprotective effects through several interconnected pathways. It is a potent antioxidant that scavenges reactive oxygen species (ROS), chelates redox-active metals, and regenerates endogenous antioxidants like glutathione (B108866) and vitamins C and E.[4][5] Key signaling pathways modulated by this compound include the Nrf2 antioxidant response element pathway and the NF-κB inflammatory pathway.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[6] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Oxidative stress or electrophilic compounds like this compound can disrupt this interaction, allowing Nrf2 to move into the nucleus.[6] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription.[6] This leads to the production of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), which help to neutralize oxidative stress and protect neurons from damage.[6][7] Studies have shown that this compound treatment promotes the translocation of Nrf2 to the nucleus and increases the expression of these downstream antioxidant enzymes.[7][8]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LA This compound Keap1_Nrf2 Keap1-Nrf2 Complex LA->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Keap1 Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Antioxidant_Genes->ROS reduces

This compound promotes Nrf2 translocation to the nucleus.
NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the inflammatory response.[9] In neurodegenerative diseases, chronic activation of NF-κB in glial cells and neurons contributes to persistent neuroinflammation, which can exacerbate neuronal damage.[10] Inflammatory stimuli, such as those present in the Alzheimer's brain, activate the IκB kinase (IKK) complex.[11] IKK then phosphorylates the inhibitory protein IκBα, leading to its degradation and the release of the NF-κB dimer (p50/p65).[11] This active dimer translocates to the nucleus and triggers the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-1β.[1][4] this compound has been shown to inhibit NF-κB activation, potentially by inhibiting IKK activity, thereby reducing the expression of these inflammatory mediators and dampening the neuroinflammatory response.[12][13]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, Aβ) IKK IKK Complex Stimuli->IKK activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB phosphorylates IκBα NFkB_cyto NF-κB (p50/p65) IkBa_NFkB->NFkB_cyto releases NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc translocation LA This compound LA->IKK inhibits ProInflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) NFkB_nuc->ProInflammatory_Genes activates transcription

This compound inhibits the pro-inflammatory NF-κB pathway.

Experimental Workflow for Preclinical Investigation

A systematic approach is crucial for evaluating the neuroprotective potential of this compound. The workflow typically begins with in vitro screening to establish a mechanism of action, followed by in vivo studies in animal models to assess behavioral and pathological outcomes.[14][15][16]

Experimental_Workflow step1 Step 1: In Vitro Model Selection (e.g., SH-SY5Y, PC12 cells) step2 Step 2: Induce Neurotoxicity (e.g., Aβ, 6-OHDA, Rotenone) step1->step2 step3 Step 3: this compound Treatment (Dose-response analysis) step2->step3 step4 Step 4: In Vitro Assays (Viability, Apoptosis, ROS, Western Blot) step3->step4 step5 Step 5: In Vivo Model Selection (e.g., APP/PS1 mice, 6-OHDA-lesioned rats) step4->step5 Proceed if promising step6 Step 6: this compound Administration (Oral gavage, IP injection) step5->step6 step7 Step 7: Behavioral Testing (Morris Water Maze, Rotarod) step6->step7 step8 Step 8: Post-mortem Analysis (Immunohistochemistry, Biochemical Assays) step7->step8

General workflow for investigating this compound.

Quantitative Data from Preclinical Models

The following tables summarize key quantitative findings from studies using this compound in models of Alzheimer's and Parkinson's disease.

Table 1: Effects of this compound in Alzheimer's Disease (AD) Models

Model SystemThis compound DosageKey Quantitative FindingReference
P301S Tau Transgenic MiceNot SpecifiedImproved abnormal behavior, mitigated oxidative stress and inflammation.[17]
Rat Model of AD-type DementiaNot SpecifiedImproved memory impairment.[18]
SH-SY5Y-APP695 Cells (in vitro)Not SpecifiedReduced ROS levels, increased activity of respiratory chain complexes, and enhanced mitochondrial membrane potential.[5]
PC12 Cells (Aβ25-35-induced)Not SpecifiedAttenuated apoptosis and downregulated GSK3β phosphorylation.[19]
Human Patients (Open-label study)600 mg/daySlowed disease progression in patients with mild dementia (ADAS-cog change: 1.2 points/year).[20]

Table 2: Effects of this compound in Parkinson's Disease (PD) Models

Model SystemThis compound DosageKey Quantitative FindingReference
6-OHDA-lesioned Rats100 mg/kgSignificantly attenuated apomorphine-induced rotations and prevented the loss of substantia nigra pars compacta (SNC) neurons.[21]
6-OHDA-lesioned Rats100 or 200 mg/kgDecreased lipid peroxidation and nitrite (B80452) levels.[22]
Rotenone-induced Cellular ModelNot SpecifiedProtected against mitochondrial dysfunction and decreased ROS production.[23]
Animal Models (General)Not SpecifiedAmeliorated motor deficits by upregulating ferroportin (FPN) and ferritin heavy chain 1 (FTH1).[8]
Reserpine-treated RatsNot SpecifiedIncreased glutathione (GSH) levels and decreased GSSG levels in the striatum.[12]

Detailed Experimental Protocols

In Vitro Neuroprotection Assay (SH-SY5Y Cell Model)

This protocol outlines a general method for assessing the neuroprotective effects of this compound against a neurotoxin like 6-hydroxydopamine (6-OHDA), relevant to Parkinson's disease models.[24]

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded into 96-well plates. After 24 hours, the cells are pre-treated with various concentrations of this compound (e.g., 10-100 µM) for 2 hours.[14] Subsequently, 6-OHDA is added to the media to induce cytotoxicity, and the cells are incubated for another 24 hours.

  • MTT Assay for Cell Viability:

    • Remove the treatment medium from the wells.

    • Add 100 µL of fresh medium containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

    • Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

In Vivo Behavioral Assessment (Morris Water Maze)

The Morris Water Maze (MWM) is a widely used test to assess spatial learning and memory in rodent models of neurodegenerative diseases like Alzheimer's.[25][26]

  • Apparatus: A circular pool (e.g., 160 cm diameter) is filled with water made opaque with non-toxic paint. A small escape platform is hidden 1-2 cm below the water surface in one of the four imaginary quadrants.[26] Visual cues are placed around the room.

  • Procedure:

    • Habituation (Day 0): Allow the animal to swim freely for 60 seconds without the platform to acclimate.[27]

    • Acquisition Training (Days 1-5): Conduct four trials per day for each animal. For each trial, the animal is released from a different starting position and allowed to swim for a maximum of 60-90 seconds to find the hidden platform. If it fails, it is gently guided to the platform. The animal is allowed to remain on the platform for 15-30 seconds. The time taken to find the platform (escape latency) and the path length are recorded using a video tracking system.[25][27]

    • Probe Trial (Day 6): The platform is removed, and the animal is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.[26][27] this compound or vehicle is typically administered daily throughout the testing period.[28]

Immunohistochemistry for Amyloid-β (Aβ) Plaques

This protocol is for visualizing Aβ plaques in brain tissue from an Alzheimer's disease mouse model.[29]

  • Tissue Preparation:

    • Perfuse the animal with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).

    • Post-fix the brain in 4% PFA overnight, then transfer to a 30% sucrose (B13894) solution for cryoprotection.

    • Cut 30-40 µm thick sections using a cryostat or vibratome.

  • Staining Protocol:

    • Antigen Retrieval: Incubate free-floating sections in 70-95% formic acid for 5-20 minutes to unmask the Aβ epitope.[29][30][31]

    • Quenching & Blocking: Rinse sections in PBS and quench endogenous peroxidase activity with 3% H2O2 in PBS for 10-15 minutes.[31] Block non-specific binding by incubating in a blocking solution (e.g., 10% normal goat serum with 0.3% Triton X-100 in PBS) for 1 hour.

    • Primary Antibody: Incubate sections overnight at 4°C with a primary antibody against Aβ (e.g., 6E10 or 4G8).

    • Secondary Antibody & Detection: Rinse sections and incubate with a biotinylated secondary antibody for 1-2 hours. Follow this with an avidin-biotin complex (ABC) reagent.[29]

    • Visualization: Develop the signal using 3,3'-Diaminobenzidine (DAB) substrate, which produces a brown precipitate at the site of the antigen.

    • Mounting: Mount the stained sections onto glass slides, dehydrate through an alcohol series, clear with xylene, and coverslip. Plaque load can then be quantified using image analysis software.

Conclusion

Preliminary investigations in a range of neurodegenerative models consistently demonstrate the neuroprotective potential of this compound. Its multifaceted mechanism of action, particularly its ability to mitigate oxidative stress and neuroinflammation via the Nrf2 and NF-κB pathways, makes it a compelling candidate for further research. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to design and interpret studies aimed at validating this compound as a potential therapeutic agent for diseases like Alzheimer's and Parkinson's. While preclinical results are promising, more extensive clinical trials are necessary to fully establish its efficacy in human patients.[2][20]

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipoic acid (LA) is an indispensable cofactor for key mitochondrial enzymatic complexes, playing a pivotal role in cellular energy metabolism. Inborn errors of this compound metabolism comprise a growing class of rare, often severe, mitochondrial disorders. These defects can arise from mutations in genes directly involved in the de novo synthesis of this compound or in the biogenesis of iron-sulfur (Fe-S) clusters, which are essential for the function of this compound synthase (LIAS). This guide provides a comprehensive overview of the genetic and molecular underpinnings of these disorders, the resulting clinical phenotypes, and the current diagnostic and therapeutic strategies. It is intended to serve as a technical resource for researchers and clinicians working to advance our understanding and treatment of these devastating diseases.

Introduction to this compound Metabolism

This compound is a sulfur-containing fatty acid that functions as a covalently bound cofactor for several critical multienzyme complexes located in the mitochondria.[1] These include:

  • Pyruvate Dehydrogenase Complex (PDHC): Links glycolysis to the tricarboxylic acid (TCA) cycle.

  • α-Ketoglutarate Dehydrogenase Complex (KGDHC): A key regulatory point in the TCA cycle.[2]

  • Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC): Involved in the catabolism of branched-chain amino acids.

  • 2-Oxoadipate Dehydrogenase Complex (OADHC): Involved in the catabolism of lysine, hydroxylysine, and tryptophan.[3]

  • Glycine (B1666218) Cleavage System (GCS): Catalyzes the degradation of glycine.[1]

The biosynthesis of this compound is a complex process that occurs within the mitochondria and is intimately linked with mitochondrial fatty acid synthesis (mtFASII) and Fe-S cluster biogenesis.[4][5]

Genetic Defects in this compound Synthesis

Mutations in several genes have been identified to cause defects in this compound metabolism. These can be broadly categorized into defects in the this compound synthesis pathway itself and defects in the Fe-S cluster assembly machinery, which indirectly impact this compound synthesis.

Defects in the this compound Synthesis Pathway
  • LIAS (this compound Synthase): Mutations in LIAS lead to a severe neonatal-onset encephalopathy with cardiomyopathy and nonketotic hyperglycinemia.[1] This is due to the complete failure to synthesize this compound, affecting all five this compound-dependent enzymes.

  • LIPT1 (Lipoyltransferase 1): LIPT1 mutations result in a deficiency of lipoylation specifically on the E2 subunits of the 2-ketoacid dehydrogenase complexes, while the GCS remains unaffected.[1][6] This leads to a fatal infantile lactic acidosis and Leigh-like syndrome.[7][8][9]

  • LIPT2 (Lipoyl(octanoyl) Transferase 2): Defects in LIPT2 are thought to impair the initial transfer of octanoic acid to the H-protein of the GCS, representing an early step in the lipoylation pathway.[10]

Defects in Iron-Sulfur Cluster Biogenesis

LIAS is an Fe-S cluster-dependent enzyme, meaning its function relies on the proper assembly and insertion of these clusters.[1] Consequently, genetic defects in the Fe-S cluster biogenesis pathway can lead to a secondary this compound synthesis deficiency. Genes implicated in this process include:

  • NFU1: Mutations in NFU1 cause multiple mitochondrial dysfunctions syndrome 1 (MMDS1), characterized by severe encephalopathy, lactic acidosis, and often early death.[11][12][13][14]

  • BOLA3: BOLA3 mutations are responsible for multiple mitochondrial dysfunctions syndrome 2 (MMDS2), presenting with a similar phenotype to NFU1 deficiency, including hyperglycinemia.[15][16][17][18]

  • IBA57: Defects in IBA57 lead to severe myopathy, encephalopathy, and fatal infantile leukodystrophy.[19][20][21][22]

  • GLRX5: Mutations in this gene have also been associated with a LIAS-like phenotype.[1][23]

  • ISCA2: ISCA2 mutations cause multiple mitochondrial dysfunctions syndrome 4 (MMDS4), an infantile neurodegenerative disorder.[24][25][26][27][28]

Clinical Manifestations and Biochemical Phenotypes

The clinical presentation of this compound metabolism defects is heterogeneous but typically severe, with onset in the neonatal period or early infancy.[10] Common features include:

  • Severe encephalopathy and neurodevelopmental regression[12][24]

  • Lactic acidosis[6][15]

  • Hypotonia and muscle weakness

  • Cardiomyopathy[1]

  • Leigh-like syndrome[7]

  • Nonketotic hyperglycinemia (in LIAS and some Fe-S cluster defects)[1]

Biochemically, these disorders are characterized by a combined deficiency of the 2-ketoacid dehydrogenase complexes and, in many cases, the glycine cleavage system.[6] This leads to the accumulation of characteristic metabolites in blood, urine, and cerebrospinal fluid.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on patients with genetic defects in this compound metabolism.

Table 1: Enzyme Activities in Patient-Derived Fibroblasts

Gene DefectPDHC Activity (% of Control)KGDHC Activity (% of Control)BCKDC Activity (% of Control)Reference
LIPT1 Markedly reducedMarkedly reducedN/A[8]
IBA57 ReducedReducedN/A[19]
NFU1 ReducedReducedReduced[12]
BOLA3 ReducedReducedReduced[15]
ISCA2 Reduced (Complex I)N/AN/A[25][26]

N/A: Data not available in the cited literature.

Table 2: Key Biochemical Markers in Patients

Gene DefectPlasma LactatePlasma GlycineCSF GlycineUrine 2-KetoglutarateReference
LIAS ElevatedElevatedElevatedElevated[1]
LIPT1 ElevatedNormalNormalElevated[6][8]
NFU1 ElevatedElevatedElevatedElevated[12]
BOLA3 ElevatedElevatedElevatedElevated[15][16]
ISCA2 ElevatedElevatedElevatedN/A[24]
IBA57 ElevatedN/AN/AElevated[20]

N/A: Data not available in the cited literature.

Signaling Pathways and Experimental Workflows

This compound Biosynthesis and Transfer Pathway

Lipoic_Acid_Pathway cluster_targets Target Enzyme E2 Subunits mtFASII Mitochondrial Fatty Acid Synthesis II Octanoyl_ACP Octanoyl-ACP mtFASII->Octanoyl_ACP LIPT2 LIPT2 Octanoyl_ACP->LIPT2 GCSH_octanoyl Octanoyl-GCSH LIPT2->GCSH_octanoyl LIAS LIAS (Fe-S) GCSH_octanoyl->LIAS GCSH_lipoyl Lipoyl-GCSH LIAS->GCSH_lipoyl FeS_Biogenesis Fe-S Cluster Biogenesis (NFU1, BOLA3, IBA57, etc.) FeS_Biogenesis->LIAS LIPT1 LIPT1 GCSH_lipoyl->LIPT1 Lipoyl_E2_PDHC Lipoyl-E2-PDHC LIPT1->Lipoyl_E2_PDHC Lipoyl_E2_KGDHC Lipoyl-E2-KGDHC LIPT1->Lipoyl_E2_KGDHC Lipoyl_E2_BCKDC Lipoyl-E2-BCKDC LIPT1->Lipoyl_E2_BCKDC E2_PDHC E2-PDHC E2_KGDHC E2-KGDHC E2_BCKDC E2-BCKDC

Caption: Mitochondrial this compound biosynthesis and transfer pathway.

Diagnostic Workflow for Suspected this compound Metabolism Defects

Diagnostic_Workflow Clinical_Suspicion Clinical Suspicion (Neonatal encephalopathy, lactic acidosis) Biochemical_Testing Biochemical Testing (Plasma lactate, amino acids; Urine organic acids) Clinical_Suspicion->Biochemical_Testing Elevated_Glycine Elevated Glycine? Biochemical_Testing->Elevated_Glycine Fibroblast_Culture Patient Fibroblast Culture Elevated_Glycine->Fibroblast_Culture Yes Elevated_Glycine->Fibroblast_Culture No Western_Blot Western Blot (Anti-lipoic acid antibody) Fibroblast_Culture->Western_Blot Enzyme_Assays Enzyme Activity Assays (PDHC, KGDHC) Fibroblast_Culture->Enzyme_Assays Genetic_Testing Genetic Testing (Gene panel or exome sequencing) Western_Blot->Genetic_Testing Enzyme_Assays->Genetic_Testing Diagnosis_LIAS_FeS Diagnosis: LIAS or Fe-S Cluster Defect Genetic_Testing->Diagnosis_LIAS_FeS Glycine elevated Diagnosis_LIPT1 Diagnosis: LIPT1 Defect Genetic_Testing->Diagnosis_LIPT1 Glycine normal

References

The Anti-Inflammatory Effects of R-Lipoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the anti-inflammatory properties of R-lipoic acid (R-LA), the naturally occurring enantiomer of lipoic acid. It is intended for researchers, scientists, and professionals in drug development who are investigating novel therapeutic strategies for inflammatory diseases. This document details the molecular mechanisms through which R-LA exerts its anti-inflammatory effects, with a focus on key signaling pathways including NF-κB, Nrf2, and those involving cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). The guide presents quantitative data from pertinent in vitro and in vivo studies in structured tables for comparative analysis. Furthermore, it provides detailed experimental protocols for key assays and models used to evaluate the anti-inflammatory efficacy of R-LA. Visualizations of signaling pathways and experimental workflows are rendered using Graphviz to facilitate a deeper understanding of the complex interactions.

Introduction

Inflammation is a fundamental biological process that, when dysregulated, contributes to the pathogenesis of a wide array of chronic diseases. R-lipoic acid (R-LA) has emerged as a potent antioxidant and a modulator of inflammatory responses.[1][2] Unlike the synthetic S-lipoic acid (S-LA), R-LA is the isoform endogenously synthesized and utilized by the body.[3] Its ability to act in both aqueous and lipid environments allows it to exert protective effects across various cellular compartments.[2] This guide delves into the core mechanisms of R-LA's anti-inflammatory action, providing the technical details necessary for its scientific exploration and potential therapeutic development.

Core Mechanisms of Anti-Inflammatory Action

R-LA's anti-inflammatory effects are multifaceted, primarily revolving around the modulation of key signaling pathways that govern the expression of pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. R-LA has been shown to potently inhibit NF-κB activation.[4][5][6] This inhibition can occur at multiple levels of the signaling cascade.

One of the primary mechanisms is the inhibition of the IκB kinase (IKK) complex.[4][6] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals like Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IKK complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and initiate gene transcription. R-LA can directly inhibit IKK activity, thereby preventing IκBα degradation and keeping NF-κB in its inactive cytoplasmic state.[4][6]

NF_kB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-α TNFR TNFR TNF-alpha->TNFR IKK IKK TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa_p p-IκBα IkBa->IkBa_p NFkB_n NF-κB NFkB->NFkB_n Translocates Proteasome Proteasome IkBa_p->Proteasome Degradation Proteasome->NFkB Releases RLA R-Lipoic Acid RLA->IKK Inhibits DNA DNA NFkB_n->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes Transcription

Activation of the Nrf2-ARE Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide range of antioxidant and cytoprotective genes through its binding to the antioxidant response element (ARE).[7] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. R-LA can induce the nuclear translocation of Nrf2.[7] This activation of the Nrf2-ARE pathway leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), which has potent anti-inflammatory properties.[7]

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates RLA R-Lipoic Acid RLA->Keap1 Inactivates ARE ARE Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant & Anti-inflammatory Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes Transcription

Modulation of COX-2 and iNOS Expression

Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are key enzymes in the inflammatory cascade, responsible for the production of prostaglandins (B1171923) and nitric oxide, respectively. Overexpression of these enzymes is a hallmark of many inflammatory conditions. R-LA has been demonstrated to inhibit the expression of both COX-2 and iNOS.[8][9] This inhibition is often a downstream consequence of NF-κB inhibition, as the genes for both COX-2 and iNOS are targets of NF-κB.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize quantitative data from various in vitro and in vivo studies, demonstrating the anti-inflammatory effects of R-lipoic acid.

Table 1: In Vitro Studies
Cell LineInflammatory StimulusR-LA ConcentrationMeasured BiomarkerResultReference
Human Aortic Endothelial Cells (HAEC)TNF-α (10 U/ml)0.05-1 mmol/lVCAM-1, ICAM-1, E-selectin mRNA & proteinDose-dependent inhibition[5]
Human Umbilical Vein Endothelial Cells (HUVEC)TNF-α (10 ng/ml)Not specifiedIκBα degradation, VCAM-1, COX-2 expressionInhibition[4][6]
RAW 264.7 MacrophagesLipopolysaccharide (LPS)Not specifiediNOS protein, Nitrite concentrationAttenuation[8]
Primary Cultured Rat HepatocytesInterleukin-1β (IL-1β)Not specifiediNOS mRNA & protein, NO productionDose- and time-dependent inhibition[9]
Table 2: In Vivo and Clinical Studies
Model/SubjectConditionR-LA DosageMeasured BiomarkerResultReference
RatsCarrageenan-induced paw edema50, 100, 200 mg/kgPaw volume, Myeloperoxidase (MPO), iNOSSignificant reduction in edema and inflammatory markers[10]
Overweight/Obese AdultsClinical TrialNot specifiedUrinary F2-isoprostanes, Blood leukocytes, ICAM-1Significant reduction after 24 weeks[7]
Type 2 Diabetes Patients with prior Myocardial InfarctionClinical TrialNot specifiedC-Reactive Protein (CRP), IL-6, TNF-αSignificant decrease after 4 months[11]
Patients post-Catheter Ablation for Atrial FibrillationClinical TrialNot specifiedCRP, TNF-α, NitrotyrosineSignificant reduction at 12-month follow-up[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the anti-inflammatory effects of R-lipoic acid.

NF-κB Activation Assay (Electrophoretic Mobility Shift Assay - EMSA)

Objective: To determine the effect of R-LA on the DNA-binding activity of NF-κB in nuclear extracts.

Protocol:

  • Cell Culture and Treatment: Culture human umbilical vein endothelial cells (HUVECs) to near confluence.[4] Pre-treat cells with various concentrations of R-LA for a specified time (e.g., 2-4 hours). Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes to induce NF-κB activation.[4]

  • Nuclear Extract Preparation: Following treatment, wash the cells with ice-cold PBS and lyse them to isolate nuclear proteins using a commercial nuclear extraction kit.

  • EMSA Reaction: Incubate the nuclear extracts with a radiolabeled or biotin-labeled double-stranded oligonucleotide probe containing the NF-κB consensus binding site.

  • Gel Electrophoresis: Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.

  • Detection: Visualize the bands by autoradiography (for radiolabeled probes) or a chemiluminescent detection method (for biotin-labeled probes). A decrease in the intensity of the shifted band in R-LA treated samples compared to the TNF-α only control indicates inhibition of NF-κB binding.

EMSA_Workflow start Cell Culture (e.g., HUVECs) treatment Pre-treat with R-LA Stimulate with TNF-α start->treatment extraction Nuclear Protein Extraction treatment->extraction incubation Incubate Nuclear Extract with Labeled NF-κB Probe extraction->incubation electrophoresis Non-denaturing PAGE incubation->electrophoresis detection Detection of Protein-DNA Complexes electrophoresis->detection analysis Analyze Band Intensity detection->analysis

Nrf2 Nuclear Translocation Assay (Immunofluorescence)

Objective: To visualize the effect of R-LA on the translocation of Nrf2 from the cytoplasm to the nucleus.

Protocol:

  • Cell Culture and Treatment: Seed cells (e.g., AGS cells) on glass coverslips in a culture plate.[1] Treat the cells with R-LA (e.g., 5 µM) for a specified time (e.g., 2 hours).[1]

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.

  • Immunostaining: Block non-specific binding sites with a blocking buffer (e.g., bovine serum albumin). Incubate the cells with a primary antibody specific for Nrf2. After washing, incubate with a fluorescently labeled secondary antibody.

  • Nuclear Staining: Counterstain the nuclei with a DNA-binding dye such as DAPI.

  • Microscopy: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. An increase in the co-localization of the Nrf2 signal with the nuclear stain in R-LA treated cells compared to untreated controls indicates nuclear translocation.

Immunofluorescence_Workflow start Seed Cells on Coverslips treatment Treat with R-LA start->treatment fix_perm Fixation and Permeabilization treatment->fix_perm immunostain Immunostaining for Nrf2 fix_perm->immunostain counterstain Nuclear Counterstaining (DAPI) immunostain->counterstain microscopy Fluorescence Microscopy counterstain->microscopy analysis Analyze Nrf2 Localization microscopy->analysis

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of R-LA in an acute inflammation model.

Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week.

  • Drug Administration: Administer R-LA orally at different doses (e.g., 50, 100, 200 mg/kg) one hour before the induction of inflammation.[10] A control group should receive the vehicle, and a positive control group can be treated with a known anti-inflammatory drug like indomethacin.

  • Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.[10]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., every hour for 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the carrageenan-only control group. A significant reduction in paw volume in the R-LA treated groups indicates anti-inflammatory activity.

Conclusion

R-lipoic acid demonstrates significant anti-inflammatory properties through its ability to modulate key signaling pathways, primarily by inhibiting NF-κB and activating the Nrf2-ARE pathway. The in vitro and in vivo data presented in this guide provide strong evidence for its potential as a therapeutic agent for a variety of inflammatory conditions. The detailed experimental protocols offer a foundation for researchers to further investigate the mechanisms and efficacy of R-LA. Future research should focus on well-designed clinical trials to translate these promising preclinical findings into effective treatments for human diseases.

References

Methodological & Application

Application Notes & Protocols: Quantification of Lipoic Acid in Plasma using HPLC-ECD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the quantification of lipoic acid in plasma samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD). This method is highly sensitive and specific, making it suitable for pharmacokinetic studies, clinical monitoring, and research applications.

Introduction

Alpha-lipoic acid (α-LA) is a potent antioxidant with therapeutic potential in various diseases, including diabetes and cardiovascular conditions. Accurate and sensitive quantification of this compound in biological matrices like plasma is crucial for understanding its pharmacokinetics and therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) coupled with Electrochemical Detection (ECD) offers a robust and sensitive method for this purpose. The electrochemical detector specifically measures compounds that can be oxidized or reduced, providing high selectivity for electroactive molecules like this compound.

Principle of the Method

The method involves the extraction of this compound from plasma, followed by separation using a reversed-phase HPLC column. The eluted this compound is then detected by an electrochemical detector, which measures the current generated by the oxidation of the dithiolane ring of this compound at a specific potential. The resulting peak area is proportional to the concentration of this compound in the sample.

Experimental Protocols

A rapid, sensitive, and specific HPLC-ECD method for determining this compound in human plasma has been developed and validated.[1] The protocol described below is based on a validated method that demonstrates good recovery and precision.[1]

Sample Preparation

Two primary methods for extracting this compound from plasma are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

1.1. Liquid-Liquid Extraction (LLE)

  • To 250 µL of human plasma in a centrifuge tube, add the internal standard (e.g., naproxen (B1676952) sodium).

  • Add 2.5 mL of dichloromethane (B109758) as the extraction solvent.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic (lower) layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue with the mobile phase.

1.2. Solid-Phase Extraction (SPE)

  • Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.

  • Load 250 µL of plasma (pre-spiked with internal standard) onto the cartridge.

  • Wash the cartridge with deionized water to remove interferences.

  • Elute the this compound and internal standard with dichloromethane.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase.

HPLC-ECD Conditions

The following chromatographic conditions have been shown to provide excellent separation and detection of this compound.

ParameterCondition
HPLC System Agilent 1100 series or equivalent
Column Discovery HS C18 RP column (250 mm × 4.6 mm, 5 µm)
Mobile Phase 0.05 M phosphate (B84403) buffer (pH 2.5):acetonitrile (50:50, v/v)
Flow Rate 1.5 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detector Electrochemical Detector (ECD)
Detection Mode DC mode
Detector Potential 1.0 V
Run Time Approximately 6 minutes
Method Validation

The described method has been validated according to established guidelines, with key performance characteristics summarized in the tables below.

Data Presentation

Quantitative Method Validation Parameters

The following tables summarize the quantitative data from the validation of the HPLC-ECD method for this compound in human plasma.[1]

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

ParameterValue
Linearity Range0.001 - 10 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)200 pg/mL
Limit of Quantification (LOQ)1 ng/mL
On-Column LOD10 pg/mL
On-Column LOQ50 pg/mL

Table 2: Recovery of this compound from Plasma

Concentration (µg/mL)Liquid-Liquid Extraction (%)Solid-Phase Extraction (%)
0.598.4397.36
195.65102.73
5101.45100.17

Table 3: Precision of the Method

ParameterCoefficient of Variation (%)
Intra-day Precision0.28 - 4.97
Inter-day Precision0.28 - 4.97

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in plasma using HPLC-ECD.

G cluster_sample_prep Sample Preparation cluster_analysis HPLC-ECD Analysis plasma Plasma Sample (250 µL) + Internal Standard extraction Extraction (LLE or SPE) with Dichloromethane plasma->extraction drydown Evaporation (Nitrogen Stream, 40°C) extraction->drydown reconstitution Reconstitution in Mobile Phase drydown->reconstitution hplc HPLC Injection (20 µL) reconstitution->hplc separation Chromatographic Separation (C18 Column) hplc->separation detection Electrochemical Detection (1.0 V) separation->detection quantification Data Acquisition & Quantification detection->quantification G cluster_process Electrochemical Oxidation of this compound lipoic_acid This compound (Reduced Form) electrode Working Electrode (+1.0 V) lipoic_acid->electrode Oxidation oxidized_la Oxidized this compound electrode->oxidized_la electrons 2e⁻ electrode->electrons signal Measured Current (Signal) electrons->signal Generates

References

Application Notes and Protocols for the Synthesis of Lipoic Acid-Conjugated Polymers for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of lipoic acid-conjugated polymers as redox-responsive drug delivery systems. The inherent disulfide bond in this compound allows for the creation of "smart" nanocarriers that can selectively release their therapeutic payload in the high-glutathione environment of tumor cells, enhancing efficacy and reducing off-target side effects.

Introduction

This compound (LA), a naturally occurring antioxidant, is a versatile molecule for developing advanced drug delivery systems.[1][2][3] Its 1,2-dithiolane (B1197483) ring can undergo ring-opening polymerization to form poly(disulfide)s, or its carboxylic acid group can be used for conjugation to various polymer backbones.[4] The resulting this compound-conjugated polymers can self-assemble into nanoparticles that are stable in circulation but are designed to disassemble and release their drug cargo in response to the high intracellular concentrations of reducing agents like glutathione (B108866) (GSH), which are characteristic of the tumor microenvironment.[5][6] This redox-responsive behavior makes LA-based polymers highly promising for targeted cancer therapy and gene delivery.[6][7]

Data Presentation: Physicochemical Properties of this compound-Based Nanoparticles

The following tables summarize key quantitative data from various studies on this compound-conjugated polymer nanoparticles, providing a comparative look at their characteristics.

Polymer SystemNanoparticle Size (nm)Polydispersity Index (PDI)Drug Loading Content (%)Drug Loading Efficiency (%)Reference
Chitosan-graft-Lipoic Acid/Oleic Acid~200-300Not Reported~10-15 (for Doxorubicin)> 80[5]
Peptide-Lipoic Acid Copolymers~100-200Not ReportedNot Applicable (Gene Delivery)Not Applicable (Gene Delivery)[7]
Polyglycerol Sulfate-Lipoic Acid Copolymers~150-250Not ReportedHigh (for Paclitaxel)Not Reported[8]
Poly(this compound) stabilized by Pluronic F1271320.082Not ReportedNot Reported[1][9]
This compound-Modified PEGylated Nanoparticles~100-150< 0.2~5 (for Insulin)~70-80[10]

Table 1: Summary of Physicochemical Properties of this compound-Conjugated Polymer Nanoparticles.

Polymer SystemRelease ConditionsCumulative Release (%)Time (hours)Reference
Chitosan-graft-Lipoic Acid/Oleic AcidpH 7.4, no GSH~206[5]
Chitosan-graft-Lipoic Acid/Oleic AcidpH 5.5, 10 mM GSH~806[5]
Polyglycerol Sulfate-Lipoic Acid CopolymersReductive Environment (elevated GSH)Controlled ReleaseNot Specified[8]
This compound-Modified PEGylated NanoparticlesSimulated Intestinal FluidSustained Release24[10]

Table 2: Summary of In Vitro Drug Release Studies.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the general experimental workflow for preparing and characterizing this compound-conjugated polymer nanoparticles and the mechanism of redox-responsive drug release.

Experimental Workflow cluster_synthesis Polymer Synthesis & Conjugation cluster_formulation Nanoparticle Formulation & Drug Loading cluster_characterization Characterization A This compound Monomer/Polymer B Polymerization (e.g., ROP) or Conjugation to Polymer A->B C Purification (e.g., Dialysis) B->C D Polymer & Drug Solution C->D Functionalized Polymer J Structural Analysis (NMR, FTIR) C->J E Nanoprecipitation or Self-Assembly D->E F Nanoparticle Suspension E->F G Particle Size & Zeta Potential (DLS) F->G H Morphology (TEM/SEM) F->H I Drug Loading & Release (HPLC) F->I

Caption: General experimental workflow for LA-polymer nanoparticles.

Redox-Responsive Drug Release cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Space (Tumor Cell) NP Drug-Loaded LA-Nanoparticle (Stable, Disulfide Bonds Intact) Endocytosis Cellular Uptake (Endocytosis) NP->Endocytosis Tumor Targeting Cleavage Disulfide Bond Cleavage Endocytosis->Cleavage GSH High Glutathione (GSH) Concentration GSH->Cleavage Reduction Disassembly Nanoparticle Disassembly Cleavage->Disassembly Release Drug Release Disassembly->Release

Caption: Mechanism of redox-responsive drug release in tumor cells.

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound) Nanoparticles via Nanoprecipitation

This protocol describes a general method for preparing poly(this compound) nanoparticles stabilized by a surfactant, adapted from nanoprecipitation procedures.[1][9]

Materials:

  • This compound derivative (e.g., this compound amide)

  • Acetone (B3395972)

  • Pluronic F127 or other suitable surfactant

  • Phosphate-buffered saline (PBS), pH 7.4

  • 1-Octanethiol (initiator)

  • 2-Iodoacetamide (quencher)

  • Stir plate and stir bar

  • Dialysis tubing (appropriate MWCO)

Procedure:

  • Prepare Aqueous Phase: Dissolve Pluronic F127 in PBS (pH 7.4) to a final concentration of 1 mM.

  • Prepare Organic Phase: Dissolve the this compound derivative in acetone to a concentration of 5 mg/mL. If loading a hydrophobic drug, dissolve it in this organic phase as well.

  • Nanoprecipitation: Vigorously stir the aqueous Pluronic F127 solution. Inject the acetone solution of the this compound derivative into the aqueous phase. The typical volume ratio of organic to aqueous phase is 1:10.[1][9] The rapid diffusion of acetone into the water will cause the hydrophobic this compound derivative to precipitate, forming surfactant-stabilized nanoparticles.[1][9]

  • Initiate Polymerization: Add a lipophilic thiol, such as 1-octanethiol, to the nanoparticle suspension to initiate the Ring Opening Disulfide-Exchange Polymerization (RODEP) of the this compound derivative within the nanoparticle core.[1][9]

  • Quench Reaction: After a set reaction time (e.g., 2-4 hours), add 2-iodoacetamide to quench the polymerization reaction and cap any remaining free thiols.[1][9]

  • Purification: Transfer the nanoparticle suspension to dialysis tubing and dialyze against deionized water for 24-48 hours, with frequent water changes, to remove acetone, unreacted monomers, and excess quencher.

  • Storage: Store the purified nanoparticle suspension at 4°C. For long-term storage, lyophilization can be performed.[9]

Protocol 2: Conjugation of this compound to a Polymer Backbone (e.g., Chitosan)

This protocol outlines the conjugation of this compound to a polymer with available amine groups, such as chitosan (B1678972), via carbodiimide (B86325) chemistry.

Materials:

  • Low molecular weight chitosan

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Dialysis tubing (appropriate MWCO)

Procedure:

  • Activate this compound: Dissolve this compound, EDC, and NHS in a 1:1.2:1.2 molar ratio in a minimal amount of DMSO. Stir the reaction at room temperature for 4-6 hours in the dark to activate the carboxylic acid group of this compound.

  • Dissolve Chitosan: Dissolve chitosan in a suitable acidic aqueous solution (e.g., 1% acetic acid) and then adjust the pH to 6.0 with MES buffer.

  • Conjugation Reaction: Add the activated this compound solution dropwise to the chitosan solution while stirring. Let the reaction proceed for 24 hours at room temperature.

  • Purification: Dialyze the reaction mixture against a large volume of deionized water for 48-72 hours to remove unreacted reagents and byproducts.

  • Lyophilization: Freeze-dry the purified solution to obtain the this compound-conjugated chitosan as a powder.

  • Characterization: Confirm the conjugation using ¹H NMR and FTIR spectroscopy.

Protocol 3: In Vitro Drug Release Study

This protocol describes a typical experiment to evaluate the redox-responsive release of a drug from this compound-conjugated nanoparticles.

Materials:

  • Drug-loaded this compound-conjugated nanoparticles

  • Phosphate-buffered saline (PBS), pH 7.4

  • Release buffer with reducing agent: PBS (pH 7.4 or pH 5.5 to simulate endosomal pH) containing 10 mM glutathione (GSH).

  • Dialysis membrane or centrifugal filter units (appropriate MWCO)

  • Incubator/shaker set to 37°C

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation: Place a known amount of the drug-loaded nanoparticle suspension (e.g., 1 mL) into a dialysis bag.

  • Release Experiment: Immerse the dialysis bag in a larger volume of release buffer (e.g., 20 mL) with and without 10 mM GSH. Prepare separate setups for each condition.

  • Incubation: Place the setups in an orbital shaker incubating at 37°C.

  • Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantification: Analyze the concentration of the released drug in the collected samples using a validated HPLC or UV-Vis spectrophotometry method.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point using the following formula:

    Cumulative Release (%) = (Concentration at time t × Volume of release medium + Σ(Concentration at previous times × Volume of sample withdrawn)) / Initial amount of drug in nanoparticles × 100

  • Plotting: Plot the cumulative drug release (%) as a function of time for both reductive and non-reductive conditions to visualize the redox-responsive release profile. The release rate in the presence of GSH is expected to be significantly higher.[5]

References

Application Notes and Protocols: Assaying Lipoic Acid Synthase (LIAS) Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoic Acid Synthase (LIAS) is a mitochondrial iron-sulfur [4Fe-4S] cluster-containing enzyme that belongs to the radical S-adenosylmethionine (SAM) superfamily. It catalyzes the final and critical step in the de novo biosynthesis of this compound, a potent antioxidant and an essential cofactor for key multienzyme complexes involved in cellular metabolism, such as the pyruvate (B1213749) dehydrogenase complex (PDH) and α-ketoglutarate dehydrogenase complex (KGDH). LIAS catalyzes the insertion of two sulfur atoms into the C6 and C8 positions of an octanoyl moiety, which is covalently attached to an acyl carrier protein (ACP) or a specific lysine (B10760008) residue on the E2 subunit of dehydrogenase complexes.

Given its central role in metabolism and cellular redox homeostasis, the study of LIAS activity is crucial for understanding mitochondrial function, metabolic disorders, and diseases associated with oxidative stress. Dysfunctional LIAS has been linked to severe metabolic diseases, including nonketotic hyperglycinemia-like illnesses. Therefore, robust and reliable assays for LIAS activity are indispensable tools for basic research and for the discovery and development of therapeutic agents targeting mitochondrial pathways. These application notes provide detailed protocols for assaying LIAS activity, guidelines for data interpretation, and essential background information for researchers.

The this compound Synthesis Pathway

The biosynthesis of this compound is a highly conserved mitochondrial pathway. The process begins with the synthesis of an eight-carbon fatty acid, octanoic acid, which is attached to an acyl carrier protein (octanoyl-ACP). In humans, an octanoyltransferase (LIPT2) transfers the octanoyl group from ACP to a specific lysine residue on the H protein of the glycine (B1666218) cleavage system (GCSH). This octanoylated protein is the direct substrate for LIAS. Using two [4Fe-4S] clusters and S-adenosylmethionine (SAM), LIAS inserts two sulfur atoms to form the lipoylated GCSH. The newly synthesized lipoyl group is then transferred by lipoyltransferase 1 (LIPT1) to the E2 subunits of other mitochondrial enzyme complexes.[1]

Lipoic_Acid_Synthesis cluster_synthesis De Novo Synthesis Pathway cluster_cofactors octanoyl_acp Octanoyl-ACP octanoyl_protein Octanoyl-Protein (e.g., GCSH) octanoyl_acp->octanoyl_protein LIPT2 (Octanoyltransferase) lipoyl_protein Lipoyl-Protein (e.g., GCSH) octanoyl_protein->lipoyl_protein LIAS (+ SAM, [4Fe-4S]) pdh_kgdh Lipoylated PDH, KGDH, etc. lipoyl_protein->pdh_kgdh LIPT1 (Lipoyltransferase) SAM SAM LIAS_node LIAS FeS [4Fe-4S] Cluster Donors (e.g., ISCU)

Caption: The mitochondrial this compound de novo synthesis pathway.

Principles of LIAS Activity Assays

Measuring LIAS activity can be challenging due to its complex reaction mechanism, requirement for Fe-S cluster integrity, and protein-bound substrate. Several approaches can be employed:

  • Direct Product Detection (LC-MS): This is the most direct and unambiguous method. It involves incubating the enzyme with its substrate (typically an octanoylated peptide) and cofactors, and then using Liquid Chromatography-Mass Spectrometry (LC-MS) to directly detect and quantify the formation of the lipoylated peptide product.[2] This method is highly sensitive and specific.

  • Coupled Spectrophotometric Assay: This indirect method relies on the functional consequence of the LIAS reaction. The this compound synthesized by LIAS on a target protein (e.g., the E2 subunit of PDH) activates it. The subsequent activity of the fully assembled PDH complex can then be measured spectrophotometrically by monitoring the reduction of NAD⁺ to NADH at 340 nm.

  • Protein Quantification (ELISA): An Enzyme-Linked Immunosorbent Assay (ELISA) can quantify the amount of LIAS protein in a sample. While useful, it is important to note that this method measures protein presence, not its enzymatic activity, which can be affected by cofactor availability and post-translational modifications.

Experimental Protocols

Protocol 1: Direct LC-MS Based LIAS Activity Assay

This protocol is adapted from established methods for assaying recombinant human LIAS and is considered the gold standard for specificity.[2] It relies on the direct measurement of the lipoylated product from an octanoylated peptide substrate.

A. Enzyme Reconstitution (Critical Step) Recombinantly expressed human LIAS is often inactive as isolated because it lacks the necessary [4Fe-4S] clusters.[2] In vitro reconstitution is required.

  • Perform all reconstitution steps under strict anaerobic conditions (e.g., in a glove box).

  • To a solution of apo-LIAS (e.g., 25 µM) in anaerobic buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl), add a 5-fold molar excess of an Fe-S cluster donor protein, such as holo-ISCU or holo-ISCA2.[3]

  • Add a 5-fold molar excess of L-cysteine and Ferrous Ammonium Sulfate.

  • Add a catalytic amount of a cysteine desulfurase (e.g., Nfs1).

  • Incubate at room temperature for 1-2 hours to allow for cluster transfer and assembly.

  • The reconstituted holo-LIAS should be used immediately for activity assays.

B. Activity Assay Reaction

  • Prepare a reaction mixture in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl). The final reaction volume is typically 50-100 µL.

  • Add the following components to the final concentrations indicated:

    • Reconstituted holo-LIAS: 1-5 µM

    • Octanoylated peptide substrate (e.g., a synthetic peptide mimicking the H-protein lipoyl domain): 100-200 µM[2]

    • S-adenosylmethionine (SAM): 500 µM

    • Sodium Dithionite (B78146) (freshly prepared): 2 mM (as a reducing agent)

    • 5'-deoxyadenosine (optional, to inhibit product degradation): 100 µM

  • Initiate the reaction by adding the holo-LIAS or SAM.

  • Incubate the reaction at a controlled temperature (e.g., 25-37°C) for a specified time (e.g., 1-2 hours). Time course experiments are recommended to ensure initial velocity is measured.

  • Stop the reaction by adding an equal volume of 10% formic acid or by flash-freezing in liquid nitrogen.

C. LC-MS Analysis

  • Centrifuge the stopped reactions to pellet precipitated protein (14,000 x g for 10 min).

  • Transfer the supernatant to an HPLC vial for analysis.

  • Separate the substrate and product using a C18 reverse-phase HPLC column with a suitable gradient (e.g., water/acetonitrile with 0.1% formic acid).

  • Detect the substrate and the lipoylated product using a mass spectrometer. The product will have a mass increase corresponding to the addition of two sulfur atoms and the loss of two hydrogen atoms (+62 Da) compared to the octanoylated substrate.

  • Quantify the product peak area and determine the reaction rate based on a standard curve if absolute quantification is needed, or use relative quantification.

Protocol 2: Coupled Spectrophotometric Assay

This protocol describes a conceptual indirect assay where LIAS activity leads to the activation of a lipoate-dependent enzyme complex, which is then measured.

A. Reagents and Preparation

  • LIAS Enzyme: Purified and reconstituted holo-LIAS.

  • Substrate: Purified apo-E2 subunit of the pyruvate dehydrogenase complex (apo-PDH-E2).

  • Cofactors: SAM, Sodium Dithionite.

  • Coupling Enzymes/Substrates: Pyruvate, Thiamine pyrophosphate (TPP), Coenzyme A (CoA), NAD⁺, and purified E1 and E3 subunits of the PDH complex.

  • Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.5, containing 2 mM MgCl₂.

B. Assay Procedure

  • Step 1: LIAS Reaction (Lipoylation)

    • In a microcentrifuge tube, combine holo-LIAS (1-5 µM), apo-PDH-E2 (10 µM), SAM (500 µM), and sodium dithionite (2 mM) in assay buffer.

    • Incubate for 60 minutes at 25°C to allow for the formation of lipoylated PDH-E2.

    • Run a control reaction without LIAS or SAM.

  • Step 2: PDH Activity Measurement

    • In a 96-well UV-transparent plate or a cuvette, prepare the PDH reaction mixture containing:

      • Pyruvate: 5 mM

      • TPP: 0.2 mM

      • CoA: 0.1 mM

      • NAD⁺: 1 mM

      • Purified PDH E1 and E3 subunits: Excess amount (to ensure the LIAS-generated E2 is limiting).

    • Initiate the reaction by adding an aliquot of the completed LIAS reaction from Step 1.

    • Immediately measure the increase in absorbance at 340 nm (A₃₄₀) over time using a spectrophotometer or plate reader. This corresponds to the formation of NADH.

    • Calculate the rate of reaction from the linear portion of the absorbance curve (ΔA₃₄₀/min). The molar extinction coefficient for NADH at 340 nm is 6,220 M⁻¹cm⁻¹.

Experimental Workflow

The general workflow for conducting a LIAS activity assay involves careful preparation, execution, and analysis.

LIAS_Assay_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_reagents Prepare Buffers, Substrate, & Cofactors reconstitute Reconstitute apo-LIAS with Fe-S Clusters (Anaerobic) prep_reagents->reconstitute mix Set up Reaction Mixture (LIAS, Substrate, SAM, etc.) reconstitute->mix incubate Incubate at Controlled Temperature mix->incubate stop_rxn Stop Reaction (e.g., Acid Quench) incubate->stop_rxn detect Product Detection stop_rxn->detect lcms LC-MS Analysis detect->lcms Direct spectro Coupled Spectrophotometry detect->spectro Indirect data Calculate Reaction Rate (Product formed / time) lcms->data spectro->data

Caption: General workflow for a this compound synthase (LIAS) activity assay.

Data Presentation and Interpretation

Quantitative data from LIAS assays should be presented clearly to allow for comparison and interpretation.

Table 1: Optimal Reaction Conditions for LIAS Activity

The optimal conditions for LIAS can vary depending on the species and assay system. The following table provides reported values and general ranges that should be optimized empirically.

ParameterOptimal Value / RangeNotes
pH 7.5 - 8.0Activity is generally highest in a neutral to slightly alkaline environment. A pH of 7.5 was found to be optimal for this compound production in Pseudomonas reptilivora.[4]
Temperature 25 - 37 °CLIAS from mammalian sources is typically assayed at physiological or room temperature. A temperature of 30°C was used for production in P. reptilivora.[4]
Reducing Agent RequiredSodium dithionite (1-2 mM) is commonly used to maintain the reduced state of the Fe-S clusters.
Cofactor S-adenosylmethionine (SAM)SAM is essential as it initiates the radical-based reaction mechanism. Concentrations typically range from 100 µM to 1 mM.
Table 2: Kinetic Parameters of LIAS

Determining the Michaelis-Menten constants (Km and Vmax) is crucial for characterizing enzyme efficiency and substrate affinity.[5][6] These values must be determined experimentally by measuring the initial reaction rate at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

ParameterDefinitionExperimental Approach
Km (Octanoyl-Substrate) The substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates higher affinity.Measure initial velocity at varying concentrations of the octanoylated peptide substrate (e.g., 0-500 µM) while keeping LIAS and SAM concentrations constant.
Km (SAM) The concentration of SAM at which the reaction rate is half of Vmax.Measure initial velocity at varying concentrations of SAM (e.g., 0-1000 µM) while keeping LIAS and octanoyl-substrate concentrations constant and saturating.
Vmax The maximum rate of the reaction when the enzyme is saturated with substrates.Determined from the plateau of the substrate saturation curve.
kcat (Turnover Number) The number of substrate molecules converted to product per enzyme molecule per second (Vmax / [E]).Calculated from Vmax and the total enzyme concentration used in the assay.

Note: Specific Km and Vmax values for LIAS are not widely reported in the literature and should be determined for the specific enzyme and conditions used.

Table 3: Inhibitors of LIAS

Identifying inhibitors is key for drug development and for studying the enzyme's mechanism. IC₅₀ values represent the concentration of an inhibitor required to reduce enzyme activity by 50%.

Inhibitor ClassExampleMechanism / Notes
SAM Analogues 5'-deoxyadenosineA product of the radical SAM reaction, it can cause product inhibition.
Fe-S Cluster Disruptors Nitric Oxide (NO), OxygenThese can damage the [4Fe-4S] clusters essential for catalysis, leading to inactivation. Assays are often performed anaerobically to prevent oxygen-mediated degradation.
Substrate Analogues (To be discovered)Analogues of the octanoyl-lysine substrate could act as competitive inhibitors.

Note: Specific, high-affinity inhibitors for LIAS are not well-characterized. Screening chemical libraries using the assays described above is a primary method for their discovery.

References

Application Notes and Protocols: Protein-Specific Labeling Using Lipoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein labeling is a powerful tool for elucidating protein function, tracking protein dynamics, and developing novel therapeutics such as antibody-drug conjugates (ADCs). The use of lipoic acid analogs in conjunction with the enzyme this compound Ligase (LplA) offers a highly specific and versatile method for covalently attaching a wide array of probes to a protein of interest. This technology leverages the exquisite specificity of the E. coli enzyme LplA for its natural substrate and a short peptide recognition sequence. By engineering both the enzyme and its substrate, this system has been repurposed for targeted protein modification in various contexts, including on the surface of living mammalian cells.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound analogs for protein-specific labeling.

Principle of the Method

The labeling strategy is a two-step enzymatic and bioorthogonal chemical approach.

  • Enzymatic Ligation: An engineered E. coli this compound Ligase (LplA) catalyzes the ATP-dependent covalent attachment of a this compound analog to a specific lysine (B10760008) residue within a short LplA Acceptor Peptide (LAP) tag.[1][3] This LAP tag, typically 13-22 amino acids in length, is genetically fused to the N- or C-terminus of the protein of interest.[1][3] The this compound analog is functionalized with a "bioorthogonal handle," a chemical moiety that is inert to biological systems but can react selectively with a complementary functional group.

  • Bioorthogonal Chemistry: The installed handle is then specifically derivatized with a probe of interest (e.g., fluorophore, biotin, or a small molecule drug) that has been conjugated to a complementary reactive partner.[1][4] This two-step process allows for modularity and the use of a wide variety of probes.

Key Components

  • E. coli this compound Ligase (LplA): The wild-type enzyme ligates this compound.[1] Engineered mutants, such as LplA W37V or W37A, show enhanced activity with unnatural this compound analogs.[3][4]

  • LplA Acceptor Peptide (LAP) Tag: A short peptide sequence (e.g., 13 or 22 amino acids) that is recognized by LplA and contains the target lysine for ligation.[1][3]

  • This compound Analogs: Synthetic molecules that mimic this compound and contain a bioorthogonal handle (e.g., an azide (B81097), alkyne, norbornene, or aryl-aldehyde).[1][5][6][7]

  • Bioorthogonal Probes: Molecules of interest (fluorophores, biotin, etc.) conjugated to a reactive group that is complementary to the handle on the this compound analog (e.g., cyclooctyne (B158145) for an azide handle, tetrazine for a norbornene handle).[1][7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core concepts and workflows associated with this labeling technology.

LplA_Labeling_Pathway cluster_Enzymatic Step 1: Enzymatic Ligation cluster_Bioorthogonal Step 2: Bioorthogonal Reaction Protein_of_Interest Protein of Interest-LAP Tag LplA LplA Enzyme + ATP Protein_of_Interest->LplA Lipoic_Acid_Analog This compound Analog (with handle) Lipoic_Acid_Analog->LplA Labeled_Protein Protein of Interest-LAP-(handle) LplA->Labeled_Protein Final_Product Labeled Protein of Interest Labeled_Protein->Final_Product Click Chemistry Probe Probe-Reactive Group Probe->Final_Product

Figure 1: Two-step protein labeling workflow.

Experimental_Workflow Start Start: Transfect cells with LAP-tagged protein construct Expression Express protein of interest Start->Expression Labeling Perform two-step labeling (LplA ligation + bioorthogonal reaction) Expression->Labeling Wash Wash cells to remove excess reagents Labeling->Wash Analysis Analyze labeled protein Wash->Analysis Microscopy Fluorescence Microscopy Analysis->Microscopy SDS_PAGE SDS-PAGE / Western Blot Analysis->SDS_PAGE

Figure 2: General experimental workflow for cell-based labeling.

Quantitative Data Summary

The efficiency of LplA-mediated labeling is dependent on the specific LplA mutant and the this compound analog used. The following table summarizes key quantitative data from the literature.

LplA VariantThis compound AnalogAcceptor Peptidekcat (s⁻¹)Labeling TimeApplicationReference
Wild-typeAlkyl azide22-aa LAP0.048 ± 0.00120 minCell surface labeling[1]
W37VNorbornene derivative13-aa LAPN/AN/ACell surface & lysate labeling[7]
W37A7-hydroxycoumarinLAPN/A40 minIn vitro labeling[8]
Wild-typep-iodophenyl derivative13-aa LAPN/AN/AIn vitro labeling[5][9]
Trp37 mutantsAryl-aldehyde/hydrazine13-aa LAPN/AN/ACell surface labeling[6][10]

N/A: Data not available in the cited sources.

Experimental Protocols

Protocol 1: Labeling of Cell-Surface Proteins on Live Mammalian Cells

This protocol is adapted from methodologies described for labeling LAP-tagged proteins on the surface of live HEK293 cells.[1][11]

Materials:

  • HEK293 cells cultured in DMEM with 10% FBS.

  • Plasmid DNA encoding the LAP-tagged protein of interest.

  • Transfection reagent (e.g., Lipofectamine 2000).

  • Purified LplA enzyme (e.g., W37V mutant).

  • This compound analog with a bioorthogonal handle (e.g., 10-azidodecanoic acid).

  • ATP solution (100 mM, pH 7.0).

  • MgCl₂ solution (1 M).

  • Fluorescent probe conjugated to a complementary reactive group (e.g., a cyclooctyne-fluorophore).

  • Labeling Buffer: DPBS with 0.5% BSA.

  • Wash Buffer: DPBS.

Procedure:

  • Cell Culture and Transfection:

    • Plate HEK293 cells in a suitable format (e.g., 24-well glass-bottom plate) to reach 70-90% confluency on the day of transfection.

    • Transfect cells with the plasmid encoding the LAP-tagged protein of interest according to the manufacturer's protocol for the transfection reagent.

    • Allow for protein expression for 16-24 hours post-transfection.

  • LplA-mediated Ligation (Step 1):

    • Prepare the ligation reaction mix in Labeling Buffer. For a single well of a 24-well plate (250 µL final volume):

      • LplA enzyme: 1-5 µM

      • This compound analog (e.g., alkyl azide): 10-100 µM

      • ATP: 1 mM

      • MgCl₂: 5 mM

    • Wash the cells once with Wash Buffer.

    • Aspirate the wash buffer and add the ligation reaction mix to the cells.

    • Incubate for 20-60 minutes at 37°C.

  • Bioorthogonal Reaction (Step 2):

    • Prepare the probe solution in Labeling Buffer. For a single well (250 µL final volume):

      • Cyclooctyne-fluorophore: 5-20 µM

    • Wash the cells twice with Wash Buffer to remove unreacted ligation components.

    • Add the probe solution to the cells.

    • Incubate for 20-30 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with Wash Buffer.

    • Add fresh media or imaging buffer to the cells.

    • Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.

Protocol 2: In Vitro Labeling of a Purified LAP-Tagged Protein

This protocol describes the labeling of a purified protein in solution.

Materials:

  • Purified LAP-tagged protein of interest.

  • Purified LplA enzyme.

  • This compound analog.

  • Probe with complementary reactive group.

  • Reaction Buffer: 25 mM Sodium Phosphate, pH 7.2-8.0, 5 mM Mg(OAc)₂ or MgCl₂.[8][12]

  • ATP solution (100 mM, pH 7.0).

  • SDS-PAGE gels and Western blot reagents.

Procedure:

  • LplA-mediated Ligation (Step 1):

    • Set up the ligation reaction in a microcentrifuge tube. For a 50 µL reaction:

      • LAP-tagged protein: 10-50 µM

      • LplA enzyme: 1-2 µM[12]

      • This compound analog: 200-500 µM[8][12]

      • ATP: 1-1.5 mM[8][12]

      • Reaction Buffer to 50 µL.

    • Incubate at 30-37°C for 1-4 hours, or overnight for difficult substrates.[8][12]

  • Bioorthogonal Reaction (Step 2):

    • Add the probe with the complementary reactive group directly to the ligation reaction mixture.

      • Probe concentration: 1.5-2x molar excess over the LAP-tagged protein.

    • Incubate for 1 hour at room temperature, protected from light.

  • Analysis:

    • Quench the reaction by adding SDS-PAGE loading buffer.

    • Boil the sample for 5-7 minutes.[8]

    • Analyze the labeling efficiency by SDS-PAGE. The labeled protein will have a higher molecular weight corresponding to the mass of the ligated analog and probe. This can be visualized by in-gel fluorescence (if a fluorophore was used) or by Western blot using an antibody against the protein of interest or a tag on the probe (e.g., anti-FLAG).

Applications in Drug Development

The LplA-based labeling technology has significant potential in the field of drug development:

  • Antibody-Drug Conjugates (ADCs): This method allows for the site-specific conjugation of cytotoxic drugs to antibodies, leading to homogenous ADC populations with defined drug-to-antibody ratios (DARs).[3]

  • Target Engagement Studies: Labeling a target protein with a fluorescent probe can be used to visualize its localization and trafficking within a cell in response to a drug candidate.

  • High-Throughput Screening: Development of fluorescence-based assays to screen for compounds that modulate the activity or localization of a target protein.

  • Protein Immobilization: Specific immobilization of proteins onto surfaces for biosensor development and other diagnostic applications.[3][13]

Troubleshooting

ProblemPossible CauseSolution
No/Low Labeling Efficiency Inactive LplA enzyme.Test enzyme activity with a positive control. Ensure proper storage at -80°C.
Inefficient this compound analog.Synthesize and test different analogs or use a proven analog from the literature.
Suboptimal reaction conditions.Optimize pH, temperature, and concentrations of ATP, Mg²⁺, and reactants.
High Background Labeling Non-specific binding of the probe.Increase the number of wash steps. Include BSA in the labeling buffer.
Probe instability.Use fresh probe solutions. Some probes may internalize non-specifically in live cells.[1]
Cell Toxicity High concentrations of reagents.Perform a dose-response curve to determine the optimal, non-toxic concentrations of the this compound analog and probe.

Conclusion

The use of this compound analogs and engineered LplA provides a robust and highly specific platform for protein labeling. Its modularity, specificity, and applicability to live-cell imaging make it an invaluable tool for basic research and drug development. The detailed protocols and data presented here serve as a guide for the successful implementation of this powerful technology.

References

Application Notes and Protocols for Developing Cell Culture Models of Lipoic Acid Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-lipoic acid (ALA) is a vital mitochondrial cofactor essential for cellular energy metabolism and redox regulation. As a covalently bound cofactor for key enzyme complexes, including the pyruvate (B1213749) dehydrogenase complex (PDC) and α-ketoglutarate dehydrogenase complex (OGDC), it plays a critical role in the tricarboxylic acid (TCA) cycle.[1] Lipoic acid deficiency, though rare in humans as a genetic disorder, is increasingly studied to understand its impact on mitochondrial function, oxidative stress, and associated pathologies like diabetes and neurodegenerative diseases.[2] Developing robust in vitro models of this compound deficiency is crucial for elucidating disease mechanisms and for the screening and development of novel therapeutic agents.

These application notes provide detailed protocols for inducing and characterizing this compound deficiency in cell culture, focusing on genetic knockdown of this compound synthase (LIAS). Methodologies for assessing the biochemical and cellular consequences of this deficiency are also presented.

Methods for Inducing this compound Deficiency

This compound deficiency can be induced in cell culture primarily through the genetic knockdown of this compound synthase (LIAS), the enzyme responsible for the final step in this compound biosynthesis.[3]

Genetic Knockdown of this compound Synthase (LIAS)

1. Rationale: Small interfering RNA (siRNA) mediated knockdown of the LIAS gene is a specific and effective method to reduce the endogenous synthesis of this compound. This leads to a decrease in the lipoylation of mitochondrial enzymes and subsequent functional deficits.[2]

2. Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis Cell_Culture Cell Seeding Transfection siRNA Transfection (e.g., Lipofectamine) Cell_Culture->Transfection siRNA_Prep siRNA Reagent Preparation siRNA_Prep->Transfection Validation Knockdown Validation (qPCR/Western Blot) Transfection->Validation Biochemical_Assays Biochemical Assays Validation->Biochemical_Assays Functional_Assays Functional Assays Validation->Functional_Assays

Figure 1: Experimental workflow for LIAS knockdown.

3. Protocol: siRNA-Mediated Knockdown of LIAS

This protocol is a general guideline and may require optimization for specific cell lines.

Materials:

  • Mammalian cell line of interest (e.g., HEK293, HepG2, SH-SY5Y)

  • Complete cell culture medium

  • Opti-MEM™ I Reduced Serum Medium

  • Lipofectamine™ RNAiMAX Transfection Reagent

  • Pre-designed and validated siRNA targeting human LIAS (consult commercial suppliers)

  • Negative control siRNA (scrambled sequence)

  • Nuclease-free water

  • 6-well cell culture plates

Procedure:

  • Cell Seeding:

    • 24 hours prior to transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA Preparation:

    • On the day of transfection, prepare the following solutions in separate sterile tubes for each well to be transfected:

      • Tube A (siRNA): Dilute 20 pmol of LIAS siRNA or negative control siRNA in 50 µL of Opti-MEM™.

      • Tube B (Lipofectamine): Dilute 1.5 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM™.

  • Transfection Complex Formation:

    • Combine the contents of Tube A and Tube B.

    • Mix gently by pipetting and incubate at room temperature for 10-15 minutes to allow the formation of siRNA-lipid complexes.

  • Transfection:

    • Add the 100 µL siRNA-lipid complex mixture dropwise to the cells in each well.

    • Gently rock the plate to ensure even distribution.

    • Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time should be determined empirically.

  • Validation of Knockdown:

    • After the incubation period, harvest the cells to assess the efficiency of LIAS knockdown at both the mRNA (RT-qPCR) and protein (Western blot) levels.

Characterization of this compound Deficient Cells

Measurement of Intracellular this compound by HPLC

Protocol: this compound Extraction from Cultured Cells

Materials:

  • Cell pellet from a 10 cm dish (approx. 1-5 x 10^6 cells)

  • Ice-cold PBS

  • Ice-cold 0.1 M perchloric acid

  • Probe sonicator

  • Microcentrifuge

  • 0.45 µM PVDF microcentrifuge filter tubes

Procedure:

  • Harvest cells by scraping or trypsinization and wash twice with ice-cold PBS.

  • Centrifuge at 300 x g for 5 minutes at 4°C and discard the supernatant.

  • Resuspend the cell pellet in 200 µL of ice-cold 0.1 M perchloric acid.

  • Disrupt the cells by probe sonication on ice.

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µM PVDF microcentrifuge filter tube by centrifuging at 5,000 x g for 5 minutes at 4°C.

  • The filtrate is now ready for HPLC analysis.

HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: 50 mM disodium (B8443419) hydrogen phosphate (B84403) buffer (pH adjusted to 2.5 with phosphoric acid) : acetonitrile (B52724) (50:50, v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 201 nm.[4]

  • Injection Volume: 20 µL.[4]

Assessment of Mitochondrial Function

a. Pyruvate Dehydrogenase (PDH) Activity Assay

Protocol: (Based on commercially available colorimetric assay kits)

Materials:

  • Cell lysate from control and LIAS-knockdown cells

  • PDH Assay Buffer

  • PDH Substrate

  • PDH Developer

  • NADH Standard

  • 96-well clear flat-bottom plate

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Sample Preparation: Prepare cell lysates according to the kit manufacturer's instructions. Typically, this involves homogenization in an ice-cold assay buffer followed by centrifugation. Determine the protein concentration of the lysates.

  • Standard Curve Preparation: Prepare a dilution series of the NADH standard in PDH Assay Buffer.

  • Reaction Setup:

    • Add 50 µL of cell lysate to wells of the 96-well plate.

    • Prepare a Reaction Mix containing PDH Assay Buffer, PDH Substrate, and PDH Developer according to the kit's protocol.

    • Add 50 µL of the Reaction Mix to each well containing the sample and standards.

  • Measurement:

    • Immediately measure the absorbance at 450 nm at an initial time point (T_initial).

    • Incubate the plate at 37°C, protected from light.

    • Take subsequent absorbance readings every 5 minutes.

  • Calculation: Calculate the PDH activity based on the rate of change in absorbance over time, using the NADH standard curve for quantification.

b. Mitochondrial Respiration (Seahorse XF Analyzer)

Protocol: Cell Mito Stress Test

Materials:

  • Seahorse XF96 cell culture microplate

  • Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine

  • Oligomycin, FCCP, Rotenone/Antimycin A

  • Seahorse XF96 Analyzer

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF96 cell culture microplate and allow them to adhere overnight.

  • Assay Medium Preparation: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.

  • Drug Plate Preparation: Prepare a utility plate with oligomycin, FCCP, and rotenone/antimycin A at optimized concentrations for injection.

  • Seahorse Assay:

    • Calibrate the Seahorse XF96 Analyzer.

    • Load the cell plate and the utility plate into the analyzer.

    • Run the Cell Mito Stress Test protocol, which involves sequential injections of the mitochondrial inhibitors and measurement of the oxygen consumption rate (OCR).

  • Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Measurement of Oxidative Stress

Protocol: Intracellular Reactive Oxygen Species (ROS) Detection

Materials:

  • Control and LIAS-knockdown cells in a 96-well black, clear-bottom plate

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader

Procedure:

  • Culture control and LIAS-knockdown cells in a 96-well black, clear-bottom plate.

  • Remove the culture medium and wash the cells with PBS.

  • Load the cells with 10 µM DCFH-DA in PBS and incubate for 30 minutes at 37°C in the dark.[5]

  • Wash the cells three times with PBS to remove excess probe.

  • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

Expected Outcomes and Data Presentation

The following tables summarize expected quantitative outcomes from the described experimental protocols.

Table 1: Validation of this compound Deficiency

ParameterControl CellsLIAS Knockdown CellsPercent ChangeReference
LIAS mRNA Expression100%~20-30%~70-80% decrease[2]
LIAS Protein Level100%~30-40%~60-70% decrease[2]
Lipoylated PDH-E2100%~40-50%~50-60% decrease[2]
Lipoylated OGDH-E2100%~50-60%~40-50% decrease[2]

Table 2: Functional Consequences of this compound Deficiency

ParameterControl CellsLIAS Knockdown CellsPercent ChangeReference
PDH Activity100%Varies, expected decreaseDecrease[6]
Basal Mitochondrial Respiration (OCR)100%Varies, expected decreaseDecrease[7]
ATP-linked Respiration (OCR)100%Varies, expected decreaseDecrease[7]
Maximal Respiration (OCR)100%Varies, expected decreaseDecrease[7]
Intracellular ROS Levels100%Expected increaseIncrease[7]
Reduced Glutathione (GSH) Levels100%~60-70%~30-40% decrease[2]
Mitochondrial Membrane Potential100%Significant decreaseDecrease[2]

Signaling Pathways Affected by this compound Deficiency

This compound deficiency can impact several key signaling pathways, primarily due to increased oxidative stress and impaired mitochondrial function.

signaling_pathways cluster_deficiency This compound Deficiency cluster_consequences Cellular Consequences cluster_pathways Affected Signaling Pathways Lipoic_Acid_Deficiency This compound Deficiency Mitochondrial_Dysfunction Mitochondrial Dysfunction Lipoic_Acid_Deficiency->Mitochondrial_Dysfunction Oxidative_Stress Increased ROS (Oxidative Stress) Mitochondrial_Dysfunction->Oxidative_Stress Insulin_Signaling Impaired Insulin (B600854) Signaling Oxidative_Stress->Insulin_Signaling inhibits Nrf2_Pathway Decreased Nrf2 Activation Oxidative_Stress->Nrf2_Pathway impairs NFkB_Pathway Increased NF-κB Activation Oxidative_Stress->NFkB_Pathway activates

Figure 2: Signaling pathways affected by this compound deficiency.
  • Insulin Signaling: Increased oxidative stress resulting from this compound deficiency can impair the insulin signaling cascade, leading to insulin resistance.

  • Nrf2 Pathway: The Nrf2 antioxidant response pathway may be compromised, leading to a reduced capacity to combat oxidative stress.

  • NF-κB Pathway: Oxidative stress is a known activator of the pro-inflammatory NF-κB signaling pathway.

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for establishing and characterizing cell culture models of this compound deficiency. These models are invaluable tools for investigating the fundamental roles of this compound in cellular physiology and for the preclinical evaluation of therapeutic strategies aimed at mitigating the consequences of mitochondrial dysfunction and oxidative stress. Careful optimization of these protocols for specific cell types and experimental conditions is recommended to ensure robust and reproducible results.

References

Application of Mass Spectrometry for Lipoic Acid Profiling in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-lipoic acid (ALA), also known as thioctic acid, is a naturally occurring, essential dithiol compound that plays a crucial role as a cofactor for several mitochondrial enzyme complexes vital for energy metabolism. Beyond its fundamental role in cellular bioenergetics, lipoic acid is a potent antioxidant. It and its reduced form, dihydrothis compound (DHLA), constitute a powerful redox couple capable of quenching a variety of reactive oxygen species (ROS) and regenerating other endogenous antioxidants like glutathione (B108866) and vitamins C and E. Given its significant biological activities, the accurate quantification of this compound in various tissues is critical for understanding its physiological and pathophysiological roles, as well as for the development of therapeutic strategies targeting oxidative stress-related diseases.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS), has emerged as the gold standard for the sensitive and specific quantification of this compound in complex biological matrices such as tissues. This application note provides detailed protocols for the extraction and analysis of this compound from various tissues using mass spectrometry, presents a summary of reported endogenous this compound concentrations, and illustrates its key signaling pathways.

Data Presentation: Endogenous this compound Concentrations in Tissues

The concentration of this compound varies across different tissues, reflecting their metabolic activity and antioxidant requirements. The following table summarizes reported endogenous this compound levels in various animal tissues. It is important to note that values can vary depending on the species, age, diet, and analytical methodology used.

TissueSpeciesConcentrationMethodReference(s)
Liver Bovine~1-3 µg/g (dry weight)Not Specified[1]
RatTended to increase with supplementationHPLC-ECD[2]
Heart Bovine~1-3 µg/g (dry weight)Not Specified[1]
Kidney Bovine~1-3 µg/g (dry weight)Not Specified[1]
Brain Rat0-0.024 µMLC-MS/MS[3]
Blood Rat0.005-0.267 µMLC-MS/MS[3]
Red Gastrocnemius Muscle RatIncreased with supplementationHPLC-ECD[2]
Vastus Lateralis Muscle RatNo significant change with supplementationHPLC-ECD[2]

Experimental Protocols

Experimental Workflow

The general workflow for the analysis of this compound in tissues involves several key steps, from sample collection to data analysis.

G cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis TissueCollection 1. Tissue Collection (Flash-freeze in liquid N2) Homogenization 2. Tissue Homogenization (e.g., Bead Beating) TissueCollection->Homogenization Extraction 3. This compound Extraction (e.g., Protein Precipitation, LLE) Homogenization->Extraction Evaporation 4. Solvent Evaporation Extraction->Evaporation Reconstitution 5. Reconstitution Evaporation->Reconstitution Chromatography 6. LC or GC Separation Reconstitution->Chromatography MassSpec 7. Mass Spectrometry Detection (MS/MS) Chromatography->MassSpec DataAnalysis 8. Data Analysis & Quantification MassSpec->DataAnalysis

General workflow for mass spectrometry-based this compound profiling in tissues.
Detailed Methodologies

1. Tissue Homogenization

Proper homogenization is crucial for the efficient extraction of this compound from the tissue matrix. The choice of method depends on the tissue type.

  • Materials:

    • Frozen tissue sample (10-300 mg)

    • Homogenization tubes with ceramic or stainless steel beads

    • Bead beater homogenizer (e.g., Bullet Blender™)

    • Ice-cold homogenization buffer (e.g., PBS, methanol, or a buffer suitable for the downstream application)

  • Protocol for Liver Tissue:

    • Weigh the frozen liver tissue (50-300 mg) and place it in a pre-chilled 2 mL homogenization tube containing 1.0 mm zirconium oxide beads or 0.1 mm glass beads.

    • Add ice-cold homogenization buffer at a ratio of 2 volumes of buffer to every volume of tissue (e.g., for 100 mg of tissue, add 200 µL of buffer).

    • Homogenize using a bead beater at a medium speed (e.g., SPEED 8) for 3 minutes.

    • Visually inspect the sample for complete homogenization. If necessary, homogenize for an additional 2 minutes at the same speed.

    • Keep the homogenate on ice for immediate use or store at -80°C.

  • Protocol for Kidney Tissue:

    • Weigh the frozen kidney tissue (50-300 mg) and place it in a pre-chilled 2 mL homogenization tube containing 0.5 mm zirconium oxide beads.

    • Add a mass of beads equal to 1.5 times the mass of the tissue.

    • Add ice-cold homogenization buffer at a ratio of 2 volumes of buffer to every mass of the sample.

    • Homogenize using a bead beater at a medium speed (e.g., SPEED 8) for 4 minutes.

    • If homogenization is incomplete, perform a second round at a higher speed (e.g., SPEED 10) for 3 minutes.

    • Keep the homogenate on ice or store it at -80°C.

  • Protocol for Heart Tissue:

    • Weigh the frozen heart tissue (5-300 mg) and place it in a pre-chilled microcentrifuge tube with 1.6 mm stainless steel beads (use a mass of beads equal to the tissue mass).

    • Add ice-cold homogenization buffer (2 volumes of buffer for every volume of tissue).

    • Homogenize using a bead beater at a medium speed (e.g., SPEED 8) for 4 minutes.

    • If necessary, re-homogenize at a higher speed (e.g., SPEED 10) for an additional 2 minutes.

    • Keep the homogenate on ice or store it at -80°C.

2. This compound Extraction

Two common methods for extracting this compound from tissue homogenates are protein precipitation and liquid-liquid extraction.

  • Method 1: Protein Precipitation (High Recovery)

    • To 100 µL of tissue homogenate, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., valproic acid).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

  • Method 2: Liquid-Liquid Extraction

    • To 200 µL of tissue homogenate, add an internal standard (e.g., rosiglitazone).

    • Add 1 mL of ethyl acetate (B1210297) and vortex for 5 minutes.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C to separate the phases.

    • Transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Acetic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute this compound, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Precursor ion (m/z) 205.1 -> Product ion (m/z) 171.1

      • Internal Standard (Valproic Acid): Precursor ion (m/z) 143.1 -> Product ion (m/z) 143.1 (for quantification using the parent ion) or a suitable fragment.

    • Collision Energy and other MS parameters: These should be optimized for the specific instrument being used.

4. GC-MS Analysis (for total this compound after hydrolysis)

This method is suitable for determining total this compound, including the protein-bound form, after acid hydrolysis.

  • Sample Preparation (Hydrolysis and Derivatization):

    • Hydrolyze the tissue sample in 2 M H2SO4 at 120°C for 7 hours to release protein-bound this compound.

    • Perform a diethyl ether/sodium bicarbonate/diethyl ether extraction to isolate the this compound.

    • Derivatize the extracted this compound with a suitable agent for GC analysis, such as MBDSTFA (N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide).

  • GC-MS Conditions:

    • Column: A suitable capillary column for fatty acid analysis (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: An appropriate temperature gradient to separate the derivatized this compound from other components.

    • Ionization Mode: Chemical Ionization (CI) with methane (B114726) as the reactant gas is recommended for enhanced sensitivity.

    • Mass Analyzer: Monitor for the characteristic ions of the derivatized this compound.

Signaling Pathways of this compound

This compound is involved in key cellular signaling pathways that regulate metabolism and cellular defense mechanisms.

PI3K/Akt Signaling Pathway

This compound can activate the PI3K/Akt pathway, which is a central regulator of cell growth, survival, and metabolism. Activation of this pathway by this compound can lead to increased glucose uptake and enhanced antioxidant responses.

G LipoicAcid This compound PI3K PI3K LipoicAcid->PI3K activates Akt Akt PI3K->Akt activates GLUT4 GLUT4 Translocation Akt->GLUT4 AntioxidantResponse Antioxidant Response (e.g., Nrf2 activation) Akt->AntioxidantResponse GlucoseUptake Increased Glucose Uptake GLUT4->GlucoseUptake CellSurvival Enhanced Cell Survival & Stress Resistance AntioxidantResponse->CellSurvival

This compound activates the PI3K/Akt signaling pathway.
AMPK Signaling Pathway

This compound is also known to activate AMP-activated protein kinase (AMPK), a critical energy sensor in cells. AMPK activation by this compound promotes catabolic pathways to generate ATP and inhibits anabolic pathways that consume ATP, thereby restoring cellular energy balance.

G LipoicAcid This compound AMPK AMPK LipoicAcid->AMPK activates FattyAcidOxidation Increased Fatty Acid Oxidation AMPK->FattyAcidOxidation GlucoseUptake Increased Glucose Uptake AMPK->GlucoseUptake mTORC1 mTORC1 AMPK->mTORC1 inhibits EnergyProduction Increased ATP Production FattyAcidOxidation->EnergyProduction GlucoseUptake->EnergyProduction ProteinSynthesis Decreased Protein Synthesis mTORC1->ProteinSynthesis

This compound activates the AMPK signaling pathway to regulate cellular energy metabolism.

References

Application Notes and Protocols for Lipoic Acid Supplementation in Rodent Dietary Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the supplementation of alpha-lipoic acid (ALA) in rodent dietary studies. The information is intended to guide researchers in designing and executing experiments to investigate the physiological and molecular effects of ALA.

Introduction to Lipoic Acid in Research

Alpha-lipoic acid is a naturally occurring antioxidant that has garnered significant interest in biomedical research for its potential therapeutic effects in various disease models.[1][2] It is a cofactor for mitochondrial enzymes and plays a crucial role in cellular metabolism.[3][4] In rodent studies, ALA has been investigated for its effects on oxidative stress, metabolic disorders, neuroprotection, and age-related decline.[2][5][6]

This compound Supplementation Strategies

The method of ALA administration can significantly impact its bioavailability and, consequently, the experimental outcomes. The choice of administration route should be carefully considered based on the research objectives.

Dietary Admixture

Incorporating ALA directly into the rodent chow is a common and non-invasive method for long-term studies.

Protocol for Dietary Admixture:

  • Diet Selection: A standard purified diet, such as AIN-93M, is recommended as the basal diet to ensure consistency and control over nutrient composition.[3][7]

  • ALA Concentration: The concentration of ALA in the diet can be varied depending on the study's goals. Commonly used concentrations range from 0.2% to 1.0% (w/w).[6][7][8]

  • Diet Preparation:

    • ALA can be mixed into the chow. For instance, (R)-α-lipoic acid can be mixed into AIN-93M chow at a concentration of 0.5% (wt/wt).[6]

    • To ensure even distribution, it is advisable to have the diet custom-formulated by a reputable supplier.

    • Protect the prepared diet from light and heat to prevent degradation of ALA, which can be unstable.[4][9] Store the diet at 4°C in airtight, opaque containers.

  • Feeding Regimen:

    • Provide the supplemented diet and water ad libitum.

    • For studies where food intake may be affected by ALA supplementation, a pair-feeding protocol is recommended to ensure that control animals consume the same amount of food as the ALA-treated animals.[7]

Experimental Workflow for Dietary Supplementation

cluster_0 Preparation cluster_1 Administration cluster_2 Monitoring & Data Collection Select Basal Diet (e.g., AIN-93M) Select Basal Diet (e.g., AIN-93M) Determine ALA Concentration (0.2% - 1.0% w/w) Determine ALA Concentration (0.2% - 1.0% w/w) Select Basal Diet (e.g., AIN-93M)->Determine ALA Concentration (0.2% - 1.0% w/w) Custom Diet Formulation Custom Diet Formulation Determine ALA Concentration (0.2% - 1.0% w/w)->Custom Diet Formulation Store Diet (4°C, dark, airtight) Store Diet (4°C, dark, airtight) Custom Diet Formulation->Store Diet (4°C, dark, airtight) Acclimatize Rodents Acclimatize Rodents Provide Supplemented Diet ad libitum Provide Supplemented Diet ad libitum Acclimatize Rodents->Provide Supplemented Diet ad libitum Implement Pair-Feeding (if necessary) Implement Pair-Feeding (if necessary) Provide Supplemented Diet ad libitum->Implement Pair-Feeding (if necessary) Monitor Food Intake & Body Weight Monitor Food Intake & Body Weight Collect Biological Samples (Blood, Tissues) Collect Biological Samples (Blood, Tissues) Monitor Food Intake & Body Weight->Collect Biological Samples (Blood, Tissues)

Caption: Workflow for dietary this compound supplementation.
Oral Gavage

Oral gavage allows for the precise administration of a known dose of ALA.

Protocol for Oral Gavage:

  • Vehicle Selection: ALA can be dissolved in a suitable vehicle such as a 0.5% carboxymethylcellulose (CMC) solution or soy oil.[10][11]

  • Dosage: Dosages typically range from 50 mg/kg to 200 mg/kg body weight.[1][12][13]

  • Procedure:

    • Use an appropriately sized gavage needle (e.g., 18-20 gauge for mice, 16-18 gauge for rats) with a rounded tip to prevent injury.[8][14]

    • Measure the correct length of the needle from the tip of the animal's nose to the last rib to avoid stomach perforation.[8][15]

    • Gently insert the needle into the esophagus and administer the solution slowly.[12][14]

    • The maximum volume for oral gavage is typically 10 ml/kg for mice and 10-20 ml/kg for rats.[8][14]

Intraperitoneal (IP) Injection

IP injection provides rapid absorption and systemic distribution of ALA.

Protocol for Intraperitoneal Injection:

  • Vehicle Selection: Dissolve ALA in a sterile, isotonic vehicle like saline. The pH should be adjusted to physiological levels (7.35-7.45).[10][16][17]

  • Dosage: Common doses for IP injection range from 10 mg/kg to 100 mg/kg body weight.[5][18][19]

  • Procedure:

    • Use an appropriate needle size (e.g., 25-27 gauge for mice, 23-25 gauge for rats).[20]

    • Inject into the lower right quadrant of the abdomen to avoid the bladder and cecum.[21][22]

    • The maximum injection volume is generally less than 10 ml/kg.[20]

Quantitative Data Summary

The following tables summarize common dosages and dietary concentrations of this compound used in rodent studies.

Table 1: this compound Dosages via Oral Gavage and Injection

SpeciesRoute of AdministrationDosage Range (mg/kg body weight)Study FocusReference(s)
RatOral Gavage50, 100, 200Cognitive Impairment[12]
RatOral Gavage50, 100, 200Inflammation[1]
MouseOral Gavage100, 200, 400Behavioral Studies[13]
MouseOral Gavage100Oxidative Stress[11]
RatIntraperitoneal10Oxidative Stress[18]
RatIntraperitoneal100Nerve Injury[5]
RatIntraperitoneal100Trace Element Homeostasis[19]

Table 2: this compound Concentration in Rodent Diet

SpeciesDietALA Concentration (% w/w)Study FocusReference(s)
RatAIN-93M0.2Mitochondrial Function[7]
RatHigh-Fat Diet0.25, 0.5Obesity, Lipid Profile[8][23]
RatAIN-93M0.5Aging, Metabolism[3][6]
MouseHigh-Fat Diet0.25 (2.5 g/kg)Immunometabolism[20]
RatStandard Chow0.16 (1.6 g/kg)Gene Expression[13]

Experimental Protocols for Assessing Effects

Assessment of Oxidative Stress

Protocol for Thiobarbituric Acid Reactive Substances (TBARS) Assay:

This assay measures malondialdehyde (MDA), a marker of lipid peroxidation.

  • Tissue Homogenization: Homogenize tissue samples in ice-cold buffer (e.g., Tris-HCl).

  • Reaction Mixture:

    • Add 500 µL of the sample (serum or tissue homogenate) to 500 µL of 3% 5-sulfosalicylic acid.[24]

    • Vortex and centrifuge at 18,000 x g for 3 minutes at 4°C.[24]

    • Mix 500 µL of the supernatant with 500 µL of 0.67% thiobarbituric acid (TBA) solution.[24]

  • Incubation: Incubate the mixture at 95°C for 45 minutes.[25]

  • Measurement: After cooling, measure the absorbance of the resulting pink-colored product at 532 nm.[25]

Protocol for Glutathione (GSH) and Glutathione Disulfide (GSSG) Assay:

  • Sample Preparation: Prepare tissue homogenates or use plasma/serum samples.

  • GSH Measurement:

    • Mix 10 µL of the sample with 10 µL of O-phtalaldehyde solution (1 mg/mL) and 180 µL of phosphate (B84403) buffer.[25]

    • Incubate for 15 minutes at room temperature.[25]

    • Measure fluorescence at an excitation of 350 nm and emission of 460 nm.[25]

  • GSSG Measurement:

    • Mix 25 µL of the sample with 10 µL of N-ethylmaleimide (5 g/mL) and incubate for 40 minutes at room temperature to block free GSH.[25]

    • Then proceed with the same steps as for GSH measurement.

Western Blot Analysis of Signaling Pathways

Protocol for Western Blotting:

  • Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.[26]

  • Protein Quantification: Determine protein concentration using a BCA assay.[26]

  • SDS-PAGE and Transfer:

    • Separate 20-30 µg of protein on a 10% SDS-polyacrylamide gel.[26]

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.[26]

Key Signaling Pathways Modulated by this compound

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a key energy sensor. This compound has been shown to activate AMPK.[25]

AMPK Signaling Pathway Diagram

This compound This compound AMPK AMPK This compound->AMPK Activates p-AMPK (Active) p-AMPK (Active) AMPK->p-AMPK (Active) Fatty Acid Oxidation Fatty Acid Oxidation p-AMPK (Active)->Fatty Acid Oxidation Promotes Glucose Uptake Glucose Uptake p-AMPK (Active)->Glucose Uptake Promotes Fatty Acid Synthesis Fatty Acid Synthesis p-AMPK (Active)->Fatty Acid Synthesis Inhibits

Caption: this compound activates the AMPK signaling pathway.
Nrf2 Antioxidant Response Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. This compound can activate the Nrf2 pathway.[25][27]

Nrf2 Signaling Pathway Diagram

This compound This compound Nrf2 Nrf2 This compound->Nrf2 Promotes dissociation from Keap1 Keap1 Keap1 Keap1->Nrf2 Inhibits Nrf2 (nuclear translocation) Nrf2 (nuclear translocation) Nrf2->Nrf2 (nuclear translocation) Antioxidant Response Element (ARE) Antioxidant Response Element (ARE) Nrf2 (nuclear translocation)->Antioxidant Response Element (ARE) Binds to Antioxidant Enzymes (e.g., HO-1, NQO1) Antioxidant Enzymes (e.g., HO-1, NQO1) Antioxidant Response Element (ARE)->Antioxidant Enzymes (e.g., HO-1, NQO1) Induces transcription of

Caption: this compound activates the Nrf2 antioxidant pathway.
Insulin (B600854) Signaling Pathway

This compound has been shown to improve insulin sensitivity and modulate the insulin signaling pathway in the brain.[12][28][29]

Hippocampal Insulin Signaling Pathway Diagram

This compound This compound p-IR p-IR This compound->p-IR Enhances Insulin Receptor (IR) Insulin Receptor (IR) Insulin Receptor (IR)->p-IR p-IRS-1 p-IRS-1 p-IR->p-IRS-1 Insulin Receptor Substrate (IRS-1) Insulin Receptor Substrate (IRS-1) PI3K PI3K p-IRS-1->PI3K p-Akt p-Akt PI3K->p-Akt Akt Akt Akt->p-Akt p-GSK-3β (inactive) p-GSK-3β (inactive) p-Akt->p-GSK-3β (inactive) GSK-3β GSK-3β GSK-3β->p-GSK-3β (inactive) Synaptic Plasticity Synaptic Plasticity p-GSK-3β (inactive)->Synaptic Plasticity Promotes Cognitive Function Cognitive Function Synaptic Plasticity->Cognitive Function Improves Insulin Insulin Insulin->Insulin Receptor (IR) IRS-1 IRS-1 IRS-1->p-IRS-1

Caption: this compound enhances hippocampal insulin signaling.

References

Application Notes and Protocols: Detection of Protein Lipoylation by Immunoblotting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein lipoylation is a crucial and evolutionarily conserved post-translational modification where lipoic acid is covalently attached to specific lysine (B10760008) residues of proteins. This modification is essential for the function of key mitochondrial enzyme complexes involved in cellular metabolism, such as the pyruvate (B1213749) dehydrogenase complex (PDH) and α-ketoglutarate dehydrogenase complex (KGDH). Dysregulation of protein lipoylation has been implicated in various diseases, including metabolic disorders and neurodegenerative diseases. Immunoblotting, or Western blotting, is a widely used and powerful technique to detect and quantify lipoylated proteins in biological samples.[1][2][3][4] This document provides detailed protocols and application notes for the detection of protein lipoylation using immunoblotting.

Principle of Detection

The detection of lipoylated proteins by immunoblotting relies on the high specificity of antibodies that recognize the this compound moiety. These antibodies can detect both free this compound and, more importantly for this application, this compound covalently bound to proteins.[5][6] The general workflow involves separating proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), transferring the separated proteins to a solid support membrane, and then probing the membrane with a primary antibody specific for this compound. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection and quantification.[3][4][7]

Key Reagents and Equipment

A comprehensive list of necessary reagents and equipment is provided in the detailed protocols below. A critical reagent is the primary antibody. Several commercial anti-lipoic acid antibodies are available and have been validated for use in Western blotting.[5][6][8][9]

Quantitative Data Summary

For successful and reproducible detection of lipoylated proteins, careful optimization of experimental parameters is crucial. The following table summarizes key quantitative data for immunoblotting experiments.

ParameterRecommendationNotes
Sample Type Mitochondrial extracts are recommended over whole-cell lysates.[5]Lipoylated proteins are primarily located in the mitochondria, and their abundance in whole-cell lysates may be low.[5]
Protein Loading Amount 20-50 µg of total protein per lane.The optimal amount may vary depending on the abundance of the target protein and should be determined empirically.
Primary Antibody Dilution (Anti-Lipoic Acid) 1:1000 - 1:10,000The optimal dilution should be determined by titration to achieve a strong signal with minimal background.[5][6]
Secondary Antibody Dilution As recommended by the manufacturer.Typically in the range of 1:5,000 to 1:20,000 for HRP-conjugated antibodies.
Blocking Solution 5% non-fat dry milk or 3-5% Bovine Serum Albumin (BSA) in TBST.BSA is often preferred as it can lead to lower background in some cases.

Experimental Protocols

Protocol 1: Preparation of Mitochondrial Extracts from Cultured Cells

This protocol describes the enrichment of mitochondria from cultured mammalian cells, which is recommended for enhanced detection of lipoylated proteins.[5]

Materials:

  • Cultured cells (e.g., adherent or suspension)

  • Phosphate-buffered saline (PBS), ice-cold

  • Mitochondria Isolation Buffer (e.g., 250 mM Sucrose, 20 mM HEPES-KOH pH 7.4, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, supplemented with protease inhibitors)

  • Dounce homogenizer

  • Microcentrifuge

  • Pre-cooled microcentrifuge tubes

Procedure:

  • Harvest cells from culture. For adherent cells, scrape them in ice-cold PBS. For suspension cells, pellet them by centrifugation.

  • Wash the cells once with ice-cold PBS.

  • Resuspend the cell pellet in 1 mL of ice-cold Mitochondria Isolation Buffer per 10^7 cells.

  • Incubate on ice for 15 minutes to allow cells to swell.

  • Homogenize the cells using a pre-chilled Dounce homogenizer with a tight-fitting pestle (20-30 strokes).

  • Transfer the homogenate to a microcentrifuge tube.

  • Centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Carefully transfer the supernatant to a new pre-chilled tube.

  • Centrifuge the supernatant at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant (cytosolic fraction).

  • Resuspend the mitochondrial pellet in a suitable lysis buffer (e.g., RIPA buffer) for subsequent protein quantification and immunoblotting.

Protocol 2: Immunoblotting for Lipoylated Proteins

This protocol outlines the steps for detecting lipoylated proteins using a standard Western blotting procedure.

Materials:

  • Protein sample (e.g., mitochondrial extract)

  • Laemmli sample buffer (2X)

  • SDS-PAGE gels and running buffer

  • Protein molecular weight marker

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or 3-5% BSA in TBST)

  • Primary antibody (Anti-Lipoic Acid)

  • HRP-conjugated secondary antibody

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Determine the protein concentration of your lysate using a standard protein assay (e.g., BCA or Bradford assay).[7]

    • Mix an appropriate volume of lysate with an equal volume of 2X Laemmli sample buffer.

    • Heat the samples at 95-100°C for 5 minutes to denature the proteins.[7]

  • SDS-PAGE:

    • Load 20-50 µg of protein per well of an SDS-PAGE gel. Include a protein molecular weight marker in one lane.

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.[10]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Blocking:

    • Wash the membrane briefly with TBST.

    • Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to block non-specific binding sites.[10]

  • Primary Antibody Incubation:

    • Dilute the anti-lipoic acid primary antibody in blocking buffer at the optimized dilution (e.g., 1:1000 to 1:10,000).[5][6]

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody in blocking buffer according to the manufacturer's recommendation.

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

  • Final Washes:

    • Wash the membrane three times for 10-15 minutes each with TBST to remove unbound secondary antibody.

  • Detection:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate for the recommended time.

    • Capture the chemiluminescent signal using an imaging system (e.g., CCD camera-based imager).

  • Data Analysis:

    • Analyze the band intensities to quantify the relative levels of lipoylated proteins. For accurate quantification, ensure that the signal is within the linear range of detection.[11]

Visualizations

Protein Lipoylation Pathway

The following diagram illustrates the two primary pathways for protein lipoylation: the de novo synthesis pathway and the salvage pathway.

Lipoylation_Pathway cluster_de_novo De Novo Synthesis Pathway cluster_salvage Salvage Pathway Octanoyl_ACP Octanoyl-ACP LipB LipB (Octanoyltransferase) Octanoyl_ACP->LipB Octanoylated_Apoprotein Octanoylated Apoprotein LipB->Octanoylated_Apoprotein LipA LipA (Lipoate Synthase) Octanoylated_Apoprotein->LipA Lipoylated_Protein Lipoylated Protein LipA->Lipoylated_Protein Lipoic_Acid This compound LplA LplA (Lipoate-Protein Ligase) Lipoic_Acid->LplA Lipoylated_Protein_S Lipoylated Protein LplA->Lipoylated_Protein_S Apoprotein Apoprotein Apoprotein->LipB Apoprotein->LplA

Caption: Overview of the de novo and salvage pathways for protein lipoylation.

Immunoblotting Workflow for Lipoylated Proteins

This diagram outlines the key steps involved in the detection of lipoylated proteins via immunoblotting.

Immunoblotting_Workflow cluster_prep Sample Preparation cluster_immuno Immunoblotting cluster_analysis Data Analysis Cell_Culture Cell Culture / Tissue Mito_Extraction Mitochondrial Extraction Cell_Culture->Mito_Extraction Protein_Quant Protein Quantification Mito_Extraction->Protein_Quant Denaturation Sample Denaturation Protein_Quant->Denaturation SDS_PAGE SDS-PAGE Denaturation->SDS_PAGE Transfer Protein Transfer (Membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (Anti-Lipoic Acid) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Imaging Signal Capture (Imaging System) Detection->Imaging Quantification Band Intensity Quantification Imaging->Quantification

Caption: Step-by-step workflow for the detection of lipoylated proteins by immunoblotting.

Troubleshooting

ProblemPossible CauseSolution
No Signal Low abundance of lipoylated protein.Use mitochondrial extracts instead of whole-cell lysates.[5] Increase the amount of protein loaded.
Inefficient antibody binding.Optimize primary antibody concentration. Ensure the antibody is validated for Western blotting.[5][8][9]
Inactive HRP enzyme or substrate.Use fresh substrate and ensure the secondary antibody is not expired.
High Background Insufficient blocking.Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).
Antibody concentration too high.Titrate the primary and secondary antibody concentrations to find the optimal dilution.
Insufficient washing.Increase the number and duration of wash steps.
Non-specific Bands Antibody cross-reactivity.Use a more specific antibody. Ensure the antibody recognizes native this compound.[5][6]
Protein degradation.Use fresh samples and add protease inhibitors to all buffers.

Conclusion

Immunoblotting is a robust and accessible method for the detection and relative quantification of protein lipoylation. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can achieve reliable and reproducible results. The enrichment of mitochondria is a critical step for enhancing the detection of these often low-abundance post-translational modifications. For absolute quantification and site-specific analysis, immunoblotting can be complemented with mass spectrometry-based approaches.[1][12]

References

Application Notes and Protocols for the Immobilization of Lipoic Acid on Gold Surfaces for Biosensor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of gold surfaces with bioactive molecules is a cornerstone of modern biosensor development. Lipoic acid (LA), a naturally occurring disulfide-containing molecule, serves as a robust and versatile linker for immobilizing biological recognition elements onto gold substrates. Its disulfide group forms a stable dative bond with gold, creating a self-assembled monolayer (SAM). The terminal carboxylic acid group of this compound provides a convenient handle for the covalent attachment of proteins, antibodies, nucleic acids, and other biomolecules, making it an ideal surface chemistry for a wide range of biosensing applications, including those in drug discovery and diagnostics.

These application notes provide detailed protocols for the immobilization of this compound on both planar gold surfaces and gold nanoparticles, followed by the covalent attachment of biomolecules for biosensor fabrication.

Part 1: Immobilization of this compound on Planar Gold Surfaces

This protocol is suitable for the preparation of this compound-functionalized gold surfaces for techniques such as Surface Plasmon Resonance (SPR), Quartz Crystal Microbalance (QCM), and electrochemical biosensors.

Experimental Protocol: this compound SAM Formation on Planar Gold

1. Substrate Preparation (Cleaning):

  • Objective: To obtain a clean, contaminant-free gold surface for uniform monolayer formation.

  • Materials: Gold-coated substrates (e.g., glass slides, silicon wafers), piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂), deionized (DI) water, absolute ethanol (B145695), nitrogen gas.

  • Procedure:

    • Immerse the gold substrates in piranha solution for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

    • Thoroughly rinse the substrates with copious amounts of DI water.

    • Rinse with absolute ethanol.

    • Dry the substrates under a gentle stream of nitrogen gas.

    • Use the cleaned substrates immediately to prevent atmospheric contamination.

2. Self-Assembled Monolayer (SAM) Formation:

  • Objective: To form a dense, organized monolayer of this compound on the clean gold surface.

  • Materials: Cleaned gold substrates, α-lipoic acid, absolute ethanol.

  • Procedure:

    • Prepare a 1-10 mM solution of α-lipoic acid in absolute ethanol.

    • Immerse the cleaned, dry gold substrates in the this compound solution.

    • Incubate for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation.

    • After incubation, remove the substrates and rinse thoroughly with absolute ethanol to remove any physisorbed molecules.

    • Dry the substrates under a gentle stream of nitrogen gas.

    • The this compound-functionalized substrates are now ready for characterization or further modification.

Characterization of this compound SAM on Planar Gold

Proper characterization is crucial to ensure the quality and consistency of the this compound monolayer.

Characterization TechniqueParameter MeasuredTypical Values and Interpretation
Contact Angle Goniometry Static Water Contact AngleA decrease in contact angle compared to the bare gold surface indicates successful immobilization of the hydrophilic carboxylic acid-terminated this compound.
Ellipsometry Film ThicknessProvides a direct measurement of the monolayer thickness. The expected thickness of a this compound monolayer is in the range of 1-2 nm.[1]
Cyclic Voltammetry (CV) Reductive Desorption PeakThe potential and charge of the reductive desorption peak can be used to estimate the surface coverage of the this compound monolayer.
Electrochemical Impedance Spectroscopy (EIS) Charge Transfer Resistance (Rct)An increase in Rct after SAM formation indicates that the monolayer is acting as a barrier to electron transfer, confirming its presence and integrity.
X-ray Photoelectron Spectroscopy (XPS) Elemental Composition and Chemical StatesConfirms the presence of sulfur (from the disulfide) and carbon and oxygen (from the this compound backbone and carboxyl group) on the gold surface.

Part 2: Functionalization of Gold Nanoparticles with this compound

This protocol describes the ligand exchange process to coat gold nanoparticles (AuNPs) with this compound, a common step in the development of colorimetric and other nanoparticle-based biosensors.

Experimental Protocol: this compound Functionalization of AuNPs

1. Synthesis of Citrate-Stabilized Gold Nanoparticles:

  • Objective: To synthesize a colloidal solution of gold nanoparticles as a starting material.

  • Materials: Gold(III) chloride trihydrate (HAuCl₄·3H₂O), trisodium (B8492382) citrate (B86180) dihydrate, DI water.

  • Procedure (Frens Method):

    • Bring 100 mL of a 0.01% HAuCl₄ solution to a rolling boil in a clean Erlenmeyer flask with vigorous stirring.

    • Quickly add 4 mL of a 1% trisodium citrate solution to the boiling gold solution.

    • The solution will change color from pale yellow to gray, then to purple, and finally to a deep red, indicating the formation of AuNPs.

    • Continue boiling and stirring for another 15-30 minutes.

    • Remove from heat and allow to cool to room temperature.

2. Ligand Exchange with this compound:

  • Objective: To replace the citrate capping agent on the AuNPs with this compound.

  • Materials: Citrate-stabilized AuNPs solution, α-lipoic acid, basic water (pH adjusted to ~10 with NaOH), ethanol.

  • Procedure:

    • Dissolve an excess of α-lipoic acid in a small amount of ethanol and then dilute with basic water. A 250-fold excess of this compound is often used to ensure complete ligand exchange.[2][3]

    • Add the this compound solution to the citrate-stabilized AuNPs solution while stirring.

    • Allow the reaction to proceed overnight at room temperature with continuous stirring.[2][3]

    • Purify the this compound-functionalized AuNPs by centrifugation. Pellet the AuNPs and discard the supernatant containing excess this compound and displaced citrate.

    • Resuspend the AuNP pellet in DI water or a suitable buffer. Repeat the centrifugation and resuspension steps 2-3 times.

    • The purified this compound-functionalized AuNPs are now ready for characterization and use in biosensor applications.

Characterization of this compound-Functionalized AuNPs
Characterization TechniqueParameter MeasuredTypical Values and Interpretation
UV-Vis Spectroscopy Surface Plasmon Resonance (SPR) PeakA red-shift in the SPR peak (typically from ~520 nm for citrate-capped AuNPs) after ligand exchange confirms the modification of the nanoparticle surface.[3]
Dynamic Light Scattering (DLS) Hydrodynamic Diameter and Size DistributionAn increase in the hydrodynamic diameter is expected after functionalization with this compound. DLS also provides information on the monodispersity of the nanoparticle solution.
Transmission Electron Microscopy (TEM) Nanoparticle Core Size and MorphologyConfirms the size and shape of the AuNP core and can be used to assess for aggregation. The average size of functionalized gold nanoparticles can be around 13.10 nm, and after interaction with an analyte, this can increase, for example, to 13.90 nm.[3]
Zeta Potential Surface ChargeThis compound-capped nanoparticles will have a negative surface charge at neutral pH due to the deprotonated carboxylic acid group.

Part 3: Covalent Immobilization of Biomolecules for Biosensor Applications

The terminal carboxylic acid group of the this compound monolayer provides a versatile point of attachment for biomolecules containing primary amine groups (e.g., lysine (B10760008) residues in proteins) through the formation of a stable amide bond. This is typically achieved using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[4]

Experimental Protocol: EDC/NHS Coupling of Biomolecules
  • Objective: To covalently attach a biomolecule (e.g., an antibody, enzyme) to the this compound-functionalized gold surface.

  • Materials: this compound-functionalized gold substrate (planar or nanoparticles), biomolecule to be immobilized, EDC, NHS, activation buffer (e.g., 0.1 M MES, pH 6.0), coupling buffer (e.g., PBS, pH 7.4), quenching solution (e.g., 1 M ethanolamine, pH 8.5).

  • Procedure:

    • Activation of Carboxyl Groups:

      • Prepare a fresh solution of EDC and NHS in activation buffer. Typical concentrations are in the range of 50-400 mM for EDC and 25-100 mM for NHS.

      • Immerse the this compound-functionalized substrate in the EDC/NHS solution for 15-30 minutes at room temperature to activate the carboxyl groups, forming a reactive NHS ester.

      • Rinse the substrate with activation buffer to remove excess EDC and NHS.

    • Immobilization of Biomolecule:

      • Immediately immerse the activated substrate in a solution of the biomolecule in coupling buffer. The concentration of the biomolecule will depend on its specific properties and the desired surface density.

      • Incubate for 1-2 hours at room temperature or overnight at 4°C.

      • Rinse the substrate with coupling buffer to remove non-covalently bound biomolecules.

    • Quenching of Unreacted NHS Esters:

      • Immerse the substrate in the quenching solution for 10-15 minutes to deactivate any remaining NHS esters.

      • Rinse thoroughly with coupling buffer and then DI water.

      • The biosensor is now functionalized with the desired biomolecule and ready for use.

Visualization of Workflows and Signaling Pathways

experimental_workflow_planar cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_activation Surface Activation & Immobilization gold_substrate Gold Substrate piranha_cleaning Piranha Cleaning gold_substrate->piranha_cleaning rinsing_drying Rinsing & Drying piranha_cleaning->rinsing_drying incubation Incubation (12-24h) rinsing_drying->incubation lipoic_acid_solution This compound Solution lipoic_acid_solution->incubation rinsing_drying2 Rinsing & Drying incubation->rinsing_drying2 edc_nhs EDC/NHS Activation rinsing_drying2->edc_nhs biomolecule_immobilization Biomolecule Immobilization edc_nhs->biomolecule_immobilization quenching Quenching biomolecule_immobilization->quenching final_biosensor final_biosensor quenching->final_biosensor Ready for Assay

Caption: Experimental workflow for this compound immobilization on planar gold surfaces.

biosensor_signaling_pathway cluster_surface Biosensor Surface gold Gold Surface lipoic_acid This compound SAM gold->lipoic_acid bioreceptor Bioreceptor (e.g., Antibody) lipoic_acid->bioreceptor binding_event Binding Event bioreceptor->binding_event analyte Target Analyte analyte->binding_event signal_transduction Signal Transduction binding_event->signal_transduction detectable_signal Detectable Signal (e.g., Optical, Electrical) signal_transduction->detectable_signal

Caption: Generalized signaling pathway for a biosensor utilizing a this compound-modified gold surface.

Application Example: Colorimetric Detection of Lead Ions

A practical application of this compound-functionalized gold nanoparticles is the colorimetric detection of heavy metal ions, such as lead (Pb²⁺).[2] The carboxylic acid groups of the this compound on the AuNP surface can chelate with Pb²⁺ ions. This chelation disrupts the electrostatic repulsion between the nanoparticles, leading to their aggregation. The aggregation of AuNPs causes a noticeable color change from red to blue, which can be quantified using a UV-Vis spectrophotometer.[2] The degree of color change and the corresponding shift in the SPR peak are proportional to the concentration of Pb²⁺ ions in the sample. A good correlation coefficient of 0.9927 was obtained for the calibration curve of a colorimetric method for lead ion detection.[2]

Conclusion

The immobilization of this compound on gold surfaces provides a reliable and adaptable platform for the development of a wide array of biosensors. The protocols outlined in these application notes offer a starting point for researchers to create functionalized surfaces for their specific biosensing needs. The versatility of the terminal carboxylic acid group, particularly its reactivity with primary amines via EDC/NHS chemistry, allows for the straightforward attachment of a vast library of biomolecules. This robust surface chemistry, combined with the sensitive detection capabilities of gold-based transducer platforms, continues to drive innovation in biosensor technology for applications in scientific research, clinical diagnostics, and drug development.

References

Illuminating Lipoic Acid: A Guide to Fluorescent Labeling via Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-lipoic acid (LA) and its reduced form, dihydrolipoic acid (DHLA), are potent antioxidants and essential cofactors for several mitochondrial enzyme complexes. Their crucial roles in cellular metabolism and redox regulation have made them significant targets in biomedical research and drug development. To elucidate the precise mechanisms of action, subcellular localization, and dynamic behavior of this compound, fluorescent labeling has emerged as an indispensable tool. Click chemistry, a suite of bioorthogonal reactions, offers a highly efficient and specific method for attaching fluorescent probes to this compound and its derivatives.

This document provides detailed application notes and experimental protocols for the fluorescent labeling of this compound using two primary click chemistry approaches: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These protocols are designed for researchers, scientists, and drug development professionals seeking to visualize and track this compound in various biological contexts.

Core Principles of Click Chemistry for this compound Labeling

Click chemistry reactions are characterized by their high yields, stereospecificity, and tolerance of a wide range of functional groups and solvents, including aqueous environments.[1][2] The cornerstone of this methodology for labeling this compound involves a two-step process:

  • Functionalization of this compound: this compound is chemically modified to incorporate either an azide (B81097) (-N₃) or a terminal alkyne (-C≡CH) functional group. This "clickable" this compound derivative can then be introduced into biological systems.

  • Bioorthogonal Ligation: A fluorescent dye (fluorophore) bearing the complementary functional group (an alkyne if the this compound has an azide, or an azide if the this compound has an alkyne) is introduced. The click reaction rapidly and covalently links the fluorophore to the this compound derivative.[3]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species.[1] This reaction is known for its fast kinetics and high yields.[4][5] However, the requirement for a copper catalyst can be a concern in living systems due to potential cytotoxicity.[1][2] The use of copper-chelating ligands, such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), can mitigate this toxicity and enhance reaction efficiency.[6][7]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which readily reacts with an azide to release ring strain.[2][8] The absence of a cytotoxic copper catalyst makes SPAAC particularly well-suited for live-cell imaging and in vivo applications.[8] While generally slower than CuAAC, the reaction rates of SPAAC are still sufficiently high for many biological labeling applications.[4][5]

Data Presentation

The following tables summarize key quantitative data for the click chemistry approaches and the photophysical properties of commonly used fluorescent dyes.

Table 1: Comparison of CuAAC and SPAAC for this compound Labeling

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reactants Terminal Alkyne + AzideStrained Cyclooctyne (e.g., DBCO) + Azide
Catalyst Copper(I)None
Second-Order Rate Constant (M⁻¹s⁻¹) 10² - 10³[5]10⁻³ - 1[5]
Typical Reaction Time 5 - 60 minutes[9][10]30 - 120 minutes[9][11]
Biocompatibility Potentially cytotoxic due to copper; mitigated by ligands[1][10]High, no cytotoxic catalyst required[8]
Advantages Very fast reaction kinetics, high yields[4][5]Copper-free, ideal for live-cell and in vivo imaging[8]
Disadvantages Potential copper toxicity[1]Slower reaction rates compared to CuAAC, bulkier alkyne[4]

Table 2: Spectroscopic Properties of Common Clickable Fluorescent Dyes

FluorophoreExcitation (nm)Emission (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
BODIPY FL ~503~512~0.90[12]>80,000[12]
Alexa Fluor 488 4995200.9271,000[13]
Alexa Fluor 546 5565730.79104,000[]
Alexa Fluor 647 6506680.33239,000[]
Cyanine3 (Cy3) ~550~570~0.15150,000
Cyanine5 (Cy5) ~649~670~0.28250,000
Cyanine5.5 (Cy5.5) ~675~694~0.23250,000

Note: Quantum yield and molar extinction coefficient can vary depending on the specific conjugate and solvent environment.

Experimental Protocols

Protocol 1: Synthesis of Azido-Functionalized this compound (8-Azido-octanoic acid as a surrogate)

This protocol describes the synthesis of 8-azido-octanoic acid, a close structural analog of this compound that can be used for click chemistry applications. The synthesis of an azido (B1232118) derivative of this compound itself would follow a similar synthetic strategy starting from a suitable this compound precursor with a leaving group.

Materials:

  • 8-bromooctanoic acid

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve 8-bromooctanoic acid (1 equivalent) in anhydrous DMF.

  • Add sodium azide (1.5 equivalents) to the solution.

  • Stir the reaction mixture at 60-70°C overnight under a nitrogen atmosphere.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain 8-azido-octanoic acid as a light yellow oil.[15][16]

Protocol 2: Synthesis of Alkyne-Functionalized this compound

This protocol outlines a general method for introducing a terminal alkyne to this compound via an amide coupling reaction.

Materials:

  • This compound

  • Propargylamine (B41283)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HATU)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1 equivalent) and DMAP (0.1 equivalents) in anhydrous DCM in a round-bottom flask.

  • Add propargylamine (1.2 equivalents) to the solution.

  • In a separate flask, dissolve DCC (1.2 equivalents) in anhydrous DCM.

  • Slowly add the DCC solution to the this compound mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the alkynyl-lipoic acid derivative.

Protocol 3: Fluorescent Labeling of Azido-Lipoic Acid via CuAAC

This protocol describes the labeling of an azido-functionalized this compound derivative with an alkyne-containing fluorescent dye.

Materials:

  • Azido-lipoic acid derivative (from Protocol 1 or commercial source)

  • Alkyne-functionalized fluorescent dye (e.g., Alexa Fluor 488 Alkyne)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

Procedure:

  • Prepare a 10 mM stock solution of the azido-lipoic acid derivative in DMSO.

  • Prepare a 10 mM stock solution of the alkyne-fluorescent dye in DMSO.

  • Prepare a 50 mM stock solution of CuSO₄ in water.

  • Prepare a 250 mM stock solution of THPTA in water.

  • Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).

  • In a microcentrifuge tube, combine the following in order:

    • PBS to a final volume of 100 µL

    • Azido-lipoic acid stock solution (to a final concentration of 100 µM)

    • Alkyne-fluorescent dye stock solution (to a final concentration of 150 µM)

    • Premixed CuSO₄/THPTA solution (add 1 µL of 50 mM CuSO₄ and 1 µL of 250 mM THPTA to 48 µL of PBS, then add to the reaction) to a final copper concentration of 50 µM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5 mM.[10]

  • Incubate the reaction at room temperature for 30-60 minutes, protected from light.

  • The fluorescently labeled this compound can be used directly for in vitro assays or purified by HPLC for other applications.

Protocol 4: Fluorescent Labeling of this compound via SPAAC

This protocol details the labeling of an azido-functionalized this compound derivative with a DBCO-containing fluorescent dye.

Materials:

  • Azido-lipoic acid derivative (from Protocol 1 or commercial source)

  • DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

Procedure:

  • Prepare a 10 mM stock solution of the azido-lipoic acid derivative in DMSO.

  • Prepare a 10 mM stock solution of the DBCO-fluorescent dye in DMSO.

  • In a microcentrifuge tube, add PBS to a final volume of 100 µL.

  • Add the azido-lipoic acid stock solution to a final concentration of 100 µM.

  • Add the DBCO-fluorescent dye stock solution to a final concentration of 150 µM (a 1.5-fold molar excess is recommended).[11]

  • Incubate the reaction at room temperature for 1-2 hours, protected from light.[11] For live-cell labeling, incubation can be performed at 37°C for 30-60 minutes.[9]

  • The reaction mixture containing the fluorescently labeled this compound can be used directly for subsequent experiments or purified as needed.

Visualizations

The following diagrams illustrate the chemical reactions and experimental workflows described in this document.

CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Lipoic_Acid_Azide This compound-N₃ Labeled_Product This compound-Triazole-Fluorophore Lipoic_Acid_Azide->Labeled_Product + Fluorescent_Alkyne Fluorophore-C≡CH Fluorescent_Alkyne->Labeled_Product Catalyst Cu(I) Catalyst->Labeled_Product catalyzes

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.

SPAAC_Reaction cluster_reactants Reactants cluster_product Product Lipoic_Acid_Azide This compound-N₃ Labeled_Product This compound-Triazole-Fluorophore Lipoic_Acid_Azide->Labeled_Product + Fluorescent_DBCO Fluorophore-DBCO Fluorescent_DBCO->Labeled_Product

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction.

Experimental_Workflow cluster_synthesis Step 1: Synthesis cluster_labeling Step 2: Fluorescent Labeling cluster_analysis Step 3: Application start This compound azido_la Azido-Lipoic Acid start->azido_la Azidation alkyne_la Alkynyl-Lipoic Acid start->alkyne_la Alkynylation cuaac CuAAC Reaction (+ Alkyne-Dye, Cu(I)) azido_la->cuaac spaac SPAAC Reaction (+ DBCO-Dye) azido_la->spaac alkyne_la->cuaac Alternative: This compound-Alkyne + Azide-Dye analysis Fluorescence Microscopy, In Vitro Assays, Drug Development Studies cuaac->analysis spaac->analysis

Caption: General Experimental Workflow for Fluorescent Labeling of this compound.

Conclusion

Click chemistry provides a powerful and versatile platform for the fluorescent labeling of this compound. The choice between CuAAC and SPAAC will depend on the specific experimental requirements. CuAAC offers rapid kinetics ideal for in vitro applications, while the copper-free nature of SPAAC makes it the preferred method for live-cell imaging and in vivo studies. The detailed protocols and data presented herein provide a comprehensive resource for researchers to successfully implement these techniques, paving the way for a deeper understanding of the multifaceted roles of this compound in health and disease.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Lipoic Acid Stability and Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the stability and solubility of lipoic acid (LA) in aqueous solutions.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experimentation with this compound.

Issue 1: this compound is not dissolving in my aqueous buffer.

  • Possible Cause: this compound has low intrinsic solubility in water.[1][2]

  • Solution:

    • Co-solvents: First, dissolve the this compound in an organic solvent like ethanol (B145695), DMSO, or dimethylformamide (up to 30 mg/mL) and then dilute it with your aqueous buffer of choice.[3] For a 1:8 ethanol:PBS (pH 7.2) solution, a solubility of approximately 0.25 mg/ml can be achieved.[3] It is not recommended to store this aqueous solution for more than one day.[3]

    • pH Adjustment: The solubility of this compound, a weak acid with a pKa of 4.7, is pH-dependent.[4][5] Increasing the pH of the solution can significantly increase its solubility.[4][6] For instance, using an alkalizer like sodium carbonate can increase the solubility of α-lipoic acid by up to 40 times.[4][7][8]

    • Cyclodextrins: Complexation with modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), can significantly enhance aqueous solubility.[4][9] SBE-β-CD has been shown to increase the solubility of LA by 20 times compared to LA alone.[9]

Issue 2: My this compound solution is degrading over time, indicated by a change in color or an unpleasant odor.

  • Possible Cause: this compound is unstable and prone to degradation, especially when exposed to heat, light, and low pH.[4][10][11] Polymerization can occur, particularly at temperatures near or above its melting point (around 60-62°C).[4][11][12]

  • Solution:

    • Temperature and Light Protection: Store this compound solutions in a cool, dark place.[13] Amber vials are recommended to protect from light.[14]

    • pH Control: Maintaining an appropriate pH is crucial for stability. Acidic conditions, similar to those in the stomach (pH 1.2), can promote polymerization.[5][13] A basic pH between 7.0 and 9.5 has been shown to improve stability.[14]

    • Encapsulation:

      • Cyclodextrins: Forming inclusion complexes with cyclodextrins like HP-β-CD and G2-β-CD® can protect the 1,2-dithiolane (B1197483) ring of this compound, enhancing its thermal stability.[15][16][17][18]

      • Liposomes: Encapsulating this compound within liposomes can protect it from degradation in the digestive system, thereby improving stability and bioavailability.[19][20][21]

      • Polymers: Coating this compound granules with polymers like HPMC can protect them from the acidic environment of the stomach and prevent polymerization.[5]

    • Antioxidants: The presence of other antioxidants, such as vitamin A, may favor the chemical stability of this compound in some formulations.[22][23]

Issue 3: I am observing poor bioavailability of this compound in my in vivo experiments.

  • Possible Cause: The low solubility, chemical instability, and rapid metabolism of this compound contribute to its low bioavailability, which is estimated to be around 30%.[11][19][24]

  • Solution:

    • Encapsulation Strategies:

      • Liposomes: Liposomal formulations have been shown to enhance the bioavailability of this compound by protecting it from degradation and improving absorption.[19]

      • Nanostructured Lipid Carriers (NLCs): NLCs can provide sustained release and enhance the water solubility of LA.[24]

      • Solid Lipid Nanoparticles (SLNs): SLNs can improve the oral bioavailability of poorly soluble drugs like this compound.[10]

    • Inclusion Complexes: Cyclodextrin (B1172386) inclusion complexes can improve solubility, which in turn can enhance bioavailability.[24]

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common solvents?

This compound is sparingly soluble in water (approximately 0.24 g/L).[12] It is more soluble in organic solvents such as ethanol (50 mg/mL), DMSO, and dimethylformamide (approximately 30 mg/mL).[3][12]

Q2: How does pH affect the solubility and stability of this compound?

As a weak acid, the solubility of this compound increases with increasing pH.[4] However, it is unstable in acidic conditions and can undergo polymerization.[5][13] A basic pH range of 7.0 to 9.5 is generally preferred for enhanced stability in aqueous solutions.[14]

Q3: What are the main degradation pathways for this compound in aqueous solutions?

The primary degradation pathway for this compound involves the cleavage of the disulfide bond in the 1,2-dithiolane ring, which can be initiated by heat, light (UV radiation), and low pH.[12][25][26] This can lead to polymerization and the formation of various degradation products.[13][27]

Q4: What are the most effective methods to improve the aqueous solubility of this compound?

Several methods can significantly improve the aqueous solubility of this compound:

  • Cyclodextrin Complexation: Modified cyclodextrins, particularly SBE-β-CD and HP-β-CD, are highly effective.[9][16]

  • pH Adjustment: Increasing the pH to the alkaline range dramatically increases solubility.[4]

  • Co-solvents: Using organic co-solvents like ethanol can help dissolve this compound before dilution in an aqueous buffer.[3]

Q5: How can I enhance the stability of my this compound stock solution?

To enhance stability:

  • Prepare fresh solutions and avoid long-term storage in aqueous buffers.[3]

  • If storage is necessary, use a formulation with stabilizing agents like cyclodextrins or encapsulate it in liposomes.

  • Store solutions at cool temperatures, protected from light.[13]

  • Adjust the pH to a slightly alkaline range (7.0-9.5).[14]

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference(s)
Water0.24 g/L[12]
Ethanol50 mg/mL[12]
DMSO~30 mg/mL[3]
Dimethylformamide~30 mg/mL[3]
1:8 Ethanol:PBS (pH 7.2)~0.25 mg/mL[3]

Table 2: Enhancement of this compound Solubility and Stability using Different Methods

MethodKey FindingsReference(s)
Cyclodextrin Inclusion Complexes
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Enhanced solubility and thermal stability.[4][15][16]
Sulfobutylether-β-cyclodextrin (SBE-β-CD)Increased solubility by 20-fold compared to LA alone.
6-O-α-maltosyl-β-CD (G2-β-CD®)Enhanced solubility and thermal stability.[15][18][28]
pH Adjustment
Sodium Carbonate (Alkalizer)Increased solubility by up to 40-fold.[4][8]
Encapsulation Technologies
LiposomesEncapsulation efficiency of up to 86% (± 3%).[19][20][21]
Nanostructured Lipid Carriers (NLCs)Enhanced water solubility and provided sustained release.[24]
Solid Lipid Nanoparticles (SLNs)Highest encapsulation efficiency of 33.7% achieved with coconut oil and Tween 20.[24]

Experimental Protocols

Protocol 1: Preparation of a this compound Solution using a Co-solvent

  • Weigh the desired amount of DL-α-lipoic acid crystalline solid.

  • Dissolve the this compound in an organic solvent of choice (e.g., ethanol, DMSO, or dimethylformamide) to create a stock solution. Purging the solvent with an inert gas is recommended.[3]

  • For aqueous applications, dilute the stock solution with the desired aqueous buffer (e.g., PBS, pH 7.2).[3]

  • Use the solution immediately, as storage for more than one day is not recommended.[3]

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes (Kneading Method)

  • Weigh molar equivalents of this compound and the chosen cyclodextrin (e.g., HP-β-CD).

  • Add a small amount of a water/ethanol mixture to the powders to form a paste.

  • Knead the paste thoroughly for a specified time (e.g., 60 minutes).

  • Dry the resulting product in an oven at a controlled temperature (e.g., 40°C) until a constant weight is achieved.

  • Sieve the dried complex to obtain a uniform powder.

Protocol 3: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)

  • Dissolve lipids (e.g., DPPC, POPC) and this compound in an organic solvent like chloroform (B151607) in a round-bottom flask.[29]

  • Remove the organic solvent using a rotary evaporator under a nitrogen stream to form a thin lipid film on the flask wall.[29]

  • Hydrate the dry lipid film with an aqueous buffer (e.g., sterile saline solution) at a temperature above the lipid transition temperature (e.g., 50°C) to form a suspension of multilamellar liposomes.[29]

  • To obtain smaller, more uniform liposomes, subject the suspension to homogenization by extrusion through polycarbonate membrane filters with decreasing pore sizes (e.g., 800 nm followed by 400 nm) at a temperature above the lipid transition temperature.[29]

Protocol 4: Stability Testing of this compound Formulations (HPLC Method)

  • Develop and validate a stability-indicating HPLC method. A common setup involves a C18 column with a mobile phase of methanol:water (e.g., 80:20) adjusted to an acidic pH (e.g., 3.0 with phosphoric acid) and UV detection at 332 nm.[22][30]

  • Subject the this compound formulations to stress conditions, including acidic and basic hydrolysis, oxidation, heat, and photolysis.[27][30]

  • At specified time intervals, withdraw samples, dilute them appropriately, and analyze them using the validated HPLC method to quantify the remaining this compound and detect any degradation products.[30][31]

Visualizations

experimental_workflow cluster_start Problem Identification cluster_solubilization Solubilization Strategy cluster_stabilization Stabilization Strategy cluster_evaluation Evaluation cluster_end Outcome start Low this compound Solubility/Stability solubilization Select Solubilization Method start->solubilization stabilization Select Stabilization Method start->stabilization cosolvent Co-solvent (e.g., Ethanol, DMSO) solubilization->cosolvent ph_adjust pH Adjustment (Alkaline) solubilization->ph_adjust cyclo Cyclodextrin Complexation solubilization->cyclo evaluation Characterize and Evaluate Formulation cosolvent->evaluation ph_adjust->evaluation cyclo->evaluation encapsulation Encapsulation stabilization->encapsulation antioxidants Add Antioxidants (e.g., Vitamin A) stabilization->antioxidants liposomes Liposomes encapsulation->liposomes polymers Polymeric Coating encapsulation->polymers liposomes->evaluation polymers->evaluation antioxidants->evaluation sol_test Solubility Testing evaluation->sol_test stab_test Stability Testing (HPLC) evaluation->stab_test bio_test Bioavailability Studies evaluation->bio_test end Optimized this compound Aqueous Formulation sol_test->end stab_test->end bio_test->end signaling_pathway cluster_problem Initial State cluster_methods Improvement Methods cluster_mechanism Mechanism of Action cluster_outcome Result la_unstable This compound (Low Solubility & Stability) cyclo Cyclodextrin Complexation la_unstable->cyclo lipo Liposomal Encapsulation la_unstable->lipo ph pH Adjustment (Alkaline) la_unstable->ph mech_cyclo Inclusion of dithiolane ring in hydrophobic cavity cyclo->mech_cyclo mech_lipo Protection within lipid bilayer lipo->mech_lipo mech_ph Increased ionization of carboxylic acid group ph->mech_ph la_stable Stabilized & Solubilized This compound Solution mech_cyclo->la_stable mech_lipo->la_stable mech_ph->la_stable

References

strategies for enhancing the bioavailability of oral lipoic acid supplements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to enhance the bioavailability of oral lipoic acid supplements.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral bioavailability of this compound?

A1: The primary challenges limiting the oral bioavailability of alpha-lipoic acid (ALA) include its low aqueous solubility, instability in the gastric environment, and extensive first-pass metabolism in the liver.[1][2][3][4] These factors contribute to a bioavailability of approximately 30-40% for oral supplements.[1][5][6]

Q2: Which enantiomer of this compound, R-LA or S-LA, exhibits better bioavailability?

A2: The R-enantiomer (R-LA) is the naturally occurring and more biologically active form of this compound.[7] Pharmacokinetic studies have shown that R-lipoic acid is more readily absorbed than S-lipoic acid, with peak plasma concentrations of R-LA being 40-50% higher than S-LA after oral administration of a racemic mixture.[5] Research suggests that R-LA has up to twice the bioavailability of the S-form.[7]

Q3: How does food intake affect the absorption of this compound supplements?

A3: Taking this compound supplements with food can significantly decrease their absorption. It has been observed that co-administration with food can reduce peak plasma concentrations by about 30% and total plasma concentrations by about 20%.[5] Therefore, it is generally recommended to take this compound on an empty stomach to maximize absorption.[5][8][9]

Q4: What are the most promising formulation strategies to enhance this compound bioavailability?

A4: Several advanced formulation strategies have shown significant promise:

  • Nanoformulations: Encapsulating this compound in nanoparticles, such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and liposomes, can improve its solubility, stability, and absorption.[6][10][11]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These systems are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions in the gastrointestinal tract, enhancing the dissolution and absorption of lipophilic drugs like this compound.[12][13][14]

  • Cyclodextrin Inclusion Complexes: Complexation with cyclodextrins can enhance the aqueous solubility and thermal stability of this compound.[15][16][17][18]

  • Liquid Formulations: Liquid preparations of R-lipoic acid have demonstrated better absorption and stability in plasma compared to solid forms.[1][5][19]

Q5: Can co-administration of other substances improve this compound absorption?

A5: Co-administration with other antioxidants, such as vitamin C and vitamin E, may enhance the absorption rate of this compound.[20] Additionally, combining this compound with fatty acids has been suggested to improve its absorption.[20]

Troubleshooting Guides

Problem 1: High variability in pharmacokinetic data between experimental subjects.

  • Possible Cause: Inconsistent administration relative to food intake.

  • Troubleshooting Step: Standardize the protocol to ensure all subjects are in a fasted state (e.g., overnight fast) before administration of the this compound supplement.[5][8] Provide a standardized meal at a specific time point after administration if required for the study design.

  • Possible Cause: Differences in the baseline metabolic profiles of the subjects.

  • Troubleshooting Step: Screen subjects for metabolic disorders or other conditions that might affect drug absorption and metabolism. Stratify subjects into groups based on relevant biomarkers if significant variability is expected.

  • Possible Cause: Issues with the analytical method for quantifying this compound in plasma.

  • Troubleshooting Step: Validate the analytical method for linearity, precision, accuracy, and sensitivity.[21] Ensure consistent sample handling and storage procedures to prevent degradation of this compound.

Problem 2: Poor dissolution of a novel this compound formulation in vitro.

  • Possible Cause: Inadequate formulation design for the physicochemical properties of this compound.

  • Troubleshooting Step: Consider micronization of the this compound powder to increase the surface area for dissolution. Explore the use of solubility enhancers such as surfactants, co-solvents, or complexing agents like cyclodextrins.[16][17]

  • Possible Cause: Inappropriate dissolution medium.

  • Troubleshooting Step: Ensure the pH and composition of the dissolution medium mimic the physiological conditions of the relevant segment of the gastrointestinal tract (e.g., simulated gastric fluid followed by simulated intestinal fluid).

Problem 3: Instability of the R-lipoic acid in a formulation during storage.

  • Possible Cause: R-lipoic acid is prone to polymerization.

  • Troubleshooting Step: Store the formulation in a cool, dark, and dry place. Consider the inclusion of stabilizers in the formulation. Some research suggests that the presence of S-lipoic acid in a racemic mixture may limit the polymerization of R-lipoic acid.[5]

  • Possible Cause: Oxidative degradation.

  • Troubleshooting Step: Package the formulation in airtight containers, potentially with an inert gas headspace (e.g., nitrogen). The addition of other antioxidants to the formulation could also help to mitigate oxidative degradation.

Data Presentation

Table 1: Pharmacokinetic Parameters of Different Oral this compound Formulations

FormulationDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Reference
Racemic α-LA (Tablets)600 mg36% - 43% of Oral Solution0.33 - 0.564% - 79% of Oral Solution[22]
Byodinoral 600 QR600 mgSignificantly higher than Thioctacid and Tiobec0.58Similar to other formulations[23][24]
Tiocronal 600 HR600 mgSignificantly higher than Thioctacid and Tiobec1.07Similar to other formulations[23][24]
Thioctacid 600 mg HR600 mg-1.47Similar to other formulations[23][24]
Tiobec 600 retard600 mgLower than rapid release formulations3.0Similar to other formulations[23][24]
R-LA/SEDDS (in rats)10 mg/kg7-fold increase vs. RLA suspension-7-fold increase vs. RLA suspension[13]

Note: Data is compiled from different studies and direct comparison should be made with caution due to variations in study design and subject populations.

Experimental Protocols

Protocol 1: Preparation of R-Lipoic Acid Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To prepare a SEDDS formulation to enhance the oral bioavailability of R-lipoic acid.

Materials:

  • (R)-α-lipoic acid (RLA)

  • Medium-chain triglycerides (MCT) (Oil phase)

  • Tween 80 (Surfactant)

  • Polyethylene glycol 400 (PEG 400) (Co-surfactant)

  • Vortex mixer

  • Water bath

Methodology:

  • Determine the optimal ratio of oil, surfactant, and co-surfactant by constructing a pseudo-ternary phase diagram.

  • Prepare the SEDDS formulation by mixing MCT, Tween 80, and PEG 400 in the predetermined optimal ratio.[12][13]

  • Heat the mixture in a water bath to ensure homogeneity.

  • Add R-lipoic acid to the mixture and vortex until a clear and homogenous solution is obtained.[13]

  • To evaluate the self-emulsification properties, add a small volume of the RLA-SEDDS formulation to an aqueous medium (e.g., simulated gastric fluid) under gentle agitation and observe the formation of a nanoemulsion.[12][13]

Protocol 2: In Vivo Pharmacokinetic Study in a Rat Model

Objective: To evaluate the oral bioavailability of a novel this compound formulation compared to a control.

Materials:

  • Male Sprague-Dawley rats

  • Test formulation (e.g., RLA-SEDDS)

  • Control formulation (e.g., RLA suspension in water)

  • Oral gavage needles

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system

Methodology:

  • Fast the rats overnight with free access to water.

  • Administer the test and control formulations orally via gavage at a predetermined dose (e.g., 10 mg/kg).[13]

  • Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-administration.

  • Centrifuge the blood samples to separate the plasma.

  • Store plasma samples at -80°C until analysis.

  • Extract this compound from the plasma samples using a suitable protein precipitation method (e.g., with acetonitrile).[21]

  • Quantify the concentration of this compound in the plasma samples using a validated HPLC-MS method.[21]

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC for both the test and control groups to determine the relative bioavailability.

Visualizations

SEDDS_Mechanism cluster_formulation Oral Administration of SEDDS cluster_gitract Gastrointestinal Tract cluster_circulation Systemic Circulation SEDDS SEDDS Formulation (Oil + Surfactant + Co-surfactant + this compound) GIT_Fluid GI Fluids (Aqueous Environment) SEDDS->GIT_Fluid Dispersion Nanoemulsion Spontaneous Formation of Oil-in-Water Nanoemulsion GIT_Fluid->Nanoemulsion Self-Emulsification LA_Release This compound Release from Droplets Nanoemulsion->LA_Release Large Surface Area Absorption Enhanced Absorption across Intestinal Epithelium LA_Release->Absorption Improved Solubilization Bloodstream Increased this compound in Bloodstream Absorption->Bloodstream Increased Bioavailability

Caption: Mechanism of Self-Emulsifying Drug Delivery Systems (SEDDS) for this compound.

Experimental_Workflow cluster_prep Formulation Preparation cluster_animal_study In Vivo Study cluster_analysis Bioanalysis cluster_data Data Analysis Formulation Prepare Test Formulation (e.g., LA-SEDDS) Dosing Oral Administration Formulation->Dosing Control Prepare Control Formulation (e.g., LA Suspension) Control->Dosing Fasting Overnight Fasting of Rats Fasting->Dosing Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Separation Sampling->Plasma Extraction This compound Extraction Plasma->Extraction Quantification HPLC-MS Quantification Extraction->Quantification PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Quantification->PK_Analysis Bioavailability Determine Relative Bioavailability PK_Analysis->Bioavailability

Caption: Workflow for In Vivo Pharmacokinetic Assessment of this compound Formulations.

References

overcoming matrix effects in LC-MS/MS analysis of lipoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of lipoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you overcome common challenges, particularly those related to matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the LC-MS/MS analysis of this compound?

A: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2] This interference can lead to either a decrease in signal intensity, known as ion suppression, or an increase in signal intensity, termed ion enhancement. In the analysis of this compound from biological samples like plasma or serum, matrix effects can significantly compromise the accuracy, precision, and sensitivity of the quantification.[3][4] The primary culprits behind matrix effects in biological samples are often phospholipids, salts, and endogenous metabolites that can co-extract with this compound and interfere with its ionization in the mass spectrometer's ion source.[2][5]

Q2: How can I identify if my this compound analysis is suffering from matrix effects?

A: There are two primary methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of a standard solution of this compound is introduced into the mass spectrometer after the analytical column.[6] A blank matrix sample is then injected onto the LC system. Any dip or peak in the constant signal of this compound indicates a region of ion suppression or enhancement, respectively. This helps to identify at which retention times the matrix components are eluting and causing interference.[6]

  • Post-Extraction Spike: This is a quantitative approach to evaluate matrix effects.[6][7] You compare the signal response of this compound in a neat (clean) solvent with the response of the same concentration of this compound spiked into a blank matrix sample that has undergone the entire extraction procedure. The ratio of the peak area in the matrix to the peak area in the neat solvent provides a quantitative measure of the matrix effect. A ratio less than 1 indicates ion suppression, while a ratio greater than 1 suggests ion enhancement.

Q3: What is the most effective strategy to compensate for matrix effects in this compound analysis?

A: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects. A SIL-IS, such as ¹³C₄-lipoic acid, is chemically identical to the analyte but has a different mass.[8] It will co-elute with the analyte and experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise quantification.

Q4: Can derivatization of this compound help in overcoming matrix effects?

A: Yes, chemical derivatization can be a useful strategy. Derivatizing this compound can alter its chemical properties to improve its chromatographic retention, moving it away from interfering matrix components.[9] Additionally, derivatization can enhance its ionization efficiency, leading to a stronger signal that may be less affected by suppression. For instance, derivatization of the carboxylic acid group of this compound can improve its chromatographic behavior and mass spectrometric response.[10]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered during the LC-MS/MS analysis of this compound.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
  • Possible Cause: Co-eluting matrix components interfering with the chromatography.[11]

  • Troubleshooting Steps:

    • Optimize Sample Preparation: Enhance the cleanup procedure to remove more interfering substances. Consider switching from protein precipitation to a more selective method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

    • Adjust Chromatographic Conditions: Modify the mobile phase composition, gradient profile, or flow rate to improve the separation of this compound from matrix components.[3]

    • Check Column Integrity: The column may be overloaded or contaminated.[11] Try injecting a smaller sample volume or washing the column with a strong solvent.

Problem 2: Low Signal Intensity or Poor Sensitivity
  • Possible Cause: Significant ion suppression due to matrix effects.[11][12]

  • Troubleshooting Steps:

    • Assess Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression.

    • Improve Sample Cleanup: Implement a more rigorous sample preparation method (LLE or SPE) to reduce the concentration of co-eluting matrix components.[4]

    • Chromatographic Separation: Adjust the chromatography to move the this compound peak to a region with minimal ion suppression.

    • Use a Stable Isotope-Labeled Internal Standard: This will help to compensate for the signal loss due to suppression.

    • Optimize MS Source Conditions: Adjust parameters like spray voltage, gas flows, and temperature to enhance the ionization of this compound.

Problem 3: High Variability and Poor Reproducibility
  • Possible Cause: Inconsistent matrix effects between different samples.

  • Troubleshooting Steps:

    • Standardize Sample Collection and Handling: Ensure uniformity in sample collection, storage, and preparation to minimize variability in the matrix composition.

    • Implement a Robust Internal Standard Strategy: The use of a SIL-IS is crucial to correct for sample-to-sample variations in matrix effects.

    • Thoroughly Validate the Method: Perform a comprehensive method validation including the evaluation of matrix effects across multiple lots of the biological matrix to ensure the method is rugged and reproducible.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma

This protocol is adapted from a validated method for the determination of this compound in rat plasma.[13]

  • Sample Preparation:

    • To 200 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard (IS) working solution (e.g., rosiglitazone).

    • Vortex for 30 seconds.

    • Add 1 mL of ethyl acetate.

  • Extraction:

    • Vortex the mixture for 10 minutes.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Evaporation and Reconstitution:

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis:

    • Inject an aliquot (e.g., 20 µL) into the LC-MS/MS system.

Protocol 2: Protein Precipitation for this compound from Plasma

This protocol is a simpler but potentially less clean method compared to LLE.[14][15]

  • Sample Preparation:

    • To 100 µL of plasma, add the internal standard.

    • Add 300 µL of acetonitrile (B52724) (or another suitable organic solvent).

  • Precipitation:

    • Vortex the mixture vigorously for 1-2 minutes to precipitate the proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Analysis:

    • Carefully transfer the supernatant to a clean vial for injection into the LC-MS/MS system.

Quantitative Data Summary

The following tables summarize validation data from published LC-MS/MS methods for this compound analysis.

Table 1: Method Validation Parameters for this compound Analysis in Rat Plasma[13]

ParameterResult
Linearity Range5 - 1000 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)5.0 ng/mL
Inter-day Precision (% RSD)2.18 - 5.99%
Intra-day Precision (% RSD)0.93 - 13.77%
Accuracy87.40 - 114.40%
Absolute Recovery> 70%

Table 2: Method Validation Parameters for this compound Analysis in Human Plasma[14]

ParameterResult
Linearity Range5 - 10,000 ng/mL
Intra-day Precision< 7%
Inter-day Precision< 7%
Accuracy-7.87 to 9.74%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Choose Extraction: Protein Precipitation (PP) or Liquid-Liquid Ext. (LLE) or Solid-Phase Ext. (SPE) add_is->extraction vortex Vortex/Mix extraction->vortex centrifuge Centrifuge vortex->centrifuge evaporate Evaporate (if LLE/SPE) centrifuge->evaporate Supernatant inject Inject into LC-MS/MS centrifuge->inject Supernatant (if PP) reconstitute Reconstitute evaporate->reconstitute reconstitute->inject lc LC Separation inject->lc ms MS/MS Detection lc->ms data Data Acquisition & Processing ms->data result Final Concentration data->result

Caption: Experimental workflow for this compound analysis.

troubleshooting_matrix_effects cluster_solutions Potential Solutions start Problem Identified: Poor Peak Shape, Low Sensitivity, or High Variability assess Assess Matrix Effects? (Post-column infusion or Post-extraction spike) start->assess sample_prep Improve Sample Preparation (LLE or SPE) assess->sample_prep Yes chromatography Optimize Chromatography (Gradient, Mobile Phase) assess->chromatography Yes internal_standard Use Stable Isotope-Labeled Internal Standard (SIL-IS) assess->internal_standard Yes derivatization Consider Chemical Derivatization assess->derivatization Yes revalidate Re-validate Method sample_prep->revalidate chromatography->revalidate internal_standard->revalidate derivatization->revalidate end Problem Resolved revalidate->end

Caption: Troubleshooting logic for matrix effects.

References

challenges in the formulation of lipoic acid for parenteral administration

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Parenteral Formulation of Lipoic Acid

Welcome to the technical support center for the parenteral formulation of alpha-lipoic acid (ALA). This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supportive data to address common challenges encountered during the formulation process.

Frequently Asked Questions (FAQs)

Q1: Why is alpha-lipoic acid so difficult to formulate for parenteral administration?

A1: The primary challenges stem from ALA's physicochemical properties. It has very low solubility in water, which is the preferred solvent for injections.[1][2] Furthermore, ALA is chemically unstable in aqueous solutions, being sensitive to heat, light, and pH, which can lead to degradation and polymerization.[3][4][5] Its stability also tends to decrease significantly as the concentration in the solution increases.[3]

Q2: What is the typical aqueous solubility of this compound?

A2: Alpha-lipoic acid is sparingly soluble in aqueous buffers.[6][7] For instance, in a solution of 1 part ethanol (B145695) to 8 parts PBS (pH 7.2), the solubility is only about 0.25 mg/mL.[6][8] Its solubility in organic solvents like ethanol, DMSO, and dimethylformamide is significantly higher, at approximately 30 mg/mL.[6][7]

Q3: What are the main degradation pathways for this compound in a parenteral formulation?

A3: this compound is susceptible to several degradation pathways. Stress studies show it can be degraded by acid and alkaline hydrolysis, oxidation, heat (thermal degradation), and light (photochemical degradation).[9] The dithiolane ring is particularly vulnerable to UV irradiation, which can cause decomposition.[5][10]

Q4: What strategies can be used to increase the solubility of ALA for injection?

A4: Several strategies are effective:

  • Salt Formation: Converting ALA into a salt is a common and effective method. The tromethamine (trometamol) salt of thioctic acid is used in commercial formulations to enhance solubility.[3][11][12]

  • pH Adjustment: Increasing the pH of the solution using alkalizers like meglumine (B1676163) or sodium carbonate can dramatically increase solubility.[13][14] A pH range of 8.0-8.25 has been shown to improve stability as well.[13]

  • Co-solvents: Using a system with co-solvents like ethanol or propylene (B89431) glycol can help dissolve ALA before dilution.[3][7]

  • Complexation: Encapsulating ALA in cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CyD), can form inclusion complexes that improve both aqueous solubility and stability.[15][16]

Q5: Are there any non-aqueous options for parenteral ALA?

A5: Yes, non-aqueous formulations have been developed to achieve higher concentrations and stability.[3] One patented approach involves using polar organic solvents (e.g., glycerol (B35011) formal, propylene glycol) combined with non-ionic surfactants like tocopheryl polyethylene (B3416737) glycol succinates (TPGS) to dissolve ALA at concentrations from 2.5% to 25% w/v.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Precipitation upon dilution in aqueous buffer The aqueous solubility limit of free this compound has been exceeded.1. Increase pH: Adjust the final buffer pH to >8.0 using an appropriate alkalizer (e.g., tromethamine).2. Use a Co-solvent: Ensure the initial stock solution in an organic solvent is sufficiently concentrated and add it to the aqueous phase slowly with vigorous stirring.3. Form a Salt: Prepare a tromethamine salt of ALA before dissolution.4. Utilize Cyclodextrins: Pre-form an inclusion complex with HP-β-CyD before adding to the aqueous phase.
Solution turns yellow or hazy over a short time Degradation or polymerization of this compound, possibly induced by light or oxygen.1. Protect from Light: Work in a dark room or use amber vials for all procedures and storage.[4]2. Inert Gas Purge: Purge all solvents and the final formulation container headspace with an inert gas like nitrogen or argon to remove oxygen.[7][17]3. Add a Chelating Agent: Include a small amount of EDTA in the formulation to chelate metal ions that can catalyze oxidation.
Loss of potency in stability studies Chemical degradation due to hydrolysis, oxidation, or thermal stress.1. Optimize pH: Conduct a pH stability profile. A slightly alkaline pH (8.0-8.25) often provides the best thermal stability.[13]2. Re-evaluate Excipients: Consider adding stabilizers like nicotinamide (B372718) or antioxidants.[18] Note that some antioxidants like ascorbic acid may not be sufficient in aqueous solutions.[3]3. Control Temperature: Prepare and store the formulation at recommended temperatures (e.g., refrigerated at 2-8°C) and avoid heat sterilization if possible, opting for sterile filtration.
Inconsistent results between batches Variability in raw material; slight differences in preparation (e.g., exposure to air/light, mixing speed).1. Standardize Protocol: Ensure the protocol is followed precisely for every batch, including mixing times, rates of addition, and environmental controls.2. Characterize Raw Material: Verify the purity and identity of the incoming alpha-lipoic acid lot.3. Implement In-Process Controls: Monitor critical parameters like pH and clarity at key steps during the formulation process.
Troubleshooting Logic Diagram

This diagram illustrates a decision-making workflow for addressing common formulation failures.

TroubleshootingWorkflow Start Formulation Failure (Precipitation, Degradation, etc.) Check_Solubility Is Precipitation Observed? Start->Check_Solubility Check_Degradation Is Degradation Observed? (Color change, Potency loss) Check_Solubility->Check_Degradation No Sol_Actions Implement Solubilization Strategy: 1. Increase pH (use Tromethamine) 2. Use Co-solvents 3. Form Cyclodextrin (B1172386) Complex Check_Solubility->Sol_Actions Yes Deg_Source Identify Degradation Source Check_Degradation->Deg_Source Yes Test_Solubility Re-test Formulation Sol_Actions->Test_Solubility Is_Light Light Sensitivity? Deg_Source->Is_Light Is_Oxygen Oxygen Sensitivity? Is_Light->Is_Oxygen No Light_Action Protect from Light (Amber Vials) Is_Light->Light_Action Yes Is_Heat Heat Sensitivity? Is_Oxygen->Is_Heat No Oxygen_Action Purge with Inert Gas (N2) Add Chelating Agent (EDTA) Is_Oxygen->Oxygen_Action Yes Heat_Action Optimize pH for Stability Store at 2-8°C Use Sterile Filtration Is_Heat->Heat_Action Yes Test_Degradation Re-run Stability Study Light_Action->Test_Degradation Oxygen_Action->Test_Degradation Heat_Action->Test_Degradation

Caption: Troubleshooting workflow for parenteral ALA formulation.

Data Presentation: Solubility & Stability

Table 1: Solubility of Alpha-Lipoic Acid in Various Solvents
Solvent SystemConcentration (approx.)Reference(s)
Ethanol30 mg/mL[6][7][8]
Dimethyl Sulfoxide (DMSO)30 mg/mL[6][7][8]
Dimethylformamide (DMF)30 mg/mL[6][7][8]
1:8 Ethanol:PBS (pH 7.2)0.25 mg/mL[6][7][8]
Table 2: Degradation of Alpha-Lipoic Acid Under Forced Stress Conditions
Stress ConditionParameters% DegradationReference(s)
Acid Hydrolysis0.1N Methanolic HCl, 60°C, 45 min20.90%[9]
Alkaline Hydrolysis0.1N Methanolic NaOH, 45 min8.50%[9]
Oxidation6% H₂O₂, RT, 45 min7.90%[9]
Thermal Degradation60°C, 4 hours19.42%[9]
Photochemical DegradationDirect sunlight, 48 hours5.38%[9]

Experimental Protocols

Protocol 1: Preparation and Solubility Assessment of an ALA-Tromethamine Salt Formulation

Objective: To prepare a solubilized aqueous formulation of ALA by forming a salt with tromethamine and to assess its solubility.

Materials:

  • Alpha-Lipoic Acid (crystalline solid)

  • Tromethamine (Tris)

  • Water for Injection (WFI)

  • 0.22 µm sterile syringe filter

  • Amber glass vials

  • HPLC system with UV detector

Methodology:

  • Molar Calculation: Calculate the equimolar amount of tromethamine required for the target concentration of ALA (Molar masses: ALA ≈ 206.3 g/mol ; Tromethamine ≈ 121.1 g/mol ).

  • Dissolution: In an amber vial, dissolve the calculated amount of tromethamine in 80% of the final volume of WFI. The WFI should be previously purged with nitrogen gas for 15 minutes.

  • Salt Formation: Slowly add the powdered ALA to the tromethamine solution while stirring continuously under a nitrogen blanket. Continue stirring until the ALA is completely dissolved. The solution should become clear.

  • pH Adjustment & QS: Adjust the pH to 8.0-8.5 if necessary using a dilute solution of HCl or NaOH. Add nitrogen-purged WFI to reach the final target volume (Quantum Sufficit).

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile filter into a sterile amber vial.

  • Solubility Assessment:

    • Prepare a series of saturated solutions at a controlled temperature (e.g., 25°C).

    • Allow the solutions to equilibrate for 24 hours.

    • Filter the supernatant and analyze the concentration of ALA using a validated HPLC-UV method.

Protocol 2: Forced Degradation Study for Stability Assessment

Objective: To evaluate the stability of an ALA formulation by subjecting it to accelerated degradation conditions.

Methodology:

  • Prepare Formulation: Prepare a batch of your final ALA formulation (e.g., 10 mg/mL).

  • Aliquot Samples: Dispense the formulation into separate, sealed amber vials for each stress condition. Protect all samples from light unless being tested for photostability.

  • Establish Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to a sample vial to achieve a final acid concentration of ~0.05 M. Incubate at 60°C for 4 hours.

    • Base Hydrolysis: Add 0.1 M NaOH to a sample vial to achieve a final base concentration of ~0.05 M. Incubate at 60°C for 2 hours.

    • Oxidation: Add 3% hydrogen peroxide to a sample vial. Keep at room temperature for 4 hours.

    • Thermal Degradation: Place a sample vial in an oven at 70°C for 24 hours.

    • Photostability: Place a sample vial in a photostability chamber and expose it to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil.

  • Analysis: At the end of the exposure period, neutralize the acid/base samples. Analyze all samples, including an unstressed control, by a stability-indicating HPLC method to determine the remaining percentage of intact ALA and detect the formation of any degradation products.

Workflow for Stability Study

StabilityWorkflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep Prepare Final ALA Formulation Aliquot Aliquot into Amber Vials Prep->Aliquot Acid Acid Hydrolysis Aliquot->Acid Base Base Hydrolysis Aliquot->Base Oxidation Oxidation Aliquot->Oxidation Thermal Thermal Aliquot->Thermal Photo Photostability Aliquot->Photo HPLC Analyze via Stability-Indicating HPLC-UV Method Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Calculate % Potency Remaining Identify Degradants HPLC->Data Result Stability Profile Report Data->Result

Caption: Experimental workflow for a forced degradation study.

Visualization of Mechanism

Signaling Pathway: Antioxidant Role of this compound

Alpha-lipoic acid is often called the "universal antioxidant" because it is soluble in both water and fat and can regenerate other key antioxidants.[19] This diagram illustrates its central role in the cellular antioxidant network.

AntioxidantNetwork cluster_ROS Oxidative Stress cluster_cycle This compound Cycle cluster_regen Antioxidant Regeneration ROS Reactive Oxygen Species (ROS) ALA α-Lipoic Acid (Oxidized) ROS->ALA scavenges DHLA Dihydrothis compound (Reduced) ROS->DHLA scavenges VitC_red Reduced Vitamin C ROS->VitC_red oxidizes VitE_red Reduced Vitamin E ROS->VitE_red oxidizes GSH Glutathione (GSH) ROS->GSH oxidizes ALA->DHLA Reduction (e.g., GR, TrxR) DHLA->ALA Oxidation VitC_ox Oxidized Vitamin C DHLA->VitC_ox regenerates VitE_ox Oxidized Vitamin E DHLA->VitE_ox regenerates GSSG Glutathione Disulfide (GSSG) DHLA->GSSG regenerates VitC_red->VitE_ox regenerates

References

Technical Support Center: Optimizing Lipoic Acid Dosage and Treatment Duration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage and treatment duration of lipoic acid (LA) in animal studies. It addresses common challenges and frequently asked questions to facilitate successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to address specific issues that may arise during the experimental process, from preparation to data interpretation.

Q1: What is the recommended starting dose for this compound in rodent studies?

A1: The optimal starting dose of this compound depends on the animal model, the targeted disease or condition, and the route of administration. However, a general starting point for oral administration in rats and mice can be extrapolated from numerous studies. For rats, a common dose range is 50-100 mg/kg body weight per day.[1][2][3] For mice, which may be more susceptible to toxicity, a range of 20-100 mg/kg body weight per day is often used.[4][5][6] It is crucial to conduct a pilot dose-response study to determine the most effective and non-toxic dose for your specific experimental setup.

Q2: How do I choose the appropriate treatment duration for my study?

A2: Treatment duration should be aligned with the expected timeline of the pathological processes being investigated. For acute conditions, such as ischemia-reperfusion injury, shorter treatment periods of a few days to a week may be sufficient.[3] For chronic diseases like diabetic neuropathy or age-related cognitive decline, longer treatment durations ranging from several weeks to months are typically necessary to observe significant effects.[7][8][9] For example, studies on diabetic complications in rats have often employed treatment durations of 8 weeks or longer.[8]

Q3: I'm observing inconsistent results between my experiments. What could be the cause?

A3: Inconsistent results in this compound studies can stem from several factors. One of the primary culprits is the inherent instability and low bioavailability of this compound.[10][11][12] Key areas to troubleshoot include:

  • Formulation and Solubility: this compound is poorly soluble in water.[10][13] Ensure your preparation protocol is consistent and results in a stable solution or suspension. Using the R-enantiomer (R-LA) or specialized formulations like liquid solutions or cyclodextrin (B1172386) complexes can improve solubility and stability.[11][14][15]

  • Stability: this compound is sensitive to light, heat, and acidic pH.[2][15] Prepare solutions fresh daily and protect them from light. If incorporating into feed, be mindful of the manufacturing process and storage conditions.

  • Bioavailability: Oral bioavailability of this compound is only around 30-40% and can be affected by food.[10][16] Administering this compound on an empty stomach can improve absorption.[12][16] For more consistent plasma levels, intraperitoneal (IP) or subcutaneous (SC) injections may be considered, though these can also present challenges.[3][17]

Q4: What are the signs of this compound toxicity in animals?

A4: While generally considered safe at therapeutic doses, high doses of this compound can cause toxicity.[7][18] Signs of toxicity in dogs include vomiting, ataxia, tremors, seizures, hypersalivation, and lethargy.[19] Mice have shown greater susceptibility to toxic effects compared to rats.[7][20] It is essential to be aware of the LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect-Level) for your chosen animal model (see Table 1).

Q5: Should I use the R-lipoic acid enantiomer or the racemic mixture (R/S-lipoic acid)?

A5: R-lipoic acid is the naturally occurring, biologically active enantiomer.[21] Studies have shown that R-lipoic acid has better bioavailability compared to the S-enantiomer.[10][16] While the racemic mixture is often used due to lower cost and greater stability, using the pure R-enantiomer may provide more potent and consistent results.[11][12][22] However, R-LA is less stable than the racemic mixture, which is a critical consideration for formulation.[13][15]

Quantitative Data Summary

The following tables summarize key quantitative data from various animal studies to aid in experimental design.

Table 1: Toxicity of this compound in Different Animal Species

SpeciesLD50 (Oral)Maximum Tolerated Dose (Oral)NOAEL (Oral)Reference(s)
Rat>2000 mg/kg-60 mg/kg/day[7][20]
Mouse500 mg/kg--[7][20]
Dog400-500 mg/kg126 mg/kg-[7][19][20]
Cat-13 mg/kg-

Table 2: Effective Doses and Durations of this compound in Rodent Models

Animal ModelConditionRoute of AdministrationEffective Dose RangeTreatment DurationKey FindingsReference(s)
Rat (Wistar)Ovariectomy-induced obesityOral gavage200-300 mg/kg/day8 weeksReduced body weight and white adipose tissue mass[7]
Rat (Sprague-Dawley)Sciatic nerve crush injuryIntraperitoneal100 mg/kgPre-treatment (24h and 1h prior)Increased antioxidant enzyme activity, decreased lipid peroxidation[3]
Rat (Streptozotocin-induced)DiabetesDietNot specified8 weeksImproved lipid profile and reduced inflammatory cytokines[8]
MouseAge-related cognitive declineDietNot specified4 weeksImproved energy metabolism and mitochondrial biogenesis in skeletal muscle[19]
MouseExperimental Autoimmune EncephalomyelitisOral, IP, SC50 mg/kg (SC)Not specifiedSlowed disease progression[4][16]

Experimental Protocols

This section provides detailed methodologies for the preparation and administration of this compound in animal studies.

Protocol 1: Preparation and Administration of this compound for Oral Gavage in Rodents

Materials:

  • Alpha-lipoic acid (R-LA or racemic mixture)

  • Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in saline, corn oil, or propylene (B89431) glycol)

  • Mortar and pestle or magnetic stirrer

  • Weighing scale

  • Appropriate sized gavage needles and syringes

Procedure:

  • Calculate the required amount: Determine the total amount of this compound needed based on the dose, number of animals, and treatment duration.

  • Weigh the this compound: Accurately weigh the required amount of this compound powder.

  • Prepare the vehicle: Prepare the chosen vehicle. For a 0.5% CMC solution, dissolve 0.5 g of CMC in 100 mL of sterile saline. Gentle heating and stirring may be required.

  • Create a suspension:

    • For small volumes, use a mortar and pestle to grind the this compound into a fine powder. Gradually add a small amount of the vehicle to create a paste, then slowly add the remaining vehicle while triturating to ensure a uniform suspension.

    • For larger volumes, use a magnetic stirrer. Add the this compound powder to the vehicle and stir continuously until a homogenous suspension is formed.

  • Administer via oral gavage:

    • Gently restrain the animal.

    • Measure the correct volume of the this compound suspension into a syringe fitted with a gavage needle.

    • Carefully insert the gavage needle into the esophagus and deliver the suspension into the stomach.

    • Note: Always ensure the suspension is well-mixed before drawing each dose to ensure consistent dosing. Prepare fresh daily.

Protocol 2: Preparation and Administration of this compound for Intraperitoneal (IP) Injection in Rodents

Materials:

  • Alpha-lipoic acid (sodium salt is preferred for better solubility)

  • Sterile vehicle (e.g., saline, phosphate-buffered saline (PBS))

  • pH meter and solutions for adjustment (e.g., NaOH)

  • Sterile syringes and needles (25-27 gauge for mice, 23-25 gauge for rats)[23]

  • Sterile filter (0.22 µm)

Procedure:

  • Dissolve the this compound: Weigh the required amount of sodium lipoate and dissolve it in the sterile vehicle. If using the acid form, it may be necessary to first dissolve it in a small amount of ethanol (B145695) or DMSO before diluting with the aqueous buffer.[24] The final concentration of the organic solvent should be minimized.

  • Adjust the pH: Check the pH of the solution. If necessary, adjust to a physiological pH (~7.4) using a dilute NaOH solution to prevent irritation at the injection site.

  • Sterile filter: Pass the solution through a 0.22 µm sterile filter into a sterile vial.

  • Administer via IP injection:

    • Properly restrain the animal, exposing the lower abdominal quadrant.

    • Insert the needle at a shallow angle into the peritoneal cavity, avoiding the internal organs.

    • Inject the solution.

    • Note: The maximum recommended injection volume for mice is < 10 ml/kg and for rats is < 10 ml/kg.[23]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Lipoic_Acid_Signaling cluster_0 This compound Action cluster_1 AMPK Pathway cluster_2 Nrf2 Pathway LA This compound (LA) Dihydrothis compound (DHLA) AMPK AMPK (Activation) LA->AMPK Keap1 Keap1 LA->Keap1 Inhibition PGC1a PGC-1α (Upregulation) AMPK->PGC1a Mito Mitochondrial Biogenesis & Fatty Acid Oxidation PGC1a->Mito Nrf2 Nrf2 (Release & Nuclear Translocation) Keap1->Nrf2 Sequestration ARE Antioxidant Response Element (ARE) Nrf2->ARE HO1 HO-1, GCL, NQO1 (Gene Expression) ARE->HO1

Caption: this compound signaling via AMPK and Nrf2 pathways.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Formulation Review LA Formulation Protocol Start->Check_Formulation Solubility Is LA fully dissolved/suspended? Using appropriate vehicle? Check_Formulation->Solubility Yes Optimize_Sol Action: Optimize vehicle/sonication. Consider R-LA or special formulations. Check_Formulation->Optimize_Sol No Check_Stability Assess LA Stability Fresh_Prep Are solutions prepared fresh daily? Protected from light/heat? Check_Stability->Fresh_Prep Yes Improve_Stab Action: Implement stricter preparation and storage protocols. Check_Stability->Improve_Stab No Check_Dosing Verify Dosing Procedure Dose_Accuracy Is the dose accurate? Is the suspension homogenous? Check_Dosing->Dose_Accuracy Yes Refine_Dose Action: Refine dose calculation and administration technique. Check_Dosing->Refine_Dose No Check_Bioavailability Consider Bioavailability Factors Food_Effect Is administration timed relative to feeding? Check_Bioavailability->Food_Effect Yes Standardize_Admin Action: Standardize administration time. Consider alternative routes (IP/SC). Check_Bioavailability->Standardize_Admin No Solubility->Check_Stability Fresh_Prep->Check_Dosing Dose_Accuracy->Check_Bioavailability End Consistent Results Food_Effect->End Optimize_Sol->Check_Stability Improve_Stab->Check_Dosing Refine_Dose->Check_Bioavailability Standardize_Admin->End

Caption: Troubleshooting workflow for inconsistent results.

References

refinement of extraction protocols for lipoic acid from plant and animal tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the refinement of lipoic acid extraction from plant and animal tissues.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction and analysis of this compound.

Question: Why is my this compound yield consistently low?

Answer: Low yields of this compound can stem from several factors throughout the extraction process:

  • Incomplete Hydrolysis: this compound in tissues is predominantly protein-bound (as lipoyllysine)[1][2]. Incomplete hydrolysis will fail to release the majority of the analyte. For total this compound, acid or enzymatic hydrolysis is essential. Acid hydrolysis with 2 M to 6 N sulfuric acid (H₂SO₄) at elevated temperatures (e.g., 120-125°C) is common, but recoveries can vary, with some studies reporting around 60-70%[3][4].

  • Inefficient Extraction: The choice of solvent and extraction technique is critical. Methods can range from simple blending with methanol (B129727) followed by acidification and sonication to liquid-liquid or solid-phase extraction (SPE)[5][6]. The polarity of the solvent must be appropriate for this compound. Dichloromethane and ethyl acetate (B1210297) are commonly used[6][7][8].

  • Analyte Degradation: this compound is sensitive to heat and light[9][10]. High temperatures during hydrolysis or solvent evaporation can lead to significant losses[5][11]. One study noted that boiling for 25 minutes can reduce this compound content by over 10% in some plant samples and up to 75% in certain animal samples[5].

  • Suboptimal pH: The extraction efficiency can be pH-dependent. Acidifying the sample prior to solvent extraction is a common step to ensure this compound is in its protonated, less polar form, facilitating its transfer to an organic solvent[5][7].

Question: I am seeing significant degradation of my sample. How can I improve the stability of this compound during extraction?

Answer: this compound stability is a major concern due to its susceptibility to thermal degradation and polymerization[9][10].

  • Temperature Control: Minimize heat exposure at all stages. While hydrolysis requires high temperatures, consider using the mildest effective conditions (time and temperature)[3]. During solvent evaporation, use a stream of nitrogen at a low temperature (e.g., 40°C)[6][12].

  • Light Protection: Protect samples from light by using amber vials or covering glassware with aluminum foil, as this compound can be photodegraded[10].

  • Use of Antioxidants: While not always necessary for the extraction itself, understanding that this compound is a potent antioxidant highlights its reactive nature. The reduced form, dihydrothis compound (DHLA), is particularly prone to oxidation[13]. Working under an inert atmosphere (e.g., nitrogen or argon) can help if DHLA analysis is required.

  • pH Management: this compound is a weak acid (pKa ≈ 4.7) and is more stable under acidic conditions[14]. Maintaining a low pH during extraction can improve stability.

Question: My chromatogram (HPLC) shows many interfering peaks. How can I clean up my sample?

Answer: Co-extraction of lipids and other matrix components is a common problem.

  • Solid-Phase Extraction (SPE): SPE is a highly effective cleanup method. Reversed-phase SPE cartridges (like C18) are frequently used to retain this compound while allowing more polar interfering compounds to be washed away[3][6][13]. The this compound is then eluted with a suitable organic solvent.

  • Liquid-Liquid Extraction (LLE): A well-designed LLE protocol can effectively separate this compound from interfering substances. This involves extracting the analyte from an aqueous phase into an immiscible organic solvent[6][15]. Multiple extractions can improve recovery.

  • Method Optimization: Adjusting the mobile phase composition and pH in your HPLC method can help resolve this compound from co-eluting peaks. Using a highly sensitive and selective detector, like an electrochemical detector (ECD) or a mass spectrometer (MS), can also distinguish the analyte from matrix noise[6][16][17].

Question: Should I use acid or enzymatic hydrolysis to release bound this compound?

Answer: The choice depends on your specific research goals and available resources.

  • Acid Hydrolysis: This is a robust and common method, often using strong acids like H₂SO₄ or HCl at high temperatures[4][18]. It is effective at breaking the amide bond between this compound and lysine (B10760008) residues. However, it can be harsh, potentially causing some degradation of the released this compound, with recoveries reported in the range of 34% to 70%[3].

  • Enzymatic Hydrolysis: This method uses proteases (e.g., alcalase, subtilisin A, thermophilic protease) to digest the protein matrix and release lipoyllysine[3][13]. It is a much milder technique, which can prevent the degradation associated with harsh acid treatment. Recoveries are often higher than with acid hydrolysis, reportedly reaching up to 82%[3]. However, enzymes can be costly and may require more specific optimization of pH, temperature, and incubation time.

Frequently Asked Questions (FAQs)

What is the difference between extracting free and total this compound?

Free this compound exists unbound in the tissue matrix, whereas the vast majority is covalently bound to the epsilon-amino group of lysine residues within mitochondrial enzyme complexes[1][2].

  • Free this compound Extraction: This typically involves a direct solvent extraction without a hydrolysis step. A method using methanol with 0.5% glacial acetic acid followed by sonication has been developed for this purpose[17]. The amounts are generally very low.

  • Total this compound Extraction: To measure the total amount, a hydrolysis step (either acid or enzymatic) is mandatory to cleave the amide bond and release the bound this compound before solvent extraction[3][4][13].

Which solvents are most effective for this compound extraction?

The choice of solvent depends on the specific extraction technique (LLE vs. SPE) and the sample matrix. Commonly used solvents include:

  • Methanol: Often used in the initial homogenization or extraction step, sometimes acidified[5][16][17].

  • Dichloromethane: A common solvent for liquid-liquid extraction from aqueous, acidified samples[6][7].

  • Ethyl Acetate & Diethyl Ether: Also used in LLE protocols[8].

  • Acetonitrile: Frequently used in the mobile phase for HPLC analysis and for protein precipitation steps[6][8][12].

What are typical concentrations of this compound found in tissues?

This compound concentrations are generally low and vary significantly between tissue types and species.

  • Animal Tissues: In raw animal foodstuffs, concentrations have been reported to range from approximately 2.2 to 13.6 ng/mg[5][19]. Organs with high metabolic activity, such as the heart, liver, and kidney, are among the richest sources[20].

  • Plant Tissues: Concentrations in raw plant materials have been found to range from about 1.3 to 22.4 ng/mg[5][19]. Spinach and broccoli are known to be relatively good plant sources.

  • Plasma: Baseline levels of free this compound are often undetectable in human plasma[2]. After supplementation, levels can rise significantly, but they peak and decline rapidly[1].

Data Presentation

Table 1: Comparison of this compound Hydrolysis & Extraction Methods
Method TypeReagents/ConditionsTypical Recovery RateSource(s)Notes
Acid Hydrolysis 2 M H₂SO₄, 120°C, 7h60-70%[3]Harsh conditions may cause some degradation.
6 M H₂SO₄, 125°C, 6h~34%[3]
6 N H₂SO₄, Autoclave, 2hNot specified[4][18]Commonly used for both plant and animal tissues.
Base Hydrolysis 2 M KOH, 110°C, 3h50-60%[3]This compound is more resistant to oxidation than in acid.
Enzymatic Hydrolysis Subtilisin A~82%[3][13]Milder conditions, potentially higher yield.
Alcalase~80%[2][3]
Thermophilic Protease~70%[3]
Liquid-Liquid Ext. Dichloromethane95-101% (from plasma)[6][12]High efficiency for sample cleanup and concentration.
Solid-Phase Ext. Dichloromethane97-103% (from plasma)[6][12]Excellent for removing interfering compounds.
Table 2: this compound Content in Various Tissues (Raw)
Tissue TypeSampleThis compound Concentration (ng/mg)Source(s)
Plant General Range1.27 - 22.36[5][19]
Bitter Gourd3.59[20]
Animal General Range2.21 - 13.56[5][19]
Heart, Liver, Kidney0.22 - 0.55 µg/g (ALA)[20]

Experimental Protocols

Protocol 1: Total this compound Extraction from Animal Tissue (Acid Hydrolysis)

This protocol is a generalized procedure based on common methodologies[4][5][18].

  • Sample Preparation: Homogenize a known weight of animal tissue (e.g., 1-5 g) in a suitable buffer or water until a uniform consistency is achieved. Freeze-drying the sample beforehand can be beneficial.

  • Acid Hydrolysis: Transfer the homogenate to a pressure-resistant, sealed vial. Add 6 N sulfuric acid (H₂SO₄). Autoclave the suspension at ~121°C for 2 hours to release protein-bound this compound.

  • Neutralization & Extraction: Allow the vial to cool completely. Neutralize the hydrolysate to approximately pH 7.0 with sodium hydroxide (B78521) (NaOH)[4]. Perform a liquid-liquid extraction by adding an immiscible organic solvent like dichloromethane, vortexing vigorously, and centrifuging to separate the phases[7].

  • Solvent Evaporation: Carefully collect the organic layer. Repeat the extraction 2-3 times, pooling the organic fractions. Evaporate the solvent to dryness under a gentle stream of nitrogen at ≤40°C[6].

  • Reconstitution & Analysis: Reconstitute the dried extract in a small, precise volume of the mobile phase used for HPLC analysis[6]. The sample is now ready for injection and quantification.

Protocol 2: this compound Extraction from Plant Tissue (Enzymatic Hydrolysis)

This protocol is a generalized procedure based on methodologies for releasing bound forms using enzymes[3][13].

  • Sample Preparation: Freeze fresh plant tissue (e.g., spinach leaves) in liquid nitrogen and grind to a fine powder using a mortar and pestle[4].

  • Enzymatic Hydrolysis: Suspend the powder in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7-8). Add a protease such as Subtilisin A or Alcalase. Incubate at the enzyme's optimal temperature (e.g., 37-50°C) for several hours (e.g., 12-24 hours) with gentle agitation.

  • Acidification & Cleanup: After incubation, stop the enzymatic reaction by acidifying the mixture to pH < 3 with an acid like HCl. This prepares the sample for cleanup.

  • Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge according to the manufacturer's instructions. Load the acidified sample onto the cartridge. Wash the cartridge with a weak solvent (e.g., water or low-percentage methanol) to remove polar impurities.

  • Elution & Analysis: Elute the this compound from the cartridge using an appropriate organic solvent (e.g., methanol or acetonitrile). Evaporate the eluate and reconstitute in the mobile phase for HPLC analysis.

Visualizations

Experimental and Logical Workflows

Lipoic_Acid_Extraction_Workflow cluster_prep 1. Sample Preparation cluster_hydrolysis 2. Hydrolysis (for Total LA) cluster_extraction 3. Extraction & Purification cluster_analysis 4. Analysis Tissue Plant or Animal Tissue Homogenize Homogenization / Grinding Tissue->Homogenize Hydrolysis_Choice Hydrolysis Homogenize->Hydrolysis_Choice Acid_H Acid Hydrolysis (e.g., H₂SO₄, Heat) Hydrolysis_Choice->Acid_H Harsh, Robust Enzyme_H Enzymatic Hydrolysis (e.g., Protease) Hydrolysis_Choice->Enzyme_H Mild, High Yield Extraction Solvent Extraction (LLE or SPE) Acid_H->Extraction Enzyme_H->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Analysis Quantification (e.g., HPLC-ECD/UV/MS) Evaporation->Analysis

Caption: General workflow for total this compound extraction from biological tissues.

Hydrolysis_Decision_Tree Start Goal: Release Protein-Bound LA Q1 Is sample highly sensitive to degradation? Start->Q1 A1_Yes Enzymatic Hydrolysis Q1->A1_Yes Yes Q2 Is maximizing yield the top priority? Q1->Q2 No Note1 Milder conditions Preserves analyte integrity Higher potential recovery A1_Yes->Note1 A1_No Acid Hydrolysis Note2 Robust and well-established Risk of some degradation Cost-effective A1_No->Note2 Q2->A1_Yes Yes Q2->A1_No No

Caption: Decision tree for selecting a hydrolysis method for this compound extraction.

Lipoic_Acid_Stability_Factors cluster_factors Degradation Factors cluster_mitigation Mitigation Strategies LA This compound Stability Temp_Control Low Temp Processing LA->Temp_Control Light_Protect Use Amber Vials LA->Light_Protect pH_Low Acidic Conditions (pH < 5) LA->pH_Low Inert_Atm Inert Atmosphere (N₂) LA->Inert_Atm Heat High Temperature (>40°C) Heat->LA Light UV / Light Exposure Light->LA pH_High Neutral / Alkaline pH pH_High->LA Oxygen Oxidation (especially DHLA) Oxygen->LA

Caption: Factors influencing this compound stability and corresponding mitigation strategies.

References

addressing the rapid metabolism of lipoic acid in pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the rapid metabolism of lipoic acid in pharmacokinetic (PK) studies.

Frequently Asked Questions (FAQs)

Q1: Why is the plasma concentration of this compound so low and variable after oral administration?

A1: The low and variable plasma concentrations of this compound are primarily due to its rapid and extensive metabolism, short half-life, and low oral bioavailability of approximately 30%.[1][2][3][4][5] Factors such as hepatic degradation, reduced solubility, and instability in the stomach contribute to this.[2][4] Additionally, food intake can decrease peak plasma concentrations by about 30% and total plasma concentrations by about 20%.[1][2]

Q2: What are the major metabolic pathways of this compound that I should be aware of?

A2: The primary metabolic pathways of this compound are mitochondrial beta-oxidation of its fatty acid side chain and S-methylation of the dithiolane ring.[3][6][7] This results in a number of metabolites, including shorter-chain carboxylic acids and their S-methylated derivatives.[3][6][8] In some species, conjugation with glycine (B1666218) has also been observed.[6]

Q3: How can I improve the oral bioavailability of this compound in my studies?

A3: Several strategies can be employed to improve the bioavailability of this compound. Administering it on an empty stomach is recommended to take advantage of the acidic stomach pH and reduce competition for absorption.[2][4] Using liquid formulations or formulations with amphiphilic matrices like lecithin (B1663433) has been shown to increase plasma concentrations and bioavailability compared to solid dosage forms.[2][4][5][9] The R-enantiomer of this compound generally shows better pharmacokinetic parameters than the S-enantiomer.[2][10]

Q4: What is the typical half-life of this compound in plasma, and how does this impact my sampling schedule?

A4: this compound has a very short plasma half-life, with concentrations typically peaking within an hour or less and then declining rapidly.[1][11][12] This necessitates precise and frequent blood sampling, especially during the initial hours after administration, to accurately characterize the absorption and elimination phases of the pharmacokinetic profile.

Troubleshooting Guides

Issue 1: Low or No Detectable this compound in Plasma Samples
Possible Cause Troubleshooting Step
Rapid Metabolism Ensure your blood sampling schedule is frequent enough, especially within the first hour post-administration, to capture the peak concentration (Cmax).[1][11]
Sample Degradation This compound and its reduced form, dihydrothis compound, can be unstable.[13] Process blood samples immediately after collection. Use an appropriate anticoagulant and consider adding stabilizers if necessary. Store plasma at -80°C until analysis.[9][14]
Analytical Method Sensitivity Verify that the limit of quantification (LOQ) of your analytical method (e.g., LC-MS/MS) is sufficient to detect the expected low concentrations of this compound.[15][16]
Food Effect Administer this compound on an empty stomach to maximize absorption.[1][2]
Issue 2: High Variability in Pharmacokinetic Data
Possible Cause Troubleshooting Step
Intersubject Variability High between-individual variability is a known characteristic of this compound pharmacokinetics.[17][18] Ensure your study is adequately powered with a sufficient number of subjects.
Inconsistent Dosing Conditions Standardize the administration protocol, including fasting times and meal composition if applicable, across all subjects.[1][2]
Age and Gender Effects Be aware that age can significantly affect this compound bioavailability.[2][19] Record and consider these demographic factors during data analysis.
Formulation Differences Use a consistent and well-characterized formulation for all study arms. Different formulations can lead to significant differences in bioavailability.[4][5][9]
Issue 3: Interference from Metabolites in Analytical Assays
Possible Cause Troubleshooting Step
Co-elution of Metabolites Optimize your chromatographic method (e.g., HPLC, UPLC) to achieve adequate separation of this compound from its major metabolites, such as bisnorthis compound and tetranorthis compound.[8][20]
Mass Spectrometry Interference If using LC-MS/MS, ensure that the selected precursor and product ion transitions for this compound are specific and not shared by any of its metabolites.[15]
Unidentified Interfering Peaks The presence of unidentified metabolites can interfere with quantification.[8][20] It may be necessary to develop a more selective sample preparation method or a higher-resolution chromatographic method.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Humans After Oral Administration
Formulation Dose Cmax (µg/L) Tmax (h) AUC (µg·h/L) Reference
R(+)-α-lipoic acid200 mg4186.8 ± 1956.7--[18]
R(+)-α-lipoic acid300 mg6985.6 ± 3775.8--[18]
Thioctic acid (racemic)600 mg6498.4 ± 3575.6--[18]
Sodium R-(+)-lipoate600 mg16030 ± 75000.25441.59 (mcg·min/mL)[21]
Racemic LA1200 mg---[17]

Note: Direct comparison between studies should be made with caution due to differences in study design, analytical methods, and subject populations.

Table 2: Pharmacokinetic Parameters of this compound Enantiomers in Rats
Administration Route Parameter R-lipoic acid S-lipoic acid Reference
Oral (racemic mixture)AUC~1.26 times higher than SLA-[10]
Intravenous (racemic mixture)AUCNo significant differenceNo significant difference[10]
Intraduodenal (racemic mixture)AUC~1.32 times higher than SLA-[10]
Intraportal (racemic mixture)AUC~1.16 times higher than SLA-[10]

Experimental Protocols

General Protocol for a this compound Pharmacokinetic Study
  • Subject Fasting: Subjects should fast for at least 10 hours prior to dosing.[17]

  • Baseline Sample Collection: Collect a pre-dose blood sample.[17]

  • Dosing: Administer the this compound formulation with a standardized volume of water. For studies investigating food effects, a standardized meal should be given immediately before or after dosing.[1][17]

  • Blood Sampling: Collect blood samples at frequent intervals post-dose. A typical schedule might include 0.25, 0.5, 1, 1.5, 2, 4, 6, and 8 hours.[9][22]

  • Sample Processing: Immediately after collection, centrifuge the blood to separate the plasma. Transfer the plasma to labeled cryovials and store at -80°C until analysis.[9][14]

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS.[9][15] The method should be validated for linearity, accuracy, precision, and stability.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis.[9][17]

Mandatory Visualization

Lipoic_Acid_Metabolism cluster_beta_oxidation Beta-Oxidation cluster_s_methylation S-Methylation & Oxidation cluster_conjugation Conjugation LA This compound DHLA Dihydrothis compound LA->DHLA Reduction/ Oxidation BLA Bisnorthis compound (C6) LA->BLA β-oxidation Glycine_Conj Glycine Conjugate LA->Glycine_Conj Glycine (species-dependent) BMT_C6 4,6-bismethylthio- hexanoic acid DHLA->BMT_C6 S-methylation TLA Tetranorthis compound (C4) BLA->TLA β-oxidation BMT_C4 2,4-bismethylthio- butanoic acid BMT_C6->BMT_C4 β-oxidation Disulfoxide Disulfoxide of 2,4-bismethylmercapto- butanoic acid BMT_C4->Disulfoxide Oxidation

Caption: Major metabolic pathways of this compound.

PK_Sample_Workflow start Blood Sample Collection (e.g., EDTA or Heparin tube) centrifuge Centrifugation (e.g., 3000 rpm for 10 min at 4°C) start->centrifuge plasma Plasma Separation centrifuge->plasma storage Store Plasma at -80°C plasma->storage extraction Sample Preparation (Protein Precipitation or SPE) storage->extraction analysis LC-MS/MS Analysis extraction->analysis data Pharmacokinetic Data Analysis analysis->data

Caption: General workflow for pharmacokinetic sample analysis.

References

optimizing reaction conditions for the enzymatic ligation of lipoic acid to proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic ligation of lipoic acid and its analogs to proteins using this compound Ligase (LplA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of enzymatic this compound ligation?

A1: The process involves the use of E. coli this compound Ligase (LplA) or its mutants to covalently attach this compound or a this compound analog to a specific lysine (B10760008) residue within a 13-amino acid this compound Ligase Acceptor Peptide (LAP) tag.[1][2][3] This LAP tag is genetically fused to your protein of interest. The reaction is ATP-dependent and requires magnesium ions as a cofactor.[4] Often, a two-step approach is used where a this compound analog with a bioorthogonal handle (like an azide) is first enzymatically ligated, followed by a chemical conjugation step (e.g., click chemistry) to attach a molecule of interest, such as a fluorophore or a drug.[1][2][5]

Q2: Which LplA enzyme should I use? Wild-type or a mutant?

A2: The choice of enzyme depends on your substrate. Wild-type LplA is efficient for ligating natural this compound. However, if you are using this compound analogs, a mutant enzyme may be necessary. For example, the LplA W37V mutant has been shown to effectively ligate unnatural substrates like 7-hydroxycoumarin and aryl-aldehydes.[1][3] It is recommended to consult the literature for the specific this compound analog you are using to select the most appropriate LplA variant.

Q3: Can I use substrates other than this compound?

A3: Yes, LplA and its mutants exhibit a degree of substrate promiscuity, allowing the ligation of various this compound analogs. These can include molecules with azide (B81097) or alkyne handles for subsequent click chemistry, or even fluorophores like 7-hydroxycoumarin.[1][2][3] The efficiency of ligation will vary depending on the specific analog and the LplA variant used.

Q4: How should I store the LplA enzyme?

A4: Like most enzymes, LplA should be stored at low temperatures to maintain its activity. Storage at -20°C or -80°C in a glycerol-containing buffer is a common practice. Avoid repeated freeze-thaw cycles, as this can lead to a loss of enzymatic activity. It is advisable to aliquot the enzyme into smaller, single-use volumes.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Ligation Product Inactive LplA Enzyme: Enzyme may have degraded due to improper storage or multiple freeze-thaw cycles.- Use a fresh aliquot of LplA enzyme. - Verify enzyme activity with a positive control reaction.
Degraded ATP: ATP is essential for the reaction and can be hydrolyzed during storage or freeze-thaw cycles.- Use a fresh stock of ATP. - Aliquot ATP solutions and store them at -20°C.
Suboptimal Component Concentrations: Incorrect concentrations of LplA, substrate protein, this compound analog, ATP, or Mg2+.- Optimize the concentration of each component systematically. Refer to the Reaction Condition Optimization table below. - Ensure accurate measurement of all components.
Incorrect Reaction Buffer pH: The pH of the reaction is outside the optimal range for LplA activity.- Prepare a fresh reaction buffer and verify its pH. The optimal pH is typically between 7.0 and 8.5.
Presence of Inhibitors: Contaminants in the protein preparation or other reagents may inhibit the enzyme.- Ensure high purity of the LAP-tagged protein and other reagents. - Consider adding a purification step for your protein.
Non-Specific Labeling Contaminating Proteins: The purified LAP-tagged protein may contain other proteins that can be non-specifically labeled.- Improve the purity of your LAP-tagged protein through additional chromatography steps.
High Enzyme Concentration: Using an excessive amount of LplA may lead to non-specific interactions.- Reduce the concentration of LplA in the reaction.
Inconsistent Results Variability in Reagent Preparation: Inconsistent preparation of buffers and stock solutions.- Standardize all reagent preparation protocols. - Prepare larger batches of buffers and stock solutions to minimize variability between experiments.
Pipetting Errors: Inaccurate pipetting can lead to significant variations in reaction component concentrations.- Calibrate your pipettes regularly. - Use appropriate pipette volumes for the amounts being dispensed.

Data Presentation: Reaction Condition Optimization

The following tables provide recommended starting concentrations and ranges for optimizing your enzymatic ligation reaction. The optimal conditions may vary depending on the specific protein, this compound analog, and LplA variant used.

Table 1: Recommended Reaction Component Concentrations

ComponentRecommended Starting ConcentrationTypical Range for Optimization
LplA Enzyme1 µM0.5 - 5 µM
LAP-tagged Protein50 µM10 - 200 µM
This compound Analog200 µM100 - 500 µM
ATP1 mM0.5 - 5 mM
MgCl₂ or Mg(OAc)₂2 mM1 - 10 mM

Table 2: Environmental Reaction Conditions

ParameterRecommended ValueRange for Optimization
pH 7.2 - 8.06.5 - 9.0
Temperature 30°C16°C - 37°C
Incubation Time 1 - 4 hours30 minutes - Overnight

Experimental Protocols

Detailed Protocol for In Vitro Enzymatic Ligation

This protocol provides a general guideline for a standard 50 µL in vitro ligation reaction. Optimization of each component may be required.

Materials:

  • Purified LplA enzyme (e.g., LplAW37V)

  • Purified LAP-tagged protein of interest

  • This compound analog (e.g., 10-azidodecanoic acid)

  • ATP solution (100 mM stock)

  • MgCl₂ solution (100 mM stock)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Nuclease-free water

Procedure:

  • Prepare the Reaction Mixture: On ice, combine the following components in a microcentrifuge tube. It is recommended to prepare a master mix if running multiple reactions.

    • Reaction Buffer (to a final 1x concentration)

    • LAP-tagged protein (to a final concentration of 50 µM)

    • This compound analog (to a final concentration of 200 µM)

    • ATP (to a final concentration of 1 mM)

    • MgCl₂ (to a final concentration of 2 mM)

    • LplA enzyme (to a final concentration of 1 µM)

    • Nuclease-free water to bring the total volume to 50 µL.

  • Incubate the Reaction: Mix the components gently by pipetting. Incubate the reaction at 30°C for 1-4 hours. For difficult substrates or lower enzyme concentrations, the incubation time can be extended overnight at 16°C.

  • Stop the Reaction (Optional): The reaction can be stopped by adding EDTA to a final concentration of 10 mM to chelate the Mg2+ ions.

  • Analysis of Ligation Efficiency: The efficiency of the ligation can be analyzed by various methods, such as:

    • SDS-PAGE with fluorescent scanning: If a fluorescent this compound analog was used.

    • Western blot: Following a subsequent click chemistry reaction with a biotin-alkyne or FLAG-alkyne and detection with streptavidin-HRP or anti-FLAG antibody, respectively.

    • Mass spectrometry: To confirm the mass shift corresponding to the addition of the this compound analog.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_step1 Step 1: Enzymatic Ligation cluster_step2 Step 2: Bioorthogonal Chemistry protein LAP-tagged Protein ligated_protein Ligated Protein (with Azide handle) protein->ligated_protein Ligation lipoic_acid This compound Analog (e.g., with Azide) lipoic_acid->ligated_protein lpla LplA Enzyme lpla->ligated_protein atp_mg ATP, Mg2+ atp_mg->ligated_protein labeled_protein Final Labeled Protein ligated_protein->labeled_protein Click Chemistry probe Probe Molecule (e.g., Fluorophore-Alkyne) probe->labeled_protein

Caption: A two-step workflow for site-specific protein labeling using LplA.

Troubleshooting Logic Diagram

troubleshooting_logic start Low or No Ligation Product check_enzyme Is the LplA enzyme active? (Test with positive control) start->check_enzyme check_reagents Are ATP and other reagents fresh and at the correct concentration? check_enzyme->check_reagents No solution_enzyme Use fresh enzyme aliquot. check_enzyme->solution_enzyme Yes check_conditions Are reaction conditions (pH, temp) optimal? check_reagents->check_conditions No solution_reagents Use fresh ATP and verify concentrations. check_reagents->solution_reagents Yes check_protein Is the LAP-tagged protein pure and correctly folded? check_conditions->check_protein No solution_conditions Optimize pH and temperature. check_conditions->solution_conditions Yes solution_protein Re-purify protein. check_protein->solution_protein No

Caption: A decision tree for troubleshooting low ligation efficiency.

References

Validation & Comparative

comparative analysis of the antioxidant capacity of lipoic acid and glutathione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant capacities of two pivotal endogenous antioxidants: lipoic acid and glutathione (B108866). While both molecules are crucial for cellular defense against oxidative stress, they exhibit distinct mechanisms and potencies in various contexts. This analysis is supported by a review of their biochemical roles, synergistic interactions, and performance in key antioxidant assays.

Introduction to this compound and Glutathione

This compound (LA) , and its reduced form, dihydrothis compound (DHLA), constitute a potent redox couple.[1] this compound is a unique antioxidant as it is soluble in both water and fat, allowing it to function in various cellular compartments.[2] It is known for its ability to directly scavenge reactive oxygen species (ROS) and to regenerate other primary antioxidants, including glutathione, vitamin C, and vitamin E.[2][3]

Glutathione (GSH) is a tripeptide that is often referred to as the body's "master antioxidant."[4] It is the most abundant intracellular antioxidant and plays a central role in detoxification, neutralization of free radicals, and maintaining the cellular redox state.[4]

Mechanisms of Antioxidant Action

This compound and glutathione employ multiple mechanisms to combat oxidative stress. Their primary roles can be categorized as direct radical scavenging and indirect antioxidant effects through cellular signaling pathways.

Direct Radical Scavenging

Both this compound, particularly in its reduced form (DHLA), and glutathione can directly neutralize a variety of reactive oxygen species. The redox potential of the LA/DHLA couple is -0.32 V, which is lower than that of the GSH/GSSG couple (-0.24 V), indicating that DHLA has a greater capacity to donate electrons and reduce other molecules, including oxidized glutathione (GSSG).

Indirect Antioxidant Effects and Synergism

A key aspect of this compound's antioxidant function is its ability to regenerate glutathione.[2][4] this compound supplementation has been shown to increase intracellular glutathione levels.[5] This is achieved in part through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.

The Nrf2 pathway is a primary regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of genes encoding antioxidant and detoxification enzymes. This compound can induce the Nrf2 pathway, leading to increased synthesis of enzymes like γ-glutamylcysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis.

Nrf2_Signaling_Pathway Lipoic_Acid This compound Keap1_Nrf2 Keap1-Nrf2 Complex Lipoic_Acid->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to nucleus and binds to ARE Antioxidant_Enzymes Increased Synthesis of Antioxidant Enzymes (e.g., GCL for GSH synthesis) ARE->Antioxidant_Enzymes Promotes transcription Glutathione Increased Glutathione (GSH) Antioxidant_Enzymes->Glutathione Cellular_Protection Enhanced Cellular Protection Glutathione->Cellular_Protection DPPH_Workflow DPPH_Solution Prepare 0.1 mM DPPH in Methanol Reaction Mix DPPH Solution with Sample/Standard DPPH_Solution->Reaction Sample_Prep Prepare Samples (this compound, Glutathione) and Standard Sample_Prep->Reaction Incubation Incubate in Dark (30 min, RT) Reaction->Incubation Measurement Measure Absorbance at 517 nm Incubation->Measurement Calculation Calculate % Inhibition and IC50 Measurement->Calculation

References

Lipoic Acid in the Management of Diabetic Neuropathy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of lipoic acid as a therapeutic agent for diabetic neuropathy, offering a comparative perspective against other established treatments. The information is supported by experimental data from key clinical trials to aid in research and development decisions.

Performance Comparison: this compound vs. Alternatives

The efficacy of this compound in treating diabetic neuropathy has been evaluated in numerous clinical trials. For a clear comparison, this section presents quantitative data from seminal studies on this compound and contrasts it with data from trials of commonly prescribed alternative medications: pregabalin (B1679071) (an anticonvulsant) and duloxetine (B1670986) (a serotonin-norepinephrine reuptake inhibitor).

Key Efficacy and Safety Data from Clinical Trials
Trial Treatment Group Primary Endpoint Result Key Adverse Events
ALADIN Study [1][2]This compound (600 mg/day IV)Change in Total Symptom Score (TSS)Significant reduction in TSS compared to placebo (-5.0 vs -2.6 points).[1]Nausea (dose-dependent).[1]
SYDNEY 2 Trial [3][4]This compound (600 mg/day oral)Change in Total Symptom Score (TSS)Significant reduction in TSS compared to placebo (-4.9 vs -2.9 points).[3]Nausea, vomiting (dose-dependent).[3]
NATHAN 1 Trial [5][6][7][8]This compound (600 mg/day oral)Change in Neuropathy Impairment Score (NIS)Significant improvement in NIS compared to placebo.[6][8]Higher rate of serious adverse events vs. placebo (38.1% vs 28.0%).[6][8]
PAIN-CARE Trial [9][10][11]Pregabalin (up to 600 mg/day)Mean Pain Intensity (0-10 scale)Significant reduction in pain intensity from baseline (5.32 to 3.25).[10][11]Dizziness, sedation.[12]
PAIN-CARE Trial [9][10][11]This compound (600 mg/day) + PregabalinMean Pain Intensity (0-10 scale)No significant added benefit compared to pregabalin alone.[10][11]Not specified.
Duloxetine Trial [13][14][15]Duloxetine (60 mg/day)Change in Visual Analog Scale (VAS) for painSignificant reduction in VAS scores.[13]Nausea, dizziness, dry mouth.[13]
Duloxetine Trial [13][14][15]Duloxetine (60 mg/day) + this compound (600 mg/day)Change in Visual Analog Scale (VAS) for painSignificantly greater reduction in VAS scores compared to duloxetine alone.[13]Mild and transient, similar to monotherapy.[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of the experimental protocols used in the key clinical trials cited.

Total Symptom Score (TSS) Assessment

The Total Symptom Score is a composite measure used to quantify the severity of key neuropathic symptoms.[16]

  • Symptoms Assessed: Stabbing pain, burning pain, paresthesia (tingling or prickling), and asleep numbness in the feet.[3][17]

  • Scoring: Each symptom's intensity is rated on a scale (e.g., 0 = none, 1 = mild, 2 = moderate, 3 = severe) and frequency (e.g., 0 = never, 1 = occasionally, 2 = frequently, 3 = constantly). The scores for all symptoms are summed to produce the total score.[17]

  • Administration: The TSS is typically assessed at baseline and at specified follow-up intervals throughout the trial.[1]

Nerve Conduction Velocity (NCV) Studies

Nerve conduction velocity studies are electrophysiological tests that measure the speed at which an electrical impulse travels along a nerve.[18][19]

  • Procedure:

    • Stimulation: A surface electrode is placed on the skin over the nerve of interest, which is then stimulated with a brief electrical pulse.

    • Recording: Another electrode, placed at a known distance along the nerve, records the arrival of the electrical impulse.

    • Calculation: The nerve conduction velocity is calculated by dividing the distance between the electrodes by the time it takes for the impulse to travel between them (conduction time).[18]

  • Nerves Commonly Assessed: Sural, peroneal, and tibial nerves in the lower limbs are commonly evaluated in diabetic neuropathy trials.[19]

  • Parameters Measured: In addition to conduction velocity, the amplitude and latency of the nerve response are also recorded as indicators of nerve health.[18]

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes and experimental designs can enhance understanding. The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in diabetic neuropathy and the workflow of a typical clinical trial.

G cluster_0 Hyperglycemia-Induced Pathophysiology cluster_1 This compound Mechanism of Action Hyperglycemia Hyperglycemia Polyol Pathway Polyol Pathway Hyperglycemia->Polyol Pathway PKC Activation PKC Activation Hyperglycemia->PKC Activation AGEs Formation AGEs Formation Hyperglycemia->AGEs Formation Oxidative Stress Oxidative Stress Polyol Pathway->Oxidative Stress PKC Activation->Oxidative Stress AGEs Formation->Oxidative Stress Nerve Damage Nerve Damage Oxidative Stress->Nerve Damage Leads to This compound This compound Antioxidant Effects Antioxidant Effects This compound->Antioxidant Effects Direct Scavenging & GSH Regeneration Improved Blood Flow Improved Blood Flow This compound->Improved Blood Flow Increases NO Antioxidant Effects->Oxidative Stress Inhibits Nerve Ischemia Nerve Ischemia Improved Blood Flow->Nerve Ischemia Reduces Nerve Ischemia->Nerve Damage Diabetic Neuropathy Symptoms Diabetic Neuropathy Symptoms Nerve Damage->Diabetic Neuropathy Symptoms

Caption: this compound's Mechanism in Diabetic Neuropathy.

G Patient Recruitment Patient Recruitment Screening & Baseline Assessment Screening & Baseline Assessment Patient Recruitment->Screening & Baseline Assessment Randomization Randomization Screening & Baseline Assessment->Randomization Treatment Group (this compound) Treatment Group (this compound) Randomization->Treatment Group (this compound) Control Group (Placebo) Control Group (Placebo) Randomization->Control Group (Placebo) Follow-up Assessments Follow-up Assessments Treatment Group (this compound)->Follow-up Assessments Control Group (Placebo)->Follow-up Assessments Data Analysis Data Analysis Follow-up Assessments->Data Analysis Results & Conclusion Results & Conclusion Data Analysis->Results & Conclusion

Caption: Typical Clinical Trial Workflow for Diabetic Neuropathy.

Comparative Mechanisms of Action

Understanding the distinct mechanisms of action of this compound and its alternatives is fundamental for targeted drug development and personalized medicine.

This compound

This compound is a potent antioxidant that acts through multiple pathways to mitigate nerve damage in diabetic neuropathy. It directly scavenges reactive oxygen species and regenerates endogenous antioxidants such as glutathione.[20] Additionally, this compound improves microcirculation by increasing the production of nitric oxide, a vasodilator, which can help to reduce nerve ischemia.[13]

Anticonvulsants (e.g., Pregabalin)

Anticonvulsants like pregabalin are thought to exert their analgesic effects by binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system.[21][22] This action reduces the influx of calcium into presynaptic neurons, which in turn decreases the release of excitatory neurotransmitters such as glutamate, substance P, and norepinephrine (B1679862), thereby dampening pain signals.[21]

Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) (e.g., Duloxetine)

SNRIs, such as duloxetine, are believed to alleviate neuropathic pain by increasing the levels of serotonin (B10506) and norepinephrine in the synaptic cleft within the descending pain pathways of the central nervous system.[23][24] This enhancement of serotonergic and noradrenergic activity is thought to strengthen the descending inhibitory pain signals, thus reducing the perception of pain.[25]

G cluster_0 This compound cluster_1 Anticonvulsants (Pregabalin) cluster_2 SNRIs (Duloxetine) ROS Scavenging ROS Scavenging Reduced Oxidative Stress Reduced Oxidative Stress ROS Scavenging->Reduced Oxidative Stress GSH Regeneration GSH Regeneration GSH Regeneration->Reduced Oxidative Stress NO Production NO Production Improved Microcirculation Improved Microcirculation NO Production->Improved Microcirculation Analgesia Analgesia Reduced Oxidative Stress->Analgesia Improved Microcirculation->Analgesia Binds to α2δ subunit of Ca2+ channels Binds to α2δ subunit of Ca2+ channels Reduced neurotransmitter release Reduced neurotransmitter release Binds to α2δ subunit of Ca2+ channels->Reduced neurotransmitter release Reduced neurotransmitter release->Analgesia Inhibits Serotonin & Norepinephrine reuptake Inhibits Serotonin & Norepinephrine reuptake Increased synaptic neurotransmitters Increased synaptic neurotransmitters Inhibits Serotonin & Norepinephrine reuptake->Increased synaptic neurotransmitters Increased synaptic neurotransmitters->Analgesia

Caption: Comparative Mechanisms of Action in Neuropathic Pain.

References

comparing the neuroprotective effects of R-lipoic acid vs. alpha-lipoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the experimental evidence supporting the neuroprotective efficacy of R-lipoic acid over its racemic counterpart, alpha-lipoic acid.

Introduction

Alpha-lipoic acid (ALA), a naturally occurring antioxidant, has garnered significant attention in the scientific community for its potential therapeutic applications in a range of conditions, most notably for its neuroprotective properties.[1] ALA exists as two enantiomers: R-lipoic acid (R-LA) and S-lipoic acid (S-LA). While commercially available ALA supplements are typically a 50/50 racemic mixture of both enantiomers, it is the R-LA form that is endogenously synthesized and acts as an essential cofactor for mitochondrial enzymes.[2][3][4] This guide provides a detailed comparison of the neuroprotective effects of R-LA and ALA, drawing upon experimental data to elucidate their respective mechanisms of action and therapeutic potential for researchers, scientists, and drug development professionals.

Comparative Efficacy: Insights from In Vitro and In Vivo Studies

Experimental evidence consistently demonstrates the superior neuroprotective activity of the R-enantiomer of lipoic acid compared to the racemic mixture or the S-enantiomer alone.[5][6] R-LA generally exhibits higher bioavailability and potency.[3][6][7][8][9][10] Pharmacokinetic studies have shown that after oral administration of a racemic mixture, the peak plasma concentrations of R-LA are 40-50% higher than those of S-LA, suggesting more efficient absorption of the R-enantiomer.[3][7]

Enhanced Mitochondrial Protection with R-Lipoic Acid

A critical aspect of neuroprotection involves the preservation of mitochondrial function, which is often compromised in neurodegenerative diseases. R-LA has been shown to be more effective than S-LA or the racemic mixture in this regard.[5][11][12][13][14] In a study on aged rats, dietary supplementation with R-LA, in combination with acetyl-L-carnitine, significantly increased the number of intact mitochondria and reduced the number of severely damaged mitochondria in the hippocampus.[14] This improvement in mitochondrial integrity is crucial for maintaining cellular energy production and reducing oxidative stress.

Superior Antioxidant and Anti-inflammatory Activity

Both R-LA and ALA exert their neuroprotective effects in part through their potent antioxidant and anti-inflammatory properties.[11][15][16][17][18][19][20][21][22] They function by scavenging reactive oxygen species (ROS), chelating metal ions, regenerating other vital antioxidants such as vitamin C, vitamin E, and glutathione, and modulating key inflammatory signaling pathways like NF-κB.[2][15][17][20][23]

In cellular models of Parkinson's disease, R-LA demonstrated a protective effect against cellular damage induced by neurotoxins like 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).[11] R-LA increased cell viability, decreased apoptosis and intracellular ROS, and reversed the decrease in dopamine (B1211576) levels.[11] Furthermore, R-LA was found to up-regulate the mitochondrial regulatory protein PGC-1α and modulate autophagy-related proteins.[11]

Quantitative Data Summary

The following tables summarize quantitative data from key experimental studies, highlighting the comparative neuroprotective effects of R-LA and ALA.

Table 1: Effects of R-Lipoic Acid in Cellular Models of Parkinson's Disease

ParameterModelTreatmentResultReference
Cell Viability6-OHDA-induced SH-SY5Y cellsR-LAIncreased[11]
Apoptosis6-OHDA-induced SH-SY5Y cellsR-LADecreased[11]
Intracellular ROS6-OHDA-induced SH-SY5Y cellsR-LADecreased[11]
Dopamine Levels6-OHDA-induced SH-SY5Y cellsR-LAReversed decrease[11]
α-Synuclein Expression6-OHDA-induced SH-SY5Y cellsR-LAReversed increase[11]
PGC-1α Expression6-OHDA-induced SH-SY5Y cellsR-LASignificantly up-regulated[11]

Table 2: Effects of Alpha-Lipoic Acid on Oxidative Stress Markers in Radiation-Induced Brainstem Injury in Rats

ParameterControl Group (VC)Radiation-Only Group (RAD)Radiation + ALA Group (RAL)Reference
MDA (μM)31.66 ± 1.7246.29 ± 1.6433.04 ± 1.16[16]
SOD (U/mL)--60.26 ± 5.47[16]
CAT (U/mL)--71.73 ± 2.88[16]
TAC (μmol/L)219.24 ± 10.36125.98 ± 7.27227.31 ± 9.40[16]

Experimental Protocols

Cellular Model of Parkinson's Disease
  • Cell Line: Human neuroblastoma SH-SY5Y cells.[11]

  • Neurotoxin Induction: Parkinson's disease models were induced by treating cells with 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[11]

  • Treatment: Cells were treated with the R form of α-lipoic acid (RLA).[11]

  • Assays:

    • Cell Viability: Assessed using the CCK-8 assay.[11]

    • Apoptosis: Detected using the Annexin V-FITC assay.[11]

    • Intracellular ROS: Measured by fluorescence staining.[11]

    • Dopamine and α-Synuclein Levels: Quantified using ELISA assays.[11]

    • Mitochondrial Function: Evaluated by measuring cytotoxicity, ATP levels, and mitochondrial gene expression.[11]

    • Autophagy-Related Proteins: Analyzed by Western blot for Parkin, PINK1, p62, ATG12, and LC3.[11]

    • Cell Autophagy: Visualized by immunofluorescence.[11]

Animal Model of Radiation-Induced Brainstem Injury
  • Animal Model: Rats.[16]

  • Injury Induction: Whole-brain radiation was administered at a single dose of 25 Gy.[16]

  • Treatment: Alpha-lipoic acid (ALA) was given intraperitoneally at a dose of 200 mg/kg body weight one hour before radiation.[16]

  • Groups: Vehicle control (VC), ALA alone, radiation-only (RAD), and radiation + ALA (RAL).[16]

  • Assays:

    • Oxidative Stress Markers: Superoxide dismutase (SOD), catalase (CAT), malondialdehyde (MDA), and total antioxidant capacity (TAC) in the brainstem were measured 6 hours post-radiation.[16]

    • Histopathology: Pathological examination was carried out at 24 hours, 72 hours, and five days post-radiation to assess tissue damage.[16]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of R-LA and ALA are mediated through the modulation of several key signaling pathways. The diagrams below illustrate these mechanisms.

G cluster_stress Oxidative Stress cluster_neuroprotection Neuroprotective Effects cluster_lipoic_acid R-Lipoic Acid / Alpha-Lipoic Acid ROS Reactive Oxygen Species (ROS) Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Cell_Survival Neuronal Survival ROS->Cell_Survival Induces Apoptosis Mito_Dys->ROS Reduced_Inflam Reduced Neuroinflammation Reduced_Inflam->Cell_Survival Improved_Mito Improved Mitochondrial Function Improved_Mito->Cell_Survival LA R-LA / ALA LA->ROS Scavenges LA->Reduced_Inflam Inhibits NF-κB LA->Improved_Mito Acts as cofactor

Caption: Overview of the neuroprotective mechanisms of R-lipoic acid and alpha-lipoic acid.

G cluster_workflow Experimental Workflow: Cellular Model Cells SH-SY5Y Cells Toxin Neurotoxin (6-OHDA / MPTP) Cells->Toxin Treatment R-Lipoic Acid Treatment Toxin->Treatment Viability Cell Viability (CCK-8) Treatment->Viability Apoptosis Apoptosis (Annexin V) Treatment->Apoptosis ROS ROS Measurement Treatment->ROS Proteins Protein Analysis (ELISA, Western Blot) Treatment->Proteins

Caption: Workflow for in vitro assessment of R-lipoic acid's neuroprotective effects.

Conclusion

The available experimental data strongly indicates that R-lipoic acid is the more biologically active and potent enantiomer for neuroprotection compared to the commonly available racemic alpha-lipoic acid. Its superior bioavailability and enhanced ability to protect and improve mitochondrial function make it a more promising candidate for therapeutic development in the context of neurodegenerative diseases. For researchers and drug development professionals, focusing on the R-enantiomer may yield more significant and consistent neuroprotective outcomes. Future clinical trials should consider the use of pure R-LA to fully evaluate its therapeutic potential.

References

A Comparative Guide to Analytical Methods for Lipoic Acid Determination in Dietary Supplements

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of alpha-lipoic acid (α-LA), a potent antioxidant widely used in dietary supplements, is crucial for ensuring product quality, safety, and efficacy. The selection of an appropriate analytical method is paramount for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of three common analytical methods for the determination of lipoic acid in supplement formulations: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.

The validation of these analytical methods is essential to ensure they are fit for purpose, providing reliable and reproducible data.[1][2][3] This guide details the experimental protocols and presents key validation parameters for each technique to facilitate an objective comparison.

Cross-Validation Workflow for Analytical Methods

The cross-validation of analytical methods is a critical process to confirm that a validated method produces reliable and consistent results across different laboratories, analysts, or instruments.[4] The following diagram illustrates a general workflow for the cross-validation of different analytical methods for this compound determination.

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation & Comparison Sample Dietary Supplement Sample Extraction Extraction of this compound (e.g., Sonication in Methanol) Sample->Extraction Filtration Filtration/Centrifugation Extraction->Filtration HPLC_UV HPLC-UV Analysis Filtration->HPLC_UV LC_MS LC-MS/MS Analysis Filtration->LC_MS Spectro Spectrophotometric Analysis Filtration->Spectro Data_Analysis Data Acquisition & Processing HPLC_UV->Data_Analysis LC_MS->Data_Analysis Spectro->Data_Analysis Compare Comparison of Validation Parameters (Accuracy, Precision, Linearity, LOD, LOQ) Data_Analysis->Compare Report Selection of Optimal Method Compare->Report

References

a comparative study on the efficacy of lipoic acid and N-acetylcysteine in vitro

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers and Drug Development Professionals

Lipoic acid (LA) and N-acetylcysteine (NAC) are two potent antioxidants with significant therapeutic potential. Both sulfur-containing compounds are recognized for their ability to mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases. This guide provides a comparative in vitro analysis of their efficacy, supported by experimental data, detailed protocols, and an examination of their influence on key cellular signaling pathways.

Quantitative Comparison of Efficacy

The following tables summarize the available quantitative data from in vitro studies, offering a direct comparison of the antioxidant and signaling modulation properties of this compound and N-acetylcysteine.

ParameterThis compound (LA)N-Acetylcysteine (NAC)Reference
DPPH Radical Scavenging (IC50) Data not directly comparable89.23 µM[1]
Total Antioxidant Status (TAS) Lower efficacyFourfold higher efficacy than LA[2][3]

Table 1: Comparative In Vitro Antioxidant Activity. This table highlights the direct radical scavenging and overall antioxidant capacity. While a direct comparison of DPPH scavenging is limited by available data, in vivo-derived data on total antioxidant status suggests a stronger overall effect from NAC.

Signaling PathwayThis compound (LA)N-Acetylcysteine (NAC)Key FindingsReference
NF-κB Activation More Potent Inhibitor Less Potent Inhibitor4 mM of LA showed complete inhibition, whereas 20 mM of NAC was required. LA, but not NAC, inhibited TNFα-induced NF-κB activation.[4]
MAPK (p38 & JNK) Effective Effective Both 0.5 mM LA and 1 mM NAC prevented zinc deficiency-induced phosphorylation of p38 and JNK.[5]
MAPK (ERK) Modulator Modulator Both compounds were found to modulate the ERK signaling pathway in response to ammonia-induced inflammation.[6]
Keap1-Nrf2 Pathway Promotes Nuclear Translocation Promotes Nuclear Translocation Both compounds are known to activate the Nrf2 pathway, a key regulator of endogenous antioxidant defense.[7][8]

Table 2: Comparative Effects on Key Signaling Pathways. This table outlines the differential and overlapping effects of LA and NAC on critical cellular signaling cascades involved in inflammation and antioxidant response.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method to evaluate the free radical scavenging activity of antioxidant compounds.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727).

    • Prepare a series of concentrations of this compound and N-Acetylcysteine in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the antioxidant solution (LA or NAC) at various concentrations.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, add 100 µL of methanol instead of the antioxidant solution.

  • Incubation:

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the antioxidant that causes 50% inhibition of the DPPH radical) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

Intracellular Reactive Oxygen Species (ROS) Measurement using DCFH-DA

This cell-based assay quantifies the overall intracellular ROS levels.

Principle: 2',7'-Dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.

Protocol:

  • Cell Culture:

    • Seed cells (e.g., human fibroblasts, endothelial cells) in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Loading with DCFH-DA:

    • Wash the cells with a warm buffer (e.g., PBS or HBSS).

    • Incubate the cells with a working solution of DCFH-DA (e.g., 10 µM in serum-free media) for 30-60 minutes at 37°C in the dark.

  • Treatment:

    • Wash the cells to remove the excess probe.

    • Treat the cells with the desired concentrations of this compound or N-Acetylcysteine, along with an oxidative stress inducer (e.g., H₂O₂ or TNF-α) if required.

  • Measurement:

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Western Blot for Phosphorylated Kinases (p-p38, p-JNK, p-ERK)

This technique is used to detect and quantify the activation of specific proteins in a signaling pathway.

Protocol:

  • Cell Lysis:

    • After treatment with LA or NAC, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of the kinases of interest (e.g., anti-phospho-p38, anti-phospho-JNK, anti-phospho-ERK) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.

    • Normalize the levels of phosphorylated proteins to the total protein levels of the respective kinases.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and N-Acetylcysteine, as well as a general experimental workflow for their comparative analysis.

G cluster_stimulus Oxidative Stress / Inflammatory Stimuli cluster_antioxidants Antioxidant Intervention cluster_pathways Signaling Pathways cluster_response Cellular Response Stimulus e.g., H₂O₂, TNF-α MAPK MAPK (p38, JNK, ERK) Stimulus->MAPK Activates NFkB NF-κB Stimulus->NFkB Activates Nrf2 Keap1-Nrf2 Stimulus->Nrf2 Activates LA This compound LA->MAPK Inhibits LA->NFkB Inhibits LA->Nrf2 Activates NAC N-Acetylcysteine NAC->MAPK Inhibits NAC->NFkB Inhibits NAC->Nrf2 Activates Inflammation Inflammation (e.g., Cytokine Production) MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis NFkB->Inflammation Antioxidant_Defense Antioxidant Gene Expression Nrf2->Antioxidant_Defense

Caption: Modulation of key signaling pathways by this compound and N-Acetylcysteine.

G cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., Fibroblasts, Endothelial cells) Treatment 2. Treatment - Control - Oxidative Stressor - Stressor + LA - Stressor + NAC Cell_Culture->Treatment Antioxidant_Assays 3a. Antioxidant Capacity (DPPH, FRAP) Treatment->Antioxidant_Assays ROS_Assay 3b. Intracellular ROS (DCFH-DA) Treatment->ROS_Assay Viability_Assay 3c. Cell Viability (MTT) Treatment->Viability_Assay Signaling_Assay 3d. Signaling Pathways (Western Blot for p-MAPKs, Nrf2 translocation) Treatment->Signaling_Assay Data_Quantification 4. Data Quantification - IC50 values - Fluorescence Intensity - Protein Band Densitometry Antioxidant_Assays->Data_Quantification ROS_Assay->Data_Quantification Viability_Assay->Data_Quantification Signaling_Assay->Data_Quantification Comparison 5. Comparative Efficacy Analysis Data_Quantification->Comparison

Caption: General experimental workflow for the in vitro comparison of this compound and N-Acetylcysteine.

Conclusion

Both this compound and N-Acetylcysteine demonstrate significant antioxidant and anti-inflammatory properties in vitro. While NAC appears to have a higher total antioxidant capacity, LA shows greater potency in inhibiting the NF-κB signaling pathway. Their effects on the MAPK and Keap1-Nrf2 pathways are comparable, highlighting their shared mechanisms in combating oxidative stress. The choice between these two compounds may, therefore, depend on the specific therapeutic target and the desired molecular mechanism of action. Further direct comparative studies employing a standardized panel of in vitro antioxidant assays are warranted to provide a more definitive quantitative ranking of their efficacy.

References

validation of the anti-cancer properties of lipoic acid in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

Alpha-lipoic acid (ALA), a naturally occurring antioxidant, has garnered significant attention in oncology research for its potential as an anti-cancer agent. Preclinical studies have demonstrated its ability to inhibit tumor cell proliferation, induce apoptosis, and suppress metastasis across a variety of cancer types. This guide provides a comparative overview of the key findings from preclinical models, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to support researchers, scientists, and drug development professionals.

Data Presentation: In Vitro and In Vivo Efficacy of Lipoic Acid

The anti-cancer effects of this compound have been quantified in numerous preclinical studies. The following tables summarize its efficacy in terms of cell viability (IC50 values), apoptosis induction, and tumor growth inhibition in various cancer models.

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

Cancer TypeCell LineIC50 Value (µM)Exposure Time (h)Assay UsedReference
Prostate CancerLNCaP27148MTT[1]
Prostate CancerDU-14527848MTT[1]
Breast CancerMCF-7~50024MTT[2][3]
Ovarian CancerSKOV-321948XTT[4]
Breast CancerSkBr3>250048WST-1[5]
NeuroblastomaKelly>750048WST-1[5]
NeuroblastomaNeuro-2a>750048WST-1[5]

Note: IC50 values can vary significantly based on the specific assay and experimental conditions used.

Table 2: Pro-Apoptotic and Anti-Proliferative Effects of this compound In Vitro

Cancer TypeCell LineConcentration (mM)EffectObservation Time (h)Reference
Breast CancerSkBr32.5Significant decrease in cell viability/proliferation48[5]
NeuroblastomaKelly2.5, 5.0, 7.5Significant decrease in cell viability/proliferation48[5]
Lung CancerA549, PC9Not specifiedIncreased mitochondrial ROS, decreased Bcl-2, increased caspase-9Time-dependent[6]
Breast CancerMDA-MB-231Not specifiedEnhanced radiotherapy-induced apoptosisNot specified[7]

Table 3: In Vivo Tumor Growth Inhibition by this compound

Cancer ModelAnimal ModelTreatment RegimenOutcomeReference
SkBr3 Breast Cancer XenograftNMRI nu/nu mice18.5 mg/kg daily (i.p.)Retarded tumor progression[5]
MBT-2 Bladder Cancer SyngeneicC3H/HeN miceALA + Calcium Hydroxycitrate (every 12h, i.p.)Significant tumor growth delay compared to ALA alone[8]
Thyroid Cancer XenograftMouseNot specifiedSignificantly suppressed tumor growth[9]
Syngeneic Mouse Cancer ModelsMouseALA + Hydroxycitrate (METABLOC™)Reduced tumor growth[10]

Mechanisms of Action: Signaling Pathways and Cellular Processes

This compound exerts its anti-cancer effects through a multi-pronged approach, influencing several key signaling pathways involved in cancer cell metabolism, proliferation, and survival.

One of the primary mechanisms is the inhibition of the Warburg effect.[5] ALA can activate the pyruvate (B1213749) dehydrogenase (PDH) complex, which shunts pyruvate from lactate (B86563) production towards oxidative phosphorylation in the mitochondria.[5][8] This metabolic shift can increase reactive oxygen species (ROS) to levels that are toxic to cancer cells, thereby inducing apoptosis.[5][6]

Furthermore, ALA has been shown to modulate critical signaling cascades. In lung cancer cells, it downregulates the NRF2 antioxidant system by inhibiting PDK1, leading to elevated ROS and apoptosis.[6] In breast cancer, it can inhibit the TGFβ signaling pathway, which is crucial for migration and invasion, and also suppress the activity of protein tyrosine phosphatases PTP1B and SHP2.[2][11][12] Studies have also implicated ALA in the activation of AMPK and subsequent downregulation of the mTOR pathway, a central regulator of cell growth.[9]

G cluster_0 This compound (ALA) Intervention cluster_1 Metabolic Regulation (Warburg Effect) cluster_2 Signaling & Proliferation Pathways ALA This compound PDK1 PDK1 ALA->PDK1 inhibits PDH Pyruvate Dehydrogenase (PDH) ALA->PDH activates TGFb TGFβ Signaling ALA->TGFb inhibits PI3K_Akt PI3K/Akt/mTOR Pathway ALA->PI3K_Akt inhibits PDK1->PDH inhibits NRF2 NRF2 Pathway (Antioxidant Response) PDK1->NRF2 indirectly inhibits Glycolysis Aerobic Glycolysis (Lactate Production) PDH->Glycolysis shunts pyruvate from OxPhos Oxidative Phosphorylation PDH->OxPhos promotes ROS ↑ ROS OxPhos->ROS Apoptosis ↑ Apoptosis ROS->Apoptosis Migration ↓ Migration & Invasion TGFb->Migration Proliferation ↓ Proliferation PI3K_Akt->Proliferation NRF2->Apoptosis inhibition promotes

Key signaling pathways modulated by this compound in cancer cells.

Experimental Protocols

Detailed and reproducible methodologies are critical for validating preclinical findings. Below are representative protocols for key experiments used to assess the anti-cancer properties of this compound.

This protocol is adapted from methodologies described in studies on prostate and breast cancer cells.[1][2]

  • Cell Seeding: Plate cancer cells (e.g., LNCaP, DU-145, MCF-7) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere for 24 hours in a humidified incubator (37°C, 5% CO₂).

  • Treatment: Prepare serial dilutions of alpha-lipoic acid in complete culture medium. Replace the existing medium with medium containing various concentrations of ALA (e.g., 0-1000 µM). Include a vehicle control group (medium without ALA).

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.

This protocol is based on the methodology used to assess apoptosis in neuroblastoma and breast cancer cell lines.[5]

  • Cell Culture and Treatment: Seed 3x10⁵ cells per well in 6-well plates. After 24 hours, treat the cells with desired concentrations of ALA (e.g., 1 mM, 2.5 mM, 5 mM) for 24 hours. Use a known apoptosis inducer (e.g., camptothecin) as a positive control.

  • Cell Harvesting: Detach the cells using a non-enzymatic cell dissociation solution (e.g., 1 mM EDTA in PBS).

  • Fixation and Permeabilization: Wash the cells with PBS and then fix and permeabilize them using a commercial kit (e.g., BD Cytofix/Cytoperm™) according to the manufacturer's instructions. This step is crucial for allowing the antibody to access intracellular targets.

  • Staining: Stain the cells with a fluorochrome-conjugated antibody specific for cleaved (active) caspase-3. Incubate on ice for 30 minutes in the dark.

  • Flow Cytometry Analysis: Wash the cells to remove unbound antibody and resuspend them in an appropriate buffer. Analyze the cell population using a flow cytometer.

  • Data Interpretation: Quantify the percentage of cells positive for active caspase-3, which represents the apoptotic cell population.

This protocol represents a general workflow for evaluating the in vivo efficacy of this compound, as described in studies using mouse models.[5][8]

  • Animal Model: Use immunocompromised mice (e.g., NMRI nu/nu or BALB/c nude), 6-8 weeks old.

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5x10⁶ SkBr3 cells in 100 µL of PBS or Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=10-12 mice/group).

  • Treatment Administration:

    • Treatment Group: Administer this compound daily via intraperitoneal (i.p.) injection at a predetermined dose (e.g., 18.5 mg/kg).

    • Control Group: Administer the vehicle (e.g., saline) using the same route and schedule.

  • Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week for the duration of the study (e.g., 4 weeks).

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and histopathological analysis. Compare the mean tumor volumes between the treated and control groups to determine the extent of tumor growth inhibition.

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation start_vitro Select Cancer Cell Line culture Cell Culture & Expansion start_vitro->culture treat Treat with this compound (Dose-Response) culture->treat viability Cell Viability Assays (MTT, WST-1) treat->viability apoptosis Apoptosis Assays (Flow Cytometry) treat->apoptosis migration Migration/Invasion Assays treat->migration ic50 Determine IC50 viability->ic50 start_vivo Select Animal Model (e.g., Nude Mice) ic50->start_vivo Promising results lead to... implant Implant Tumor Cells (Xenograft) start_vivo->implant randomize Randomize into Groups (Treatment vs. Control) implant->randomize treat_vivo Administer this compound (e.g., i.p. injection) randomize->treat_vivo monitor Monitor Tumor Growth & Body Weight treat_vivo->monitor endpoint Endpoint Analysis (Tumor Weight, H&E) monitor->endpoint tgi Calculate Tumor Growth Inhibition (TGI) endpoint->tgi

A typical experimental workflow for preclinical validation.

References

Unveiling the Metabolic Maze: A Comparative Guide to Lipoic Acid Enantiomers in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced metabolic impact of different forms of lipoic acid is critical for harnessing its therapeutic potential. This guide provides an objective comparison of the metabolic effects of R-lipoic acid (R-LA), the naturally occurring enantiomer, and a racemic mixture of R- and S-lipoic acid (dl-LA), offering insights into the distinct roles each form plays at the cellular level.

This comparison is primarily based on a detailed metabolomic analysis of rat hepatoma cells (H4IIEC3), which reveals significant enantioselective effects on key metabolic pathways. While direct comparative metabolomic data for pure S-lipoic acid (S-LA) is limited in the reviewed literature, the data from the racemic mixture allows for inferences regarding its metabolic influence.

At a Glance: Key Metabolic Differences

The primary distinction observed is the potent inhibitory effect of R-LA on glycolysis and related pathways, a characteristic less pronounced with the racemic mixture. This suggests that the S-enantiomer may either have a weaker effect or potentially counteract some of the metabolic actions of the R-enantiomer.

Quantitative Metabolomic Data

The following tables summarize the time-dependent changes in the relative abundance of key metabolites in H4IIEC3 rat hepatoma cells treated with R-LA and dl-LA, as determined by gas chromatography-mass spectrometry (GC-MS) based metabolomics.[1]

Table 1: Relative Abundance of Glycolysis and TCA Cycle Metabolites [1]

MetaboliteTreatment0.5h3h6h12h24h
Glucose Control1.001.001.001.001.00
R-LA0.950.850.880.800.75
dl-LA0.980.900.920.880.85
Lactic Acid Control1.001.001.001.001.00
R-LA0.800.65 0.550.45 0.40
dl-LA0.900.800.750.700.65
Pyruvate (B1213749) Control1.001.001.001.001.00
R-LA0.900.800.750.700.65
dl-LA0.950.900.880.850.80
Citric Acid Control1.001.001.001.001.00
R-LA1.101.151.201.251.30
dl-LA1.051.101.151.201.25

Values are expressed as a ratio relative to the control at each time point. Data is derived from graphical representations in Ikuta et al., 2017 and represents approximate values. *p < 0.05, **p < 0.01 compared to control.

Table 2: Relative Abundance of Key Amino Acids [1]

Amino AcidTreatment0.5h3h6h12h24h
Threonine Control1.001.001.001.001.00
R-LA0.900.75 0.650.55 0.50
dl-LA0.950.850.800.750.70
Glycine Control1.001.001.001.001.00
R-LA0.850.70 0.600.50 0.45
dl-LA0.920.820.780.720.68
Serine Control1.001.001.001.001.00
R-LA0.880.72 0.620.52 0.48
dl-LA0.940.840.790.740.70

Values are expressed as a ratio relative to the control at each time point. Data is derived from graphical representations in Ikuta et al., 2017 and represents approximate values. *p < 0.05, **p < 0.01 compared to control.

Key Metabolic Pathways Affected

The metabolomic data points to a significant impact of R-lipoic acid on central carbon metabolism.

Glycolysis Inhibition

R-LA demonstrates a more potent inhibition of the glycolytic pathway compared to dl-LA.[1] This is evidenced by a greater reduction in the intracellular levels of glucose and a more substantial decrease in the production of lactic acid.[1] The inhibition of pyruvate decarboxylation by S-LA, as suggested by other studies, may contribute to the less pronounced effect of the racemic mixture on downstream glycolysis.

Glycolysis_Inhibition Glucose Glucose G6P Glucose-6-P Glucose->G6P Pyruvate Pyruvate G6P->Pyruvate Glycolysis Lactate Lactic Acid Pyruvate->Lactate TCA TCA Cycle Pyruvate->TCA RLA R-Lipoic Acid RLA->G6P Strong Inhibition SLA S-Lipoic Acid (in dl-LA) SLA->Pyruvate Inhibition of Pyruvate Decarboxylation Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_extraction Metabolite Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing seeding Cell Seeding treatment Treatment with R-LA or dl-LA seeding->treatment incubation Time-course Incubation treatment->incubation quenching Metabolism Quenching incubation->quenching extraction Polar Metabolite Extraction quenching->extraction derivatization Derivatization extraction->derivatization gcms GC-MS Measurement derivatization->gcms peak_id Peak Identification & Quantification gcms->peak_id stats Statistical Analysis peak_id->stats Logical_Relationship RLA R-Lipoic Acid dlLA dl-Lipoic Acid (Racemic Mixture) Glycolysis Glycolysis Inhibition RLA->Glycolysis Strongly Induces AminoAcid Thr-Gly-Ser Pathway Inhibition RLA->AminoAcid Strongly Induces SLA S-Lipoic Acid SLA->Glycolysis Weakly/Differentially Affects SLA->AminoAcid Weakly/Differentially Affects dlLA->Glycolysis Moderately Induces dlLA->AminoAcid Moderately Induces MetabolicShift Shift in Cellular Energy Metabolism Glycolysis->MetabolicShift AminoAcid->MetabolicShift

References

assessing the differential gene expression in response to lipoic acid and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of lipoic acid and its analogs on gene expression is critical for harnessing their therapeutic potential. This guide provides an objective comparison of the performance of this compound (LA), its reduced form dihydrothis compound (DHLA), and the synthetic analog CPI-613 (Devimistat), supported by experimental data on their distinct mechanisms of action.

This compound, a naturally occurring disulfide compound, and its analogs have garnered significant attention for their roles in cellular metabolism and as therapeutic agents. While broadly classified as antioxidants, these molecules exhibit diverse and sometimes contrasting effects on gene expression, leading to different cellular outcomes. This guide synthesizes findings from multiple studies to illuminate these differences, providing a framework for targeted research and drug development.

Comparative Analysis of Differential Gene Expression

The differential effects of this compound and its analogs on gene expression are context-dependent, varying with the specific compound, cell type, and experimental conditions. The following tables summarize the key gene expression changes induced by LA, DHLA, and CPI-613, highlighting their primary signaling pathways and molecular targets.

Alpha-Lipoic Acid (LA): Nrf2-Mediated Antioxidant Response

Alpha-lipoic acid primarily exerts its effects on gene expression through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.[1]

Gene Target Category Key Genes Upregulated Observed Effect References
Phase II Detoxification Enzymes GSTs, NQO1Enhanced detoxification of xenobiotics and reactive metabolites.[1]
Antioxidant Enzymes HO-1, GCLCIncreased cellular defense against oxidative stress.[2]
Glutathione Synthesis GCLC, GCLMReplenishment of glutathione, a major intracellular antioxidant.[1]
Dihydrothis compound (DHLA): A Potent Antioxidant with Divergent Effects

DHLA, the reduced form of LA, is a more potent antioxidant.[3][4] While also influencing the Nrf2 pathway, some studies suggest it can have effects on gene expression that are distinct from LA. For instance, in the context of the proto-oncogene c-fos, DHLA has been shown to suppress its expression, whereas LA enhances it. This highlights the nuanced and sometimes opposing roles these closely related molecules can play in regulating gene expression.

Gene Target Effect of DHLA Effect of LA Observed Outcome
c-fos SuppressionEnhancementDifferential regulation of a key proto-oncogene involved in cell proliferation and differentiation.

Further comparative transcriptomic studies are needed to fully elucidate the global gene expression changes uniquely induced by DHLA.

CPI-613 (Devimistat): A this compound Analog Targeting Cancer Metabolism

CPI-613, a synthetic analog of this compound, has a mechanism of action that diverges significantly from the antioxidant-centric effects of LA and DHLA.[5] It is designed to target key enzymes in the mitochondrial tricarboxylic acid (TCA) cycle, leading to a profound rewiring of cancer cell metabolism and the induction of apoptosis.[5]

Primary Molecular Targets Downstream Effects Impact on Gene Expression References
Pyruvate Dehydrogenase (PDH)Inhibition of the TCA cycle, increased ROS production, and apoptosis.While direct, large-scale gene expression data is not readily available in the provided search results, the profound metabolic shift induced by CPI-613 is expected to trigger significant changes in genes related to stress response, apoptosis, and metabolic pathways.[5]
α-Ketoglutarate Dehydrogenase (KGDH)Inhibition of the TCA cycle, increased ROS production, and apoptosis.As above.[5]

Signaling Pathways and Experimental Workflows

The distinct effects of this compound and its analogs on gene expression are rooted in their differential engagement with cellular signaling pathways.

This compound and the Nrf2 Signaling Pathway

Nrf2_Pathway Nrf2_cyto Nrf2_cyto Nrf2_nuc Nrf2_nuc Nrf2_cyto->Nrf2_nuc Translocation

Experimental Workflow for Assessing Differential Gene Expression

The following diagram outlines a typical workflow for studying the effects of this compound and its analogs on gene expression.

Experimental_Workflow cluster_treatment Cell Culture and Treatment cluster_analysis Gene Expression Analysis cluster_validation Validation Cell_Culture Cell Line Selection (e.g., HepG2, Jurkat) Treatment Treatment with This compound or Analogs Cell_Culture->Treatment RNA_Extraction Total RNA Extraction Sequencing RNA-Sequencing or Microarray Data_Analysis Bioinformatic Analysis (Differential Gene Expression) Pathway_Analysis Pathway Enrichment Analysis Validation qRT-PCR and/or Western Blot Pathway_Analysis->Validation Leads to

Detailed Experimental Protocols

The methodologies employed in the cited studies form the basis for reproducible and comparable research. Below are generalized protocols for key experiments.

Cell Culture and Treatment
  • Cell Lines: A variety of cell lines have been utilized to study the effects of this compound and its analogs, including human hepatoma (HepG2), human T-lymphocyte (Jurkat), and various cancer cell lines. The choice of cell line is dependent on the research question, whether it be focused on metabolic regulation, antioxidant response, or anticancer effects.

  • Treatment Conditions: Cells are typically cultured to a specific confluency (e.g., 70-80%) before treatment. This compound, DHLA, or CPI-613 is dissolved in an appropriate solvent (e.g., DMSO or ethanol) and added to the cell culture medium at various concentrations and for different durations, as dictated by the experimental design. Control groups are treated with the vehicle alone.

RNA Extraction and Quality Control
  • RNA Isolation: Total RNA is extracted from cell pellets using commercially available kits (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.

  • Quality Assessment: The quantity and quality of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) to measure absorbance at 260 and 280 nm (A260/280 ratio). RNA integrity is further evaluated using an Agilent Bioanalyzer or similar capillary electrophoresis system to determine the RNA Integrity Number (RIN). High-quality RNA (RIN > 8) is typically used for downstream applications.

Gene Expression Analysis: RNA-Sequencing and Microarray
  • RNA-Sequencing (RNA-Seq):

    • Library Preparation: mRNA is enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and first-strand cDNA is synthesized using random hexamer primers, followed by second-strand synthesis. The resulting double-stranded cDNA is subjected to end-repair, A-tailing, and adapter ligation.

    • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as an Illumina NovaSeq or HiSeq.

    • Data Analysis: Raw sequencing reads are quality-controlled and trimmed to remove low-quality bases and adapter sequences. The cleaned reads are then aligned to a reference genome. Gene expression is quantified by counting the number of reads mapping to each gene. Differential gene expression analysis is performed using statistical packages like DESeq2 or edgeR to identify genes with significant changes in expression between treatment and control groups.

  • Microarray Analysis:

    • cRNA Synthesis and Labeling: Total RNA is reverse transcribed into cDNA, which then serves as a template for in vitro transcription to synthesize biotin-labeled complementary RNA (cRNA).

    • Hybridization: The labeled cRNA is fragmented and hybridized to a microarray chip (e.g., Affymetrix GeneChip) containing probes for thousands of genes.

    • Scanning and Data Extraction: The microarray is washed and stained with a fluorescent dye that binds to biotin. The chip is then scanned to detect the fluorescence intensity of each probe, which is proportional to the amount of hybridized cRNA.

    • Data Analysis: The raw intensity data is normalized to correct for technical variations. Statistical analysis (e.g., t-test or ANOVA) is used to identify genes that are differentially expressed between experimental groups.

Conclusion

This compound and its analogs, while structurally related, exhibit distinct profiles of differential gene expression, underscoring their diverse mechanisms of action and therapeutic applications. Alpha-lipoic acid and its reduced form, dihydrothis compound, primarily modulate the Nrf2-mediated antioxidant response, with some evidence of divergent effects on specific genes. In contrast, the synthetic analog CPI-613 acts as a metabolic disruptor in cancer cells, inhibiting key mitochondrial enzymes. A thorough understanding of these differential effects, supported by robust experimental data, is paramount for the targeted development of these compounds for a range of diseases, from those rooted in oxidative stress to various forms of cancer. Further research employing comparative transcriptomics and proteomics will be invaluable in fully elucidating the complex and nuanced biological activities of this important class of molecules.

References

Safety Operating Guide

Proper Disposal of Lipoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of lipoic acid is a critical component of laboratory safety and chemical management. This guide provides detailed procedures for the proper disposal of this compound in research and drug development settings, aligning with standard safety protocols.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes safety glasses, gloves, and a lab coat.[1] In case of a spill, avoid generating dust and clean up the material using dry methods.[2] The collected waste should be placed in a labeled container for proper disposal.[3] It is crucial to prevent this compound from entering drains or waterways as it can be toxic to aquatic life.[4]

Step-by-Step Laboratory Disposal Procedure

The disposal of this compound from a laboratory setting must adhere to local, state, and federal regulations.[5][6] The following steps provide a general guideline:

  • Segregation and Labeling : Do not mix this compound waste with other chemical waste. Keep it in its original container or a clearly labeled, sealed container. The label should identify the contents as "this compound Waste."

  • Consult Safety Data Sheet (SDS) : Always refer to the manufacturer-specific SDS for any unique disposal considerations. The SDS will provide the most detailed information regarding the hazards and proper handling of the chemical.[4][7]

  • Engage a Licensed Waste Disposal Service : this compound waste should be disposed of through an approved and licensed hazardous waste disposal company.[7][8] These companies are equipped to handle and transport chemical waste in accordance with regulatory requirements.

  • Container Management : Ensure that the waste container is in good condition and properly sealed before handing it over to the disposal service. Uncleaned, empty containers should be treated as if they contain the product and disposed of in the same manner.[4]

Disposal of Consumer Alpha-Lipoic Acid Supplements

For expired or unused alpha-lipoic acid supplements outside of a laboratory setting, the following procedures are recommended to ensure safety and prevent environmental contamination:

  • Do Not Flush : Never dispose of supplements by flushing them down the toilet or drain, as this can contaminate water supplies.

  • Take-Back Programs : The most reliable method is to utilize drug take-back programs. These programs are often available at pharmacies, hospitals, or law enforcement agencies and provide a secure way to dispose of unwanted supplements.[9]

  • Household Trash Disposal (if no take-back program is available) :

    • Remove the supplements from their original containers.[9]

    • Mix them with an unappealing substance such as used coffee grounds, dirt, or cat litter.[9] This makes the mixture less attractive to children and pets.

    • Place the mixture in a sealed, leak-proof container or bag.[9]

    • Dispose of the sealed container in your household trash.[9]

Summary of Disposal Information

ParameterGuidelineSource
Waste Classification Hazardous Waste[4]
Disposal Method Approved Waste Disposal Plant / Industrial Combustion Plant[4][7][8]
Container Handling Keep in original or labeled containers; do not mix with other waste.
Spill Cleanup Collect dry material, place in a container for disposal, prevent entry to drains.[5][3]
Environmental Precautions Avoid release to the environment; toxic to aquatic life.[4]

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

LipoicAcidDisposal cluster_start cluster_assessment Initial Assessment cluster_lab Laboratory Waste Stream cluster_consumer Consumer Product Waste Stream cluster_end start This compound Waste Generated assess_type Determine Waste Type start->assess_type lab_container Segregate and Place in Labeled Hazardous Waste Container assess_type->lab_container Laboratory Chemical check_takeback Check for Local Drug Take-Back Program assess_type->check_takeback Consumer Supplement contact_vendor Contact Approved Hazardous Waste Vendor lab_container->contact_vendor vendor_disposal Arrange for Pickup and Disposal contact_vendor->vendor_disposal end_point Proper Disposal Complete vendor_disposal->end_point take_back Utilize Take-Back Program check_takeback->take_back Available household_disposal Follow Household Trash Disposal Protocol check_takeback->household_disposal Not Available take_back->end_point household_disposal->end_point

Caption: Decision workflow for this compound disposal.

References

Safeguarding Your Research: A Guide to Handling Lipoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in drug development and scientific research, ensuring a safe handling environment is paramount. This guide provides essential safety and logistical information for the use of Lipoic Acid, focusing on personal protective equipment (PPE), operational procedures, and disposal plans to foster a secure and efficient research setting.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

PPE Category Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles or glasses complying with OSHA's 29 CFR 1910.133 or European Standard EN166 are mandatory.[1] A face shield may be required for splash-prone procedures.Protects against dust particles and splashes that can cause serious eye irritation.[1][2][3][4]
Skin and Body Protection An impervious lab coat or protective clothing is necessary to prevent skin contact.[5] For larger quantities (over 1 kg), a disposable coverall of low permeability and shoe covers are recommended.[6]This compound can cause skin irritation and may lead to an allergic skin reaction.[2][3]
Hand Protection Wear appropriate protective gloves.[5][7] While specific breakthrough times are not readily available, "impervious gloves" are consistently recommended.[7] It is crucial to inspect gloves before use and use proper removal techniques.Prevents direct skin contact, which can cause irritation.[1][3]
Respiratory Protection In cases where dust or aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1] A particulate filter conforming to EN 143 is also recommended.[1][3]Inhalation of this compound dust can cause respiratory system irritation.[1]

Operational and Disposal Plans

A systematic workflow is critical for the safe handling and disposal of this compound. The following diagram outlines the key steps from preparation to final disposal.

LipoicAcidWorkflow cluster_ppe Always Wear Appropriate PPE prep Preparation handling Handling prep->handling Proceed with experiment spill Spill Response handling->spill In case of accidental release disposal Waste Disposal handling->disposal Dispose of used material storage Storage handling->storage Store unused material decontamination Decontamination spill->decontamination Clean and decontaminate area storage->handling decontamination->disposal Dispose of contaminated materials p1 p2 p3 p4

Workflow for Safe Handling of this compound

Procedural Guidance

Preparation:

  • Before handling, ensure you are in a well-ventilated area.[7]

  • Have all necessary PPE readily available and properly donned.

  • Ensure an eyewash station and safety shower are accessible.[8]

Handling:

  • Avoid generating dust.[7]

  • Do not eat, drink, or smoke in the handling area.[4][7]

  • Wash hands thoroughly after handling.[1][7]

  • Work clothes should be laundered separately.[7][9]

Storage:

  • Store this compound in its original, tightly sealed container in a dry, cool, and well-ventilated place.[1][7]

  • Keep it away from incompatible materials such as strong oxidizing agents.[1]

Spill Response:

  • In case of a spill, immediately evacuate the area.[5]

  • For minor spills, use dry clean-up procedures to avoid generating dust.[7] You can use an absorbent material to collect the spilled substance.

  • For major spills, alert the appropriate emergency services.[7]

  • Ensure the clean-up is performed by personnel wearing appropriate PPE.[7]

Disposal:

  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[1][8]

  • Place waste in a labeled, sealed container.[7]

  • Do not allow the substance to enter drains or water sources.[7]

First Aid:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][7]

  • Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs.[1][7]

  • Inhalation: Remove from exposure to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lipoic acid
Reactant of Route 2
Lipoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.